2,6-Difluoro-4-nitroanisole
Description
BenchChem offers high-quality 2,6-Difluoro-4-nitroanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-4-nitroanisole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-difluoro-2-methoxy-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWLNWSVKHLZDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345505 | |
| Record name | 2,6-Difluoro-4-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392-25-6 | |
| Record name | 1,3-Difluoro-2-methoxy-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=392-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluoro-4-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,6-Difluoro-4-nitroanisole: Properties, Synthesis, and Applications in Drug Discovery
Introduction
2,6-Difluoro-4-nitroanisole, with the CAS Number 392-25-6, is a key aromatic building block in modern organic and medicinal chemistry.[1][2][3][4] Its unique electronic properties, stemming from the strategic placement of two electron-withdrawing fluorine atoms and a nitro group on an anisole scaffold, make it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of 2,6-difluoro-4-nitroanisole, detailed synthetic protocols, spectroscopic data, reactivity profiles, and its applications, particularly in the realm of drug development for researchers, scientists, and professionals in the pharmaceutical industry.
The presence of the fluorine atoms and the nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of a wide array of functionalized aromatic compounds.[5] This heightened reactivity, coupled with the metabolic stability often conferred by fluorine atoms, has positioned 2,6-difluoro-4-nitroanisole as a sought-after intermediate in the development of targeted therapies, including kinase inhibitors for cancer treatment.[6][7]
Physicochemical Properties
Table 1: Physical and Chemical Properties of 2,6-Difluoro-4-nitroanisole
| Property | Value | Source(s) |
| IUPAC Name | 1,3-Difluoro-2-methoxy-5-nitrobenzene | [1] |
| CAS Number | 392-25-6 | [1][2][3][4] |
| Molecular Formula | C₇H₅F₂NO₃ | [2] |
| Molecular Weight | 189.12 g/mol | [2] |
| Appearance | Light yellow to brown solid (predicted) | [3] |
| Melting Point | Not experimentally determined for this compound. For the related 4-nitroanisole, the melting point is 51-53 °C.[8][9] The melting point of 2-fluoro-4-nitroanisole is 105 °C.[6] | |
| Boiling Point | 280.4 °C at 760 mmHg | [10] |
| Density | Not experimentally determined. The density of 4-nitroanisole is 1.23 g/cm³.[9][11] | |
| Refractive Index | 1.502 | [10] |
| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, acetone, and toluene, with low solubility in water.[12][13] This is based on the properties of similar aromatic nitro compounds.[13] | |
| Vapor Pressure | 0.00646 mmHg at 25 °C | [10] |
Synthesis and Purification
The synthesis of 2,6-difluoro-4-nitroanisole can be achieved through a multi-step process, typically starting from a readily available difluoroaniline derivative. The following protocol is a representative method adapted from procedures for analogous compounds.[1]
Proposed Synthetic Pathway
Caption: Proposed synthetic route to 2,6-Difluoro-4-nitroanisole.
Experimental Protocol: Synthesis of 2,6-Difluoro-4-nitroanisole
This protocol is based on established methodologies for the synthesis of related nitroaromatic compounds and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Oxidation of 3,5-Difluoroaniline to 2,6-Difluoro-4-nitroaniline
-
To a stirred solution of 3,5-difluoroaniline in a suitable solvent such as acetonitrile, add an oxidizing agent like Oxone® (potassium peroxymonosulfate) portion-wise at a controlled temperature (e.g., 0-10 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,6-difluoro-4-nitroaniline.[14][15]
Step 2: Diazotization and Hydrolysis to 2,6-Difluoro-4-nitrophenol
-
Dissolve the crude 2,6-difluoro-4-nitroaniline in a mixture of sulfuric acid and water at low temperature (0-5 °C).
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture for a period to ensure complete diazotization.
-
Carefully heat the reaction mixture to induce hydrolysis of the diazonium salt to the corresponding phenol.
-
Cool the mixture and extract the product with an organic solvent. Wash, dry, and concentrate the organic phase to yield 2,6-difluoro-4-nitrophenol.
Step 3: Williamson Ether Synthesis to 2,6-Difluoro-4-nitroanisole
-
Dissolve the 2,6-difluoro-4-nitrophenol in a polar aprotic solvent like acetone or dimethylformamide (DMF).
-
Add a base such as anhydrous potassium carbonate (K₂CO₃).
-
To this mixture, add a methylating agent, for example, methyl iodide (CH₃I) or dimethyl sulfate.
-
Heat the reaction mixture and monitor its progress by TLC.
-
After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2,6-difluoro-4-nitroanisole.
Spectroscopic Analysis
Table 2: Predicted Spectroscopic Data for 2,6-Difluoro-4-nitroanisole
| Spectroscopy | Predicted Chemical Shifts (δ) / Mass-to-Charge Ratio (m/z) / Wavenumber (cm⁻¹) |
| ¹H NMR | Aromatic protons would appear as a triplet in the range of 8.0-8.5 ppm due to coupling with the two equivalent fluorine atoms. The methoxy protons would be a singlet around 4.0 ppm. |
| ¹³C NMR | Aromatic carbons would show complex splitting patterns due to C-F coupling. The carbon bearing the methoxy group would be in the range of 150-160 ppm. Carbons attached to fluorine would be highly deshielded and show large C-F coupling constants. The carbon attached to the nitro group would be around 140-150 ppm. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be observed at m/z = 189. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the nitro group (-NO₂). |
| IR Spectroscopy | Characteristic peaks would include strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. C-F stretching vibrations would appear in the region of 1100-1300 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present.[17][18] |
Chemical Reactivity and Applications in Drug Development
The chemical reactivity of 2,6-difluoro-4-nitroanisole is dominated by the electron-deficient nature of its aromatic ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The two fluorine atoms ortho to the methoxy group and para to the nitro group are excellent leaving groups in SNAr reactions. The strong electron-withdrawing effect of the nitro group stabilizes the negatively charged Meisenheimer complex intermediate, thereby facilitating the substitution.
Caption: General mechanism of Nucleophilic Aromatic Substitution on 2,6-Difluoro-4-nitroanisole.
This reactivity makes 2,6-difluoro-4-nitroanisole a valuable precursor for introducing a wide range of nucleophiles, such as amines, thiols, and alkoxides, onto the aromatic ring. This is a common strategy in the synthesis of pharmaceutical ingredients.
Applications in the Synthesis of Kinase Inhibitors
A significant application of 2,6-difluoro-4-nitroanisole is in the synthesis of targeted cancer therapies, particularly kinase inhibitors. The 2,6-difluorophenyl moiety is a common structural motif in many kinase inhibitors, where it can form crucial hydrogen bonding interactions with the hinge region of the kinase domain.
For instance, derivatives of 2,6-difluoro-4-nitroanisole can be elaborated into compounds that target specific kinases involved in cancer cell proliferation and survival. The nitro group can be readily reduced to an amine, which can then be further functionalized to build the desired inhibitor scaffold.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2,6-difluoro-4-nitroanisole is not widely available, safety precautions can be inferred from data on analogous compounds like 4-nitroanisole and other nitroaromatics.[8][9][11]
-
Hazard Statements: Based on related compounds, 2,6-difluoro-4-nitroanisole is likely to be harmful if swallowed, may cause skin and eye irritation, and may be harmful to aquatic life.[8][11] Some nitroaromatic compounds are also suspected of causing genetic defects or cancer.[11]
-
Precautionary Statements:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
In case of accidental exposure, seek immediate medical attention.
-
Conclusion
2,6-Difluoro-4-nitroanisole is a versatile and highly reactive building block with significant applications in organic synthesis, particularly in the development of novel pharmaceuticals. Its unique electronic and structural features make it an ideal starting material for the construction of complex molecular frameworks through nucleophilic aromatic substitution reactions. While some of its physical properties are not yet fully characterized, its synthetic utility is well-established. As the demand for targeted therapeutics continues to grow, the importance of key intermediates like 2,6-difluoro-4-nitroanisole in the drug discovery and development pipeline is set to increase.
References
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† 1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-4-nitroanisole. Retrieved from [Link]
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1PlusChem. (n.d.). 392-25-6 | 2,6-Difluoro-4-nitroanisole. Retrieved from [Link]
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LookChem. (n.d.). 2,6-Difluoro-4-nitroanisole. Retrieved from [Link]
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Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]
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Christiansen, M. (2013, November 14). Chapter 13 – IR spectroscopy & Mass Spectrometry [Video]. YouTube. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. Retrieved from [Link]
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PubChem. (n.d.). 4-Nitroanisole. Retrieved from [Link]
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Wang, M., Gao, M., Miller, K. D., & Zheng, Q. H. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Bioorganic & medicinal chemistry letters, 23(4), 1017–1021. [Link]
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MDPI. (n.d.). Orange-Peel-Derived Nanobiochar for Targeted Cancer Therapy. Retrieved from [Link]
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PubMed Central. (n.d.). Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents. Retrieved from [Link]
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Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]
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Christiansen, M. (2015, November 2). Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 1 of 2 [Video]. YouTube. [Link]
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ResearchGate. (2025). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
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Solubility of Things. (n.d.). p-Nitroanisole. Retrieved from [Link]
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Synthesis of "2,6-Difluoro-4-nitroanisole" from 1,3-difluorobenzene
An In-depth Technical Guide to the Synthesis of 2,6-Difluoro-4-nitroanisole from 1,3-Difluorobenzene
Executive Summary
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 2,6-Difluoro-4-nitroanisole, a valuable building block in modern drug discovery, starting from the readily available precursor, 1,3-difluorobenzene. The presented strategy circumvents the challenges of direct functionalization by employing a robust, two-stage approach. The first stage involves the creation of a key 2,6-difluoroanisole intermediate through a highly selective Directed ortho-Metalation (DoM), followed by a standard O-methylation. The second stage achieves the final transformation via a regioselective electrophilic nitration, yielding the target molecule with high purity. This document is intended for researchers, chemists, and process development scientists, offering detailed protocols, mechanistic insights, and critical safety considerations.
Introduction: Strategic Synthesis in Pharmaceutical Development
The Target Molecule: 2,6-Difluoro-4-nitroanisole (CAS: 392-25-6) 2,6-Difluoro-4-nitroanisole is a highly functionalized aromatic compound of significant interest in the pharmaceutical and agrochemical sectors.[1] Its unique substitution pattern, featuring vicinal fluorine atoms flanking a methoxy group and a nitro group positioned para to the activating methoxy substituent, makes it a versatile intermediate for introducing complex motifs into active pharmaceutical ingredients (APIs).[2] The fluorine atoms can modulate physicochemical properties such as lipophilicity and metabolic stability, while the nitro group serves as a synthetic handle for further transformations, such as reduction to an aniline derivative.
The Synthetic Challenge and Strategic Rationale A direct, one-pot functionalization of 1,3-difluorobenzene to achieve the desired tetrasubstituted pattern is synthetically unfeasible due to competing reactions and lack of regiochemical control. A naive approach involving nitration followed by methoxylation would fail, as the nucleophilic aromatic substitution (SNAr) on the resulting 2,4-difluoronitrobenzene intermediate would not yield the correct isomer.
Therefore, a more robust and logical strategy is employed, predicated on building the core structure first and introducing the final functional group in a controlled manner. This guide details a two-stage synthesis:
-
Formation of the Core Scaffold: Synthesis of 2,6-difluoroanisole from 1,3-difluorobenzene.
-
Regioselective Functionalization: Nitration of the 2,6-difluoroanisole intermediate to install the nitro group at the electronically favored C4 position.
This approach leverages fundamental principles of organic chemistry to ensure high selectivity and yield, providing a reliable pathway to the target molecule.
Overall Synthetic Workflow
The transformation is achieved in three distinct chemical operations, beginning with the metalation of the starting material and concluding with the purification of the final product.
Caption: High-level overview of the three-step synthesis.
Stage 1: Synthesis of the 2,6-Difluoroanisole Intermediate
This stage focuses on the precise installation of a methoxy group at the C2 position of the 1,3-difluorobenzene ring, a position sterically shielded yet electronically activated by the flanking fluorine atoms.
Mechanistic Rationale: The Power of Directed ortho-Metalation (DoM)
Directed ortho-Metalation is a powerful tool for the regioselective functionalization of aromatic rings. In the case of 1,3-difluorobenzene, the fluorine atoms are weak ortho-directing metalating groups. The acidity of the proton at the C2 position is significantly increased due to the inductive effect of the two adjacent electronegative fluorine atoms. This allows for the selective deprotonation at this site by a strong organolithium base, such as n-butyllithium (n-BuLi), to form a stable aryllithium intermediate. This reaction must be conducted at very low temperatures (typically -78 °C) to prevent decomposition and side reactions.
Caption: The DoM mechanism enables selective C2 functionalization.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Difluorophenol via DoM and Borylation/Oxidation
This two-step, one-pot procedure provides a controlled and safe method for hydroxylation.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain the system under a positive pressure of inert gas.
-
Initial Charge: Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask, followed by 1,3-difluorobenzene (5.7 g, 50 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 22 mL, 55 mmol, 1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Borylation: To the aryllithium solution, add trimethyl borate (6.8 g, 65 mmol, 1.3 eq) dropwise, maintaining the temperature at -78 °C. After the addition, allow the mixture to slowly warm to room temperature and stir for 4 hours.
-
Oxidative Workup: Cool the mixture to 0 °C in an ice bath. Cautiously add aqueous hydrogen peroxide (30% w/w, 15 mL) dropwise. The reaction is exothermic. After the addition, stir at room temperature for 2 hours.
-
Isolation: Quench the reaction by adding 1 M aqueous sodium thiosulfate. Acidify the mixture with 2 M HCl to pH ~2-3. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,6-difluorophenol.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 2,6-difluorophenol.
Protocol 2: O-Methylation to 2,6-Difluoroanisole
-
Setup: In a round-bottom flask, dissolve 2,6-difluorophenol (5.2 g, 40 mmol) in acetone (80 mL).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 8.3 g, 60 mmol, 1.5 eq) followed by methyl iodide (CH₃I, 8.5 g, 60 mmol, 1.5 eq).
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 60 °C). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetone.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in diethyl ether (100 mL), wash with 1 M NaOH (to remove any unreacted phenol) and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The resulting crude 2,6-difluoroanisole can be purified by vacuum distillation if necessary.
Data Summary: Stage 1
| Parameter | Step 1: Hydroxylation | Step 2: O-Methylation |
| Key Reagents | 1,3-Difluorobenzene, n-BuLi, Trimethyl borate, H₂O₂ | 2,6-Difluorophenol, CH₃I, K₂CO₃ |
| Solvent | Anhydrous THF | Acetone |
| Temperature | -78 °C to Room Temp. | Reflux (~60 °C) |
| Reaction Time | ~6 hours | ~4-6 hours |
| Typical Yield | 65-75% | 85-95% |
Stage 2: Regioselective Nitration of 2,6-Difluoroanisole
With the core scaffold in hand, the final step is the introduction of the nitro group. The existing substituents on the ring provide excellent control over the position of this electrophilic aromatic substitution.
Mechanistic Rationale: Directing Group Effects
The nitration of 2,6-difluoroanisole is a classic example of electrophilic aromatic substitution where the regiochemical outcome is dictated by the combined electronic effects of the substituents.
-
-OCH₃ (Methoxy) Group: A powerful activating group that directs electrophiles to the ortho and para positions through resonance stabilization of the sigma complex intermediate.
-
-F (Fluoro) Groups: Weakly deactivating via induction but are also ortho, para-directing through resonance.
In 2,6-difluoroanisole, the ortho positions (C2, C6) relative to the methoxy group are blocked by fluorine atoms. Therefore, the substitution is overwhelmingly directed to the C4 position, which is para to the strongly activating methoxy group. The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids.[3][4]
Caption: Nitration proceeds via a stabilized sigma complex.
Experimental Protocol
Protocol 3: Nitration of 2,6-Difluoroanisole
-
Safety First: This reaction uses highly corrosive and oxidizing acids. Perform all steps in a chemical fume hood with appropriate personal protective equipment (acid-resistant gloves, safety goggles, face shield, and lab coat).
-
Nitrating Mixture Preparation: In a flask, add concentrated sulfuric acid (H₂SO₄, 98%, 20 mL). Cool the acid to 0 °C in an ice bath. With vigorous stirring, slowly add concentrated nitric acid (HNO₃, 65-70%, 10 mL) dropwise. Maintain the temperature below 10 °C throughout the addition.
-
Substrate Addition: In a separate three-necked flask equipped with a stirrer and thermometer, dissolve 2,6-difluoroanisole (4.3 g, 30 mmol) in concentrated sulfuric acid (10 mL) at 0 °C.
-
Reaction: Slowly add the pre-cooled nitrating mixture to the solution of 2,6-difluoroanisole dropwise over 30-45 minutes. The internal temperature must be strictly maintained between 0 °C and 5 °C.
-
Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto a stirred mixture of crushed ice and water (approx. 200 g). This will precipitate the solid product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).
-
Purification: Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from a suitable solvent system, such as ethanol/water, to yield 2,6-Difluoro-4-nitroanisole as a crystalline solid.
Data Summary: Stage 2
| Parameter | Step 3: Nitration |
| Key Reagents | 2,6-Difluoroanisole, Conc. HNO₃, Conc. H₂SO₄ |
| Solvent | Conc. H₂SO₄ |
| Temperature | 0-5 °C (Critical) |
| Reaction Time | ~2-3 hours |
| Typical Yield | 80-90% |
Safety and Handling Precautions
-
1,3-Difluorobenzene: This is a highly flammable liquid with a low flash point.[5][6] Handle in a well-ventilated area away from ignition sources. Use proper grounding techniques to avoid static discharge.[5][7]
-
n-Butyllithium (n-BuLi): A pyrophoric reagent that can ignite spontaneously on contact with air or moisture. It must be handled exclusively under an inert atmosphere (argon or nitrogen) using syringe and cannula techniques.
-
Nitrating Mixture (HNO₃/H₂SO₄): Both acids are extremely corrosive and can cause severe burns.[8][9] The mixture is a powerful oxidizing agent.[10] Always add nitric acid to sulfuric acid slowly and with cooling. Never add water directly to the concentrated acid mixture, as this can cause violent splattering.[10] All operations must be conducted in a certified chemical fume hood.
Conclusion
The synthesis of 2,6-Difluoro-4-nitroanisole from 1,3-difluorobenzene is effectively and reliably achieved through a three-step sequence involving Directed ortho-Metalation, O-methylation, and regioselective nitration. This guide provides a detailed, mechanistically-grounded framework for this transformation. The key control points—maintaining anhydrous conditions and low temperatures during lithiation and strictly managing the temperature during nitration—are crucial for ensuring the safety, selectivity, and high yield of the process. By following these protocols, researchers and drug development professionals can confidently produce this valuable intermediate for application in their discovery and development pipelines.
References
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Loba Chemie. (2016-05-27). 1,3-DIFLUOROBENZENE EXTRA PURE MSDS. [Link]
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Cole-Parmer. Material Safety Data Sheet - 1,3-Difluorobenzene, 99+%. [Link]
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Tejano, A. (2025-12-29). Understanding the Synthesis and Handling of 1,3-Difluorobenzene. [Link]
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MDPI. (2024-07-26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
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Autechaux, C. (2025-03-05). 1,3-Difluorobenzene: Comprehensive Overview and Applications. [Link]
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Columbus Chemical. (2022-05-12). Sulfuric Acid / Nitric Acid 98.8 : 1.2. [Link]
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Columbus Chemical. (2021-12-13). Concentrated Nitric with 2% Sulfuric Acid. [Link]
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Chemistry Stack Exchange. (2021-04-27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]
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Watson International Ltd. Applications of 2-Fluoro-4-nitroanisole in Pharma & Agrochemicals. [Link]
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ResearchGate. Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). [Link]
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Autechaux. 2,3-Difluoro-4-nitroanisole: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development. [Link]
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ResearchGate. Scheme 5. Nitration of p-difluorobenzene. [Link]
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MDPI. (2020-10-20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
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Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. [Link]
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ResearchGate. Effect of the residence time on the nitration of p-difluorobenzene. [Link]
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Juming Chemical. 2,6-difluoro-4-nitroaniline. [Link]
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ResearchGate. (2025-08-07). ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. [Link]
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Chemistry Steps. Nitration of Benzene. [Link]
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Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration. [Link]
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Master Organic Chemistry. (2018-04-30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
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ePrints Soton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. [Link]
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Chemguide. the nitration of benzene - electrophilic substitution. [Link]
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An In-Depth Technical Guide to the Spectroscopic Data of 2,6-Difluoro-4-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoro-4-nitroanisole, systematically named 1,3-difluoro-2-methoxy-5-nitrobenzene, is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its utility as a versatile building block in the synthesis of more complex molecules, including pharmaceutical intermediates, stems from the unique electronic properties conferred by its substituent groups. The two electron-withdrawing fluorine atoms and the nitro group, combined with the electron-donating methoxy group, create a distinct substitution pattern that influences the molecule's reactivity and potential biological activity. A thorough understanding of its structural and electronic characteristics is paramount for its effective application. This guide provides a detailed analysis of the spectroscopic data of 2,6-Difluoro-4-nitroanisole, offering insights into its molecular structure through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Properties
Before delving into the spectroscopic data, it is essential to understand the basic molecular features of 2,6-Difluoro-4-nitroanisole.
| Property | Value | Source |
| IUPAC Name | 1,3-Difluoro-2-methoxy-5-nitrobenzene | [1] |
| CAS Number | 392-25-6 | [1] |
| Molecular Formula | C₇H₅F₂NO₃ | [2] |
| Molecular Weight | 189.12 g/mol | [3] |
The strategic placement of the substituents on the benzene ring dictates the chemical shifts and coupling constants observed in NMR spectroscopy, the vibrational modes in IR spectroscopy, and the fragmentation patterns in mass spectrometry.
Caption: Molecular Structure of 2,6-Difluoro-4-nitroanisole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2,6-Difluoro-4-nitroanisole, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of 2,6-Difluoro-4-nitroanisole is as follows:
-
Sample Preparation: Dissolve 5-10 mg of 2,6-Difluoro-4-nitroanisole in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and can influence chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Signal-to-noise ratio can be improved by increasing the number of scans.
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.
-
A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional fluorine spectrum. ¹⁹F is a high-abundance, spin-1/2 nucleus, providing excellent sensitivity.
-
A wide spectral width is often necessary due to the large chemical shift range of fluorine.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR).
Caption: General Workflow for NMR Spectroscopic Analysis
Data Interpretation
While the experimental spectra for 2,6-Difluoro-4-nitroanisole are not publicly available in the searched databases, a detailed prediction of the expected signals can be made based on the molecular structure and data from analogous compounds.
¹H NMR:
-
Aromatic Protons (H-3 and H-5): Due to the symmetrical nature of the substitution pattern around the methoxy group, the two aromatic protons are chemically equivalent. They are expected to appear as a single signal. This signal will be split by the two adjacent fluorine atoms. The coupling of a proton to two equivalent fluorine atoms should result in a triplet. The electron-withdrawing nature of the nitro and fluoro groups will deshield these protons, placing their resonance downfield, likely in the range of 7.5-8.5 ppm.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. This signal is expected to be in the typical region for methoxy groups, around 3.9-4.1 ppm. For instance, the methoxy protons in the structurally similar 2,6-dichloro-4-nitroanisole appear at 4.01 ppm.
¹³C NMR:
-
Aromatic Carbons:
-
C-1 (ipso-carbon to -OCH₃): This carbon is expected to be significantly downfield due to the deshielding effect of the attached oxygen atom.
-
C-2 and C-6 (ipso-carbons to -F): These carbons will exhibit a large one-bond carbon-fluorine coupling (¹JC-F), appearing as a doublet. The high electronegativity of fluorine will cause a significant downfield shift.
-
C-3 and C-5: These carbons are equivalent and will show coupling to the adjacent fluorine atoms (²JC-F), likely appearing as a triplet (due to coupling to two equivalent fluorines).
-
C-4 (ipso-carbon to -NO₂): This carbon will be deshielded by the electron-withdrawing nitro group.
-
-
Methoxy Carbon (-OCH₃): This carbon will appear as a singlet in the typical range for methoxy carbons, around 55-65 ppm.
¹⁹F NMR:
-
The two fluorine atoms at positions 2 and 6 are chemically equivalent. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. This signal will be coupled to the adjacent aromatic protons (H-3 and H-5), resulting in a triplet. The chemical shift will be influenced by the electronic environment, including the ortho-methoxy group and the para-nitro group.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample like 2,6-Difluoro-4-nitroanisole, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first and subtracted from the sample spectrum.
Data Interpretation
The IR spectrum of 2,6-Difluoro-4-nitroanisole is expected to exhibit characteristic absorption bands corresponding to its functional groups:
-
N-O Stretching (NO₂ group): Strong asymmetric and symmetric stretching vibrations are characteristic of the nitro group. These are typically observed in the regions of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).
-
C-F Stretching: Strong absorptions due to the carbon-fluorine bond stretching are expected in the region of 1100-1400 cm⁻¹.
-
C-O Stretching (Anisole): The aryl-alkyl ether linkage will show characteristic C-O stretching bands. The asymmetric C-O-C stretch is typically found around 1250 cm⁻¹, and the symmetric stretch appears near 1040 cm⁻¹.
-
Aromatic C=C Stretching: Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the benzene ring.
-
C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-H stretching of the methyl group in the anisole moiety will be observed just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The sample molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, providing structural information. ESI is a softer ionization method that typically results in the observation of the molecular ion.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Data Interpretation
-
Molecular Ion Peak (M⁺): The molecular weight of 2,6-Difluoro-4-nitroanisole is 189.12 g/mol . In the mass spectrum, a molecular ion peak is expected at an m/z value corresponding to this mass.
-
Fragmentation Pattern: Under EI conditions, the molecular ion can undergo fragmentation. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z 46), NO (m/z 30), and O (m/z 16). For anisoles, the loss of a methyl radical (CH₃, m/z 15) or a methoxy radical (OCH₃, m/z 31) are also common fragmentation pathways. The presence of fluorine atoms will also influence the fragmentation and the isotopic pattern of the fragment ions.
Conclusion
The spectroscopic characterization of 2,6-Difluoro-4-nitroanisole through NMR, IR, and MS provides a comprehensive understanding of its molecular structure. While publicly available experimental data is limited, the predicted spectral features based on its chemical structure and data from analogous compounds offer a robust framework for its identification and analysis. For researchers in drug development and materials science, a thorough grasp of this spectroscopic data is crucial for quality control, reaction monitoring, and the rational design of novel molecules based on this important chemical intermediate.
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Alchemist Chemical. 1,3-Difluoro-2-Methoxy-5-Nitrobenzene. [Link]
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A Technical Guide to 1,3-Difluoro-2-methoxy-5-nitrobenzene for Advanced Research Applications
Executive Summary: This document provides a comprehensive technical overview of 1,3-Difluoro-2-methoxy-5-nitrobenzene, commonly known as 2,6-Difluoro-4-nitroanisole. It is a crucial intermediate in various fields, including medicinal chemistry, synthetic organic chemistry, and materials science.[1] This guide, intended for researchers and drug development professionals, details the compound's chemical identity, physicochemical properties, a proposed synthetic pathway, methods for spectroscopic characterization, and its reactivity profile. Furthermore, it explores its application as a versatile building block in the synthesis of complex molecules and discusses critical safety and handling protocols.
Chemical Identity and Physicochemical Profile
A precise understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development. This section outlines the nomenclature and key physical data for 1,3-Difluoro-2-methoxy-5-nitrobenzene.
Nomenclature and Structural Identifiers
The compound is most accurately identified by its IUPAC name, though it is frequently referred to by its common name in commercial and laboratory settings.
| Identifier | Value | Source |
| IUPAC Name | 1,3-Difluoro-2-methoxy-5-nitrobenzene | [1][2][] |
| Common Name | 2,6-Difluoro-4-nitroanisole | [1][4][5] |
| CAS Number | 392-25-6 | [1][2][4][5] |
| Molecular Formula | C₇H₅F₂NO₃ | [2][4][5] |
| Molecular Weight | 189.12 g/mol | [][4] |
| Canonical SMILES | COc1c(F)cc([O-])cc1F | [1][] |
| Synonyms | 3,5-Difluoro-4-methoxynitrobenzene | [2][5] |
Physicochemical Properties
The physical properties dictate the conditions required for handling, storage, and reaction setup. The high boiling point indicates low volatility at room temperature.
| Property | Value | Source |
| Boiling Point | 280.4 °C (at 760 mmHg) | [2] |
| Density | 1.414 g/cm³ | [2] |
| Flash Point | 123.4 °C | [2] |
| LogP | 2.40 | [2] |
| Storage Conditions | Store sealed in a dry place at room temperature. | [2] |
Synthesis and Purification
While commercially available, understanding the synthesis of 2,6-Difluoro-4-nitroanisole is crucial for custom applications or process development. A plausible and efficient method is the Williamson ether synthesis, starting from the corresponding phenol. This approach is analogous to the synthesis of similar chlorinated compounds.[6]
Proposed Synthetic Protocol: Methylation of 2,6-Difluoro-4-nitrophenol
This protocol describes a standard laboratory-scale synthesis. The causality for choosing this method lies in its high efficiency and the ready availability of starting materials. The use of a weak base like potassium carbonate is sufficient to deprotonate the acidic phenol without causing unwanted side reactions.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of 2,6-difluoro-4-nitrophenol (1.0 eq) in anhydrous acetone or DMF (10 mL per gram of phenol) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Addition of Methylating Agent: Add iodomethane (CH₃I, 1.5 eq) dropwise to the suspension at room temperature. The use of iodomethane is deliberate; it is a highly reactive methylating agent, ensuring the reaction proceeds efficiently.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux (around 50-60 °C) and monitor its progress using Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-8 hours).
-
Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. This removes any remaining inorganic impurities and water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo to yield the crude 2,6-Difluoro-4-nitroanisole.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure product.
Workflow Diagram
Caption: Synthetic workflow for 2,6-Difluoro-4-nitroanisole.
Spectroscopic Characterization and Quality Control
Rigorous analytical validation is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a self-validating system for quality control. While specific spectra for this exact compound are proprietary, this section outlines the expected results based on its chemical structure and data from analogous molecules.[1][7][8]
Analytical Techniques Overview
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation, proton environment | Signals in the aromatic region, a singlet for the methoxy group (~4.0 ppm). |
| ¹³C NMR | Carbon skeleton confirmation | Aromatic carbons showing characteristic C-F coupling, methoxy carbon signal. |
| ¹⁹F NMR | Fluorine environment confirmation | A single signal confirming the two equivalent fluorine atoms. |
| FT-IR | Functional group identification | Strong peaks for C-F, Ar-NO₂, and C-O-C stretches. |
| GC-MS | Purity and molecular weight | A single major peak in GC, with the mass spectrum showing the molecular ion peak. |
| HPLC | Quantitative purity assessment | A single major peak indicating high purity (>98%). |
Experimental Characterization Protocol
The following workflow ensures comprehensive analysis.
Caption: Analytical workflow for compound validation.
Chemical Reactivity and Applications in Drug Discovery
The utility of 2,6-Difluoro-4-nitroanisole as a synthetic intermediate stems from the distinct reactivity of its functional groups. The electron-withdrawing nitro group activates the aromatic ring, while the fluoro- and methoxy- groups modulate solubility, metabolic stability, and binding interactions.
Core Reactivity Profile
-
Nitro Group Reduction: The nitro group is readily reduced to an aniline derivative. This transformation is fundamental in medicinal chemistry, as the resulting amino group is a versatile handle for introducing a wide range of functionalities via amide coupling, sulfonamide formation, or further substitution reactions.
-
Nucleophilic Aromatic Substitution (SₙAr): While fluorine atoms are typically poor leaving groups in SₙAr, the strong activation provided by the para-nitro group can facilitate substitution under specific conditions, allowing for the introduction of other functional groups.
-
Role of Fluorine in Drug Design: The fluorine atoms are critical for drug development. They can increase metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity through favorable electrostatic interactions, and improve membrane permeability.
Application as a Pharmaceutical Building Block
Aromatic nitro compounds are foundational in the synthesis of numerous drugs and bioactive molecules.[9] The structure of 2,6-Difluoro-4-nitroanisole makes it an ideal starting point for scaffolds used in targeted therapies, such as kinase inhibitors. For instance, substituted quinazoline cores, often derived from nitroaromatic precursors, are prevalent in anticancer agents that target epidermal growth factor receptors (EGFR).[10][11]
Caption: Pathway from building block to a bioactive scaffold.
Safety, Handling, and Storage
Proper handling of 2,6-Difluoro-4-nitroanisole is imperative. Its GHS classification and the known hazards of related nitroaromatic compounds demand stringent safety protocols.[1]
Hazard Identification
Data from analogous compounds such as 4-nitroanisole and other chlorinated nitroanilines suggest that this compound should be treated as hazardous.[12][13][14]
| Hazard Type | Description | Precaution |
| GHS Classification | GHS07: Warning (Harmful, Irritant) | [1] |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. Nitro compounds can cause methemoglobinemia.[15] | Avoid all direct contact. Use in a well-ventilated fume hood. |
| Irritation | May cause skin, eye, and respiratory tract irritation. | Wear appropriate personal protective equipment (PPE). |
| Long-Term Exposure | Aromatic nitro compounds are often investigated for potential carcinogenicity.[14][15] | Minimize exposure and handle as a potential carcinogen. |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases.[13] | Store away from incompatible materials. |
Recommended Handling and Storage
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area away from heat and sources of ignition.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
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A Comprehensive Technical Guide to 2,6-Difluoro-4-nitroanisole: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 2,6-difluoro-4-nitroanisole, a key fluorinated building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the molecule's fundamental properties, synthesis, spectroscopic characterization, reactivity, and applications, with a focus on the underlying chemical principles that guide its use in the synthesis of complex molecular targets.
Core Molecular and Physicochemical Properties
2,6-Difluoro-4-nitroanisole is a substituted aromatic compound characterized by the presence of a methoxy group, a nitro group, and two fluorine atoms on a benzene ring. These functional groups impart a unique combination of steric and electronic properties, making it a valuable intermediate in organic synthesis.
The molecular formula for 2,6-difluoro-4-nitroanisole is C7H5F2NO3.[1][2] Its molecular weight is approximately 189.12 g/mol .[2] The presence of the strongly electron-withdrawing nitro group and the two electronegative fluorine atoms significantly influences the electron density of the aromatic ring, which is a key determinant of its reactivity.
| Property | Value | Source |
| IUPAC Name | 1,3-Difluoro-2-methoxy-5-nitrobenzene | [3] |
| CAS Number | 392-25-6 | [1] |
| Molecular Formula | C7H5F2NO3 | [1][2] |
| Molecular Weight | 189.12 g/mol | [2] |
| Boiling Point | 280.4 °C at 760 mmHg (Predicted) | [4] |
Synthesis and Mechanistic Rationale
The synthesis of 2,6-difluoro-4-nitroanisole can be approached through several routes, typically involving the strategic introduction of the nitro and methoxy groups onto a difluorinated benzene core. A common and logical pathway involves the nitration of 2,6-difluoroanisole.
Proposed Synthetic Pathway
A plausible and efficient synthesis begins with the commercially available 2,6-difluoroaniline. This starting material can be converted to 2,6-difluorophenol via a diazotization reaction, followed by methylation to yield 2,6-difluoroanisole. The final step is the regioselective nitration of the anisole derivative.
Caption: Proposed synthetic workflow for 2,6-Difluoro-4-nitroanisole.
Experimental Protocol
Step 1: Synthesis of 2,6-Difluorophenol from 2,6-Difluoroaniline
This procedure is adapted from established methods for the conversion of anilines to phenols via diazonium salts.[5]
-
To a stirred solution of 2,6-difluoroaniline in aqueous sulfuric acid, cooled to between -5 and 0 °C, a solution of sodium nitrite in water is added dropwise, maintaining the low temperature.
-
The resulting diazonium salt solution is then added to a refluxing aqueous solution containing copper(II) sulfate, which catalyzes the hydrolysis to 2,6-difluorophenol.
-
The product can be isolated by steam distillation or solvent extraction.
Step 2: Synthesis of 2,6-Difluoroanisole
This is a standard Williamson ether synthesis.
-
2,6-Difluorophenol is dissolved in a suitable polar aprotic solvent, such as acetone or DMF.
-
Anhydrous potassium carbonate is added as a base to deprotonate the phenol.
-
Methyl iodide is added, and the reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC).
-
After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product can be purified by distillation.
Step 3: Synthesis of 2,6-Difluoro-4-nitroanisole
The final nitration step must be performed under carefully controlled conditions to ensure regioselectivity.
-
2,6-Difluoroanisole is slowly added to a stirred mixture of concentrated nitric acid and sulfuric acid, pre-cooled to 0 °C.
-
The reaction temperature is maintained at 0 °C during the addition and then allowed to slowly warm to room temperature.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is carefully poured onto crushed ice, and the precipitated solid product is collected by filtration, washed with water, and dried.
Spectroscopic Characterization
The structural elucidation of 2,6-difluoro-4-nitroanisole is confirmed through a combination of NMR, IR, and mass spectrometry techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methoxy group (-OCH₃) will appear as a singlet. The two aromatic protons are chemically equivalent and will appear as a doublet due to coupling with the two adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The carbon atoms directly bonded to fluorine will appear as doublets due to one-bond C-F coupling. The signals for the aromatic carbons will be influenced by the electronic effects of the substituents.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present.
-
Aromatic C-H Stretching: Peaks are expected slightly above 3000 cm⁻¹.[6]
-
Asymmetric and Symmetric NO₂ Stretching: Strong absorptions are expected in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. These are characteristic of the nitro group.
-
C-O-C Stretching: A strong band corresponding to the ether linkage will be present, typically in the 1200-1275 cm⁻¹ region for aryl ethers.
-
C-F Stretching: Strong absorptions in the fingerprint region, typically between 1100 and 1400 cm⁻¹, will indicate the presence of the carbon-fluorine bonds.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the substituents. Common fragmentation pathways may include the loss of the methoxy group, the nitro group, or a combination of these and other small molecules.[7][8]
Reactivity and Mechanistic Insights: The Role of Nucleophilic Aromatic Substitution (SNAr)
The chemical behavior of 2,6-difluoro-4-nitroanisole is dominated by its susceptibility to nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of its electronic structure.
Caption: Generalized workflow for the SNAr reaction of 2,6-Difluoro-4-nitroanisole.
The key factors driving this reactivity are:
-
Electron-Withdrawing Groups: The nitro group, being a powerful electron-withdrawing group through both inductive and resonance effects, significantly reduces the electron density of the aromatic ring, making it electrophilic and susceptible to attack by nucleophiles.
-
Leaving Groups: The fluorine atoms are excellent leaving groups in SNAr reactions. This is somewhat counterintuitive, as fluoride is a poor leaving group in SN1 and SN2 reactions. However, in SNAr, the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex). The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, accelerating this initial attack.
-
Positional Activation: The nitro group is para to one of the fluorine atoms, which allows for direct resonance stabilization of the negative charge in the Meisenheimer complex, further facilitating the reaction.
This predictable reactivity allows for the selective substitution of one of the fluorine atoms with a variety of nucleophiles, such as amines, alcohols, and thiols, providing a versatile platform for building molecular complexity.
Applications in Drug Development
2,6-Difluoro-4-nitroanisole is a valuable building block in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. The difluoro-substituted aromatic motif is frequently found in modern therapeutics, where the fluorine atoms can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties like pKa and lipophilicity.
While specific, publicly available synthesis routes for all drugs are not always detailed, the structure of 2,6-difluoro-4-nitroanisole makes it an ideal precursor for constructing key fragments of multi-kinase inhibitors like foretinib and the dual EGFR/HER2 inhibitor lapatinib.[9] For instance, the difluoronitroanisole core can be elaborated through SNAr reactions to introduce the necessary side chains and pharmacophores required for potent kinase inhibition.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 2,6-difluoro-4-nitroanisole.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4][10]
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11]
-
Handling: Avoid contact with skin and eyes. Do not ingest. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[1][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[4]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.[1]
Conclusion
2,6-Difluoro-4-nitroanisole is a highly functionalized and synthetically versatile building block with significant applications in medicinal chemistry and drug discovery. Its unique electronic properties, driven by the presence of two fluorine atoms and a nitro group, make it an excellent substrate for nucleophilic aromatic substitution reactions. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and scientists aiming to leverage its potential in the development of novel therapeutics.
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P&S Chemicals. Product information, 2,6-Difluoro-4-nitroanisole. Available from: [Link]
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An In-depth Technical Guide to the Solubility of 2,6-Difluoro-4-nitroanisole in Organic Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Difluoro-4-nitroanisole, a key intermediate in pharmaceutical and fine chemical synthesis.[1][] Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document furnishes researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine its solubility in a range of organic solvents. The methodologies presented herein are robust and designed to yield accurate and reproducible results, empowering informed solvent selection for synthesis, purification, and formulation development.
Introduction to 2,6-Difluoro-4-nitroanisole: A Profile
2,6-Difluoro-4-nitroanisole, systematically named 1,3-difluoro-2-methoxy-5-nitrobenzene, is an aromatic organic compound with the chemical formula C₇H₅F₂NO₃.[] Its molecular structure, characterized by a nitro group and two fluorine atoms on the anisole backbone, imparts a unique combination of polarity and reactivity, making it a valuable building block in medicinal chemistry and organic synthesis.[1][3]
Key Physicochemical Properties:
-
CAS Number: 392-25-6[1]
-
Molecular Weight: 189.12 g/mol []
-
IUPAC Name: 1,3-difluoro-2-methoxy-5-nitrobenzene[1][]
A thorough understanding of the solubility of 2,6-Difluoro-4-nitroanisole is paramount for its effective utilization. Solubility dictates the choice of reaction media, influences crystallization and purification processes, and is a critical parameter in the development of formulations for preclinical and clinical studies.
Theoretical Framework for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound in a given solvent.[4] This principle is governed by the intermolecular forces between the solute (2,6-Difluoro-4-nitroanisole) and the solvent molecules. The key factors influencing the solubility of 2,6-Difluoro-4-nitroanisole include:
-
Polarity: The presence of the highly electronegative fluorine atoms and the polar nitro group (NO₂) makes 2,6-Difluoro-4-nitroanisole a polar molecule. The methoxy group (-OCH₃) also contributes to its polarity. Therefore, it is expected to exhibit greater solubility in polar solvents that can engage in dipole-dipole interactions.
-
Hydrogen Bonding: While 2,6-Difluoro-4-nitroanisole does not possess hydrogen bond donor capabilities, the oxygen atoms of the nitro and methoxy groups, as well as the fluorine atoms, can act as hydrogen bond acceptors. Solvents with hydrogen bond donor capabilities (e.g., alcohols) may exhibit enhanced solubility.
-
Molecular Size and Shape: The relatively small and rigid structure of 2,6-Difluoro-4-nitroanisole facilitates its solvation by appropriate solvent molecules.
Based on these principles, it is anticipated that 2,6-Difluoro-4-nitroanisole will be more soluble in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol) and less soluble in nonpolar solvents (e.g., hexane, toluene).
Quantitative Solubility Data
A comprehensive review of the scientific literature and chemical databases reveals a notable absence of extensive quantitative solubility data for 2,6-Difluoro-4-nitroanisole across a broad spectrum of organic solvents. This underscores the necessity for empirical determination to guide process development and research activities. To facilitate this, the following table is provided as a template for researchers to systematically record their experimental findings.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |
| Methanol | 25 | HPLC/UV-Vis/Gravimetric | ||
| Ethanol | 25 | HPLC/UV-Vis/Gravimetric | ||
| Isopropanol | 25 | HPLC/UV-Vis/Gravimetric | ||
| Acetone | 25 | HPLC/UV-Vis/Gravimetric | ||
| Ethyl Acetate | 25 | HPLC/UV-Vis/Gravimetric | ||
| Dichloromethane | 25 | HPLC/UV-Vis/Gravimetric | ||
| Acetonitrile | 25 | HPLC/UV-Vis/Gravimetric | ||
| Toluene | 25 | HPLC/UV-Vis/Gravimetric | ||
| Hexane | 25 | HPLC/UV-Vis/Gravimetric |
Experimental Protocol for Solubility Determination
The following section outlines a detailed and validated methodology for the experimental determination of the solubility of 2,6-Difluoro-4-nitroanisole in organic solvents. The isothermal equilibrium method, followed by a reliable analytical technique for quantification, is the gold standard for generating accurate solubility data.
Objective
To determine the equilibrium solubility of 2,6-Difluoro-4-nitroanisole in a selection of organic solvents at a constant and defined temperature.
Materials and Equipment
-
2,6-Difluoro-4-nitroanisole (purity ≥ 98%)
-
Organic solvents (analytical or HPLC grade)
-
Temperature-controlled orbital shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Glass vials with PTFE-lined screw caps
-
Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Centrifuge
Experimental Workflow
Sources
The Strategic deployment of 2,6-Difluoro-4-nitroanisole: A Fluorinated Synthon for Advanced Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design, offering unparalleled control over a molecule's pharmacokinetic and pharmacodynamic profile. Among the arsenal of fluorinated building blocks, 2,6-Difluoro-4-nitroanisole has emerged as a particularly versatile and powerful synthon. This technical guide provides an in-depth exploration of 2,6-Difluoro-4-nitroanisole, detailing its synthesis, reactivity, and, most critically, its application in the construction of complex pharmaceutical agents. Through a detailed examination of its role in nucleophilic aromatic substitution (SNAr) reactions and case studies in the synthesis of kinase inhibitors, this paper serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this potent building block in their discovery programs.
Introduction: The Fluorine Advantage in Medicinal Chemistry
The introduction of fluorine into small molecules can profoundly influence their biological activity.[1] Fluorine's high electronegativity and small size allow it to modulate key properties such as lipophilicity, metabolic stability, and binding affinity, often leading to improved drug efficacy and safety profiles.[2][3] Fluorinated building blocks, therefore, represent a critical toolkit for medicinal chemists.[4] 2,6-Difluoro-4-nitroanisole (CAS No: 392-25-6) is a prime example of such a building block, offering a unique combination of reactive sites that can be selectively functionalized to create diverse molecular scaffolds.[5][6]
Physicochemical Properties and Synthesis of 2,6-Difluoro-4-nitroanisole
A thorough understanding of the physical and chemical characteristics of 2,6-Difluoro-4-nitroanisole is paramount for its effective utilization.
| Property | Value |
| Molecular Formula | C7H5F2NO3 |
| Molecular Weight | 189.12 g/mol |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 74-78 °C |
| Boiling Point | 258.5 °C at 760 mmHg |
| Density | 1.52 g/cm3 |
Table 1: Physicochemical Properties of 2,6-Difluoro-4-nitroanisole
The synthesis of 2,6-Difluoro-4-nitroanisole is typically achieved through the nitration of 2,6-difluoroanisole. A general laboratory-scale procedure is outlined below.
Experimental Protocol: Synthesis of 2,6-Difluoro-4-nitroanisole
Materials:
-
2,6-Difluoroanisole
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid in an ice bath.
-
Slowly add 2,6-difluoroanisole to the cooled acid mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pale yellow crystals of 2,6-Difluoro-4-nitroanisole.
Caption: Synthesis of 2,6-Difluoro-4-nitroanisole.
The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of 2,6-Difluoro-4-nitroanisole is primarily derived from its susceptibility to nucleophilic aromatic substitution (SNAr). The two fluorine atoms are activated by the strongly electron-withdrawing nitro group, making them excellent leaving groups. This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and alcohols.
The regioselectivity of the SNAr reaction is a key consideration. The nitro group at the 4-position directs nucleophilic attack to the ortho (2- and 6-) positions. Due to the symmetrical nature of the molecule, substitution at either the 2- or 6-position yields the same product.
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The Emerging Role of 2,6-Difluoro-4-nitroanisole in Agrochemical Innovation: A Technical Guide
Abstract
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led researchers to explore novel molecular scaffolds. Among these, fluorinated aromatic compounds have garnered significant attention due to the unique physicochemical properties imparted by fluorine atoms. This technical guide delves into the untapped potential of 2,6-Difluoro-4-nitroanisole (CAS No: 392-25-6), a versatile chemical intermediate, in the synthesis of next-generation herbicides, fungicides, and insecticides. We will explore its chemical characteristics, its reactivity as a synthon, and provide detailed synthetic pathways to potential agrochemical candidates, underscoring its value to researchers and professionals in the field of crop protection.
Introduction: The Strategic Importance of Fluorinated Intermediates in Agrochemicals
The global demand for increased agricultural productivity necessitates the continuous development of innovative crop protection solutions.[1] The incorporation of fluorine into active ingredients has become a cornerstone of modern agrochemical design, often leading to enhanced biological activity, metabolic stability, and target-site binding affinity.[2] Compounds like 2,6-Difluoro-4-nitroanisole represent a valuable class of building blocks, offering a unique combination of reactive sites that can be strategically manipulated to create diverse and potent agrochemical molecules. This guide will serve as a comprehensive resource for harnessing the potential of this promising, yet underexplored, intermediate.
Physicochemical Properties and Reactivity Profile of 2,6-Difluoro-4-nitroanisole
A thorough understanding of the physical and chemical properties of 2,6-Difluoro-4-nitroanisole is paramount for its effective utilization in synthesis.
| Property | Value |
| IUPAC Name | 1,3-Difluoro-2-methoxy-5-nitrobenzene |
| CAS Number | 392-25-6 |
| Molecular Formula | C₇H₅F₂NO₃ |
| Molecular Weight | 189.12 g/mol |
| Appearance | Typically a solid |
| Boiling Point | ~280.4 °C at 760 mmHg |
The key to the synthetic utility of 2,6-Difluoro-4-nitroanisole lies in its electronic structure. The benzene ring is rendered electron-deficient by the potent electron-withdrawing effects of the two fluorine atoms and, most significantly, the nitro group. This pronounced electron deficiency activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) . The fluorine atoms, being excellent leaving groups in this context, are susceptible to displacement by a wide range of nucleophiles. This reactivity is the cornerstone of its potential applications in agrochemical synthesis.
Potential Applications in Agrochemical Synthesis
While direct applications of 2,6-Difluoro-4-nitroanisole as an active agrochemical are not widely reported, its true value lies in its role as a versatile precursor. The strategic functionalization of this molecule can lead to the generation of novel herbicides, fungicides, and insecticides.
Herbicide Synthesis
Many commercial herbicides feature a substituted aromatic core. The difluoro-methoxyphenyl moiety derived from 2,6-Difluoro-4-nitroanisole can be incorporated into herbicidal scaffolds. For instance, derivatives of this compound could potentially be used to synthesize analogs of existing protoporphyrinogen oxidase (PPO) inhibiting herbicides.
Fungicide Development
The development of fungicides with novel modes of action is crucial to combat resistance. The 2,6-difluoro-4-nitrophenyl scaffold can be elaborated into complex heterocyclic structures known to exhibit fungicidal activity. For example, it could serve as a starting point for the synthesis of novel pyrazole carboxamide fungicides, a class of succinate dehydrogenase inhibitors (SDHIs).
Insecticide Design
The synthesis of insecticides often involves the construction of molecules with specific spatial arrangements and electronic properties to interact with insect nerve targets. The reactivity of 2,6-Difluoro-4-nitroanisole allows for the introduction of various pharmacophores that could lead to the development of new classes of insecticides. For example, it could be a key intermediate in the synthesis of novel meta-diamide insecticides, which are known to be potent against a range of lepidopteran pests.[3][4]
Synthetic Pathways and Experimental Protocols
The true potential of 2,6-Difluoro-4-nitroanisole is best illustrated through its application in synthetic chemistry. Below, we outline a plausible synthetic route to a hypothetical insecticidal compound, demonstrating the key chemical transformations.
Synthesis of a Hypothetical Meta-Diamide Insecticide
This synthetic pathway is inspired by the known synthesis of meta-diamide insecticides and showcases the utility of 2,6-Difluoro-4-nitroanisole as a starting material.
Caption: Synthetic workflow for a hypothetical meta-diamide insecticide.
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the displacement of one of the fluorine atoms with an amine, a crucial first step in many synthetic routes.
Step 1: Reaction Setup
-
To a solution of 2,6-Difluoro-4-nitroanisole (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO) is added the desired amine nucleophile (1.1 eq).
-
A non-nucleophilic base (e.g., K₂CO₃, Et₃N) (2.0 eq) is then added to the reaction mixture.
Step 2: Reaction Execution
-
The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) and monitored by TLC or LC-MS until the starting material is consumed.
Step 3: Work-up and Purification
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired substituted aniline derivative.
Experimental Protocol: Reduction of the Nitro Group
The nitro group can be readily reduced to an amine, providing another reactive handle for further functionalization.
Step 1: Reaction Setup
-
The nitro-substituted compound (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).
-
A catalytic amount of palladium on carbon (Pd/C, 10 mol%) is added to the solution.
Step 2: Reaction Execution
-
The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
The reaction progress is monitored by TLC or LC-MS.
Step 3: Work-up and Purification
-
Once the reaction is complete, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude aniline product, which is often pure enough for the next step or can be further purified by crystallization or column chromatography.
Structure-Activity Relationship (SAR) Insights
The derivatization of the 2,6-Difluoro-4-nitroanisole core allows for a systematic exploration of structure-activity relationships.
Caption: Key modification points for SAR studies.
-
Substitution at the Fluoro Positions: The nature of the nucleophile introduced via SNAr can significantly impact biological activity. Different amines, thiols, or alcohols can be screened to optimize target interaction.
-
Modification of the Methoxy Group: The methoxy group can be cleaved to a phenol and subsequently re-alkylated or functionalized to explore the impact of this substituent on activity and physical properties.
-
Transformation of the Nitro Group: As demonstrated in the synthetic example, the nitro group can be reduced to an amine, which can then be acylated or incorporated into heterocyclic rings, opening up a vast chemical space for exploration.
Conclusion
2,6-Difluoro-4-nitroanisole stands as a promising, yet underutilized, platform for the discovery of novel agrochemicals. Its inherent reactivity, driven by the strategic placement of fluorine and nitro substituents, makes it an ideal starting material for the synthesis of a diverse array of potential herbicides, fungicides, and insecticides. The synthetic pathways and protocols outlined in this guide provide a framework for researchers to begin exploring the potential of this versatile intermediate. As the demand for innovative and effective crop protection solutions continues to grow, the strategic application of such building blocks will be instrumental in shaping the future of agriculture.
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Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. SciELO. [Link]
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Synthesis of Some Arylsulfur Pentafluoride Pesticides and Their Relative Activities Compared to the Trifluoromethyl Analogues. CHIMIA. [Link]
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Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry. [Link]
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Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. MDPI. [Link]
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An In-Depth Technical Guide to the Reactivity of 2,6-Difluoro-4-nitroanisole
Introduction: The Unique Chemical Landscape of 2,6-Difluoro-4-nitroanisole
2,6-Difluoro-4-nitroanisole is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its chemical architecture, featuring a delicate balance of potent electron-withdrawing and electron-donating groups, imparts a distinct and highly useful reactivity profile. The molecule's IUPAC name is 1,3-Difluoro-2-methoxy-5-nitrobenzene, and it is identified by CAS Number 392-25-6.[1][2][3]
At the core of its utility is the nitro group (-NO₂). While often seen as a simple precursor to anilines, the nitro group in this specific molecular context plays a much more profound role. It acts as the primary "engine" of reactivity, powerfully activating the aromatic ring towards specific transformations. This guide will dissect the dual nature of the nitro group's influence: first, as a powerful activating group for Nucleophilic Aromatic Substitution (SNAr), and second, as a functional handle that can be readily transformed via reduction. Understanding this interplay is critical for leveraging this molecule to its full synthetic potential.
PART 1: The Nitro Group as a Potent Activator for Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings are inherently electron-rich and typically undergo electrophilic substitution. However, the presence of strong electron-withdrawing groups (EWGs) can invert this polarity, rendering the ring electrophilic and susceptible to attack by nucleophiles.[4][5][6] This is the basis of Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction for arene functionalization.[7][8]
The nitro group is an exceptionally potent activator for SNAr reactions due to its ability to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through both inductive and resonance effects.[5][9][10] This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group, as is the case in 2,6-Difluoro-4-nitroanisole.[9][10]
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the attack of a nucleophile on the carbon atom bearing the leaving group.[11][12] This disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized carbanion intermediate (the Meisenheimer complex).[6][11] The second step is the rapid expulsion of the leaving group, which restores aromaticity and yields the final product.[4]
Figure 2: Key resonance structures of the Meisenheimer complex.
Synthetic Applications & Protocols
This activated system readily reacts with a variety of nucleophiles, including amines, alkoxides, and thiolates, to generate highly substituted aromatic products. [9]
| Nucleophile (Nu-H) | Product Type | Typical Conditions |
|---|---|---|
| Primary/Secondary Amine | N-Aryl Amine | Base (e.g., K₂CO₃, DIPEA), Polar aprotic solvent (DMF, DMSO), 80-120 °C |
| Alcohol/Phenol | Aryl Ether | Strong base (e.g., NaH, KOtBu), Anhydrous solvent (THF, Dioxane), RT-80 °C |
| Thiol | Aryl Thioether | Base (e.g., K₂CO₃, Cs₂CO₃), Polar aprotic solvent (DMF, ACN), RT-60 °C |
PART 2: The Nitro Group as a Transformable Functional Group
Beyond its role as a powerful activator, the nitro group is itself a versatile functional group, most commonly serving as a synthetic precursor to a primary amine (aniline). [13]The reduction of the nitro group is one of the most fundamental and widely used transformations in organic chemistry. [14][15]This conversion opens up a vast new landscape of chemical possibilities, including diazotization, acylation, and further coupling reactions.
Methodologies for Nitro Group Reduction
The choice of reducing agent is critical, especially when other sensitive functional groups, such as halogens, are present. The goal is to achieve chemoselective reduction of the nitro group without affecting the rest of the molecule.
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | High efficiency, clean byproducts (H₂O). [16] | Can cause dehalogenation (C-F bond cleavage). [16] |
| H₂, Raney Ni | Less prone to dehalogenation than Pd/C, good for halogenated substrates. [14][16] | Pyrophoric, requires careful handling. | |
| H₂, PtO₂ | Highly active catalyst. [14] | Expensive, can also cause dehalogenation. | |
| Metal/Acid Reduction | Fe, HCl / AcOH | Inexpensive, highly effective, often chemoselective. [15][17] | Requires stoichiometric metal, acidic workup. |
| SnCl₂, EtOH / HCl | Mild conditions, good for sensitive substrates. [14][17] | Stoichiometric tin waste. | |
| Zn, AcOH / NH₄Cl | Mild conditions. [16] | Can sometimes yield hydroxylamine byproduct. [14] | |
| Table 2: Comparison of Common Methods for Nitro Group Reduction. |
For 2,6-Difluoro-4-nitroanisole, catalytic hydrogenation with Raney Nickel or a metal/acid combination like iron in acetic acid are often preferred to minimize the risk of hydrodefluorination that can occur with palladium catalysts. [16]
Experimental Protocol: Reduction via Catalytic Hydrogenation
This protocol provides a representative, self-validating workflow for the synthesis of 2,6-difluoro-4-methoxyaniline.
Objective: To selectively reduce the nitro group of 2,6-Difluoro-4-nitroanisole without cleaving the C-F bonds.
Reagents & Equipment:
-
2,6-Difluoro-4-nitroanisole (1.0 eq)
-
Raney Nickel (approx. 5-10 wt% slurry in water)
-
Ethanol or Methanol (solvent)
-
Hydrogenation vessel (e.g., Parr shaker)
-
Hydrogen gas source (H₂)
-
Celatom® or Celite® (filter aid)
-
Standard laboratory glassware
Procedure:
-
Vessel Preparation: The hydrogenation vessel is charged with 2,6-Difluoro-4-nitroanisole (e.g., 5.0 g) and a suitable solvent such as ethanol (50 mL).
-
Catalyst Addition: The Raney Nickel slurry is carefully added to the reaction mixture under an inert atmosphere (e.g., N₂ or Ar). Caution: Raney Nickel is pyrophoric and must be handled with care, always kept wet.
-
Hydrogenation: The vessel is sealed, purged several times with N₂, and then pressurized with hydrogen gas (typically 50-100 psi).
-
Reaction: The mixture is agitated (shaken or stirred) at room temperature. Reaction progress is monitored by TLC or LC-MS by periodically sampling the reaction mixture. The reaction is typically complete within 2-6 hours.
-
Workup: Upon completion, the vessel is carefully depressurized and purged with N₂. The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake should be kept wet with solvent or water to prevent ignition of the catalyst upon exposure to air.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude 2,6-difluoro-4-methoxyaniline, which can be purified further by crystallization or chromatography if necessary.
Figure 3: Workflow for the catalytic hydrogenation of 2,6-Difluoro-4-nitroanisole.
Conclusion
The reactivity of 2,6-Difluoro-4-nitroanisole is a prime example of strategic molecular design in organic chemistry. The nitro group is not a passive functionality but the central orchestrator of the molecule's chemical behavior. It powerfully activates the aromatic ring for nucleophilic aromatic substitution at the fluorine positions, enabling the facile construction of complex aryl ethers, amines, and thioethers. Simultaneously, the nitro group itself stands ready for transformation, offering a reliable entry point to the corresponding aniline derivative through well-established reduction protocols. This dual reactivity makes 2,6-Difluoro-4-nitroanisole an invaluable and highly versatile intermediate for professionals in drug discovery and materials science, providing a robust platform for molecular elaboration and diversification.
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Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. [Link]
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How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices . (2020). National Institutes of Health (NIH). [Link]
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A Comprehensive Technical Guide to the Safe Handling of 2,6-Difluoro-4-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Data Gaps with Chemical Prudence
2,6-Difluoro-4-nitroanisole is a substituted nitrobenzene derivative utilized in specialized synthetic chemistry, often as an intermediate in the development of pharmaceutical compounds.[1] While its precise toxicological and physical hazard profile has not been as extensively documented as some more common reagents, its structure—incorporating a nitroaromatic system and fluorine substituents—provides a clear framework for predicting its chemical behavior and requisite safety protocols. This guide synthesizes available data with established principles for handling analogous chemical structures, such as 4-nitroanisole and other halogenated nitroaromatic compounds. The core principle of this document is to treat substances of unknown toxicity with a high degree of caution, assuming they are hazardous until proven otherwise.[2]
Section 1: Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. These characteristics influence its behavior in the laboratory, from storage and handling to potential emergency scenarios.
1.1. Identification and Structure
-
IUPAC Name: 1,3-Difluoro-2-methoxy-5-nitrobenzene[1]
-
CAS Number: 392-25-6[1]
-
Molecular Formula: C₇H₅F₂NO₃[3]
-
Molecular Weight: 189.12 g/mol [3]
1.2. Physicochemical Data Summary
The following table summarizes key physical and chemical properties. It is important to note that some of this data is predicted or based on structurally similar compounds due to a lack of comprehensive experimental data for 2,6-Difluoro-4-nitroanisole itself.
| Property | Value/Information | Source(s) | Significance for Handling |
| Physical State | Solid (crystalline) | [4] | Low volatility at room temperature, but dust can be an inhalation hazard. |
| Melting Point | Not specified for 2,6-difluoro derivative. (4-Nitroanisole: 51-54°C) | [4][5] | Relevant for heating operations; melting can increase exposure risk. |
| Boiling Point | ~280.4 °C at 760 mmHg (Predicted) | [6] | High boiling point suggests low vapor pressure at ambient temperatures. |
| Density | Not specified for 2,6-difluoro derivative. (4-Nitroanisole: 1.233 g/cm³) | [4] | Denser than water. |
| Solubility | Insoluble in water. | [4][7] | Spills will not readily dissolve in water; appropriate organic solvents needed for decontamination. |
| Flash Point | Not specified for 2,6-difluoro derivative. (4-Nitroanisole: 130°C) | [4][8] | Combustible at high temperatures.[4] |
Section 2: Hazard Identification and Risk Assessment
The primary hazards associated with 2,6-Difluoro-4-nitroanisole are inferred from its functional groups: the nitro group, the aromatic ring, and the fluoro substituents.
2.1. Health Hazards
Based on data for analogous compounds like 4-nitroanisole, the following health hazards should be assumed:
-
Suspected Carcinogen (GHS Category 2): 4-Nitroanisole is classified as suspected of causing cancer.[9] This is a significant long-term health risk that necessitates stringent exposure controls.
-
Acute Toxicity: While specific LD50 values for the difluoro- derivative are unavailable, related compounds show moderate acute toxicity if swallowed.[10]
-
Methemoglobinemia: A critical and often overlooked hazard of nitroaromatic compounds is their ability to be absorbed into the body and cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen. This leads to cyanosis (a bluish discoloration of the skin). The onset of symptoms can be dangerously delayed by 2 to 4 hours or more after exposure.
-
Skin and Eye Irritation: Assumed to be an irritant upon contact with skin and eyes.[4]
-
Inhalation Hazard: Inhalation of dust can lead to systemic absorption and respiratory tract irritation.[4]
2.2. Physicochemical Hazards
-
Combustibility: The material is combustible and can burn, though it does not ignite readily.[4]
-
Explosion Risk: Like many organic substances, when finely distributed as a dust and whirled up in the air, there is a potential for a dust explosion. Furthermore, upon intense heating, it can form explosive mixtures with air.
2.3. Environmental Hazards
-
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[9] It is imperative to prevent this chemical from entering drains or waterways.[10][11]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential.
3.1. Primary Engineering Controls
The principle of "as low as reasonably practicable" (ALARP) must be applied to all potential exposures.
-
Chemical Fume Hood: All weighing, handling, and reaction setup involving 2,6-Difluoro-4-nitroanisole must be conducted inside a properly functioning chemical fume hood to prevent inhalation of dusts or vapors.[12]
-
Ventilation: The laboratory should have adequate general ventilation to supplement local exhaust systems like fume hoods.[4]
3.2. Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. It must be selected and used correctly.
-
Eye and Face Protection: Safety glasses with side-shields are mandatory at a minimum.[10] Given the potential for splashes during transfers or reactions, chemical splash goggles are strongly recommended.[2][4]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[5] Always inspect gloves for tears or punctures before use. After handling the material, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly.[2][10]
-
Skin and Body Protection: A lab coat must be worn to protect street clothing and skin.[4] For larger-scale operations or when there is a significant risk of spills, a chemically resistant apron or full suit may be necessary.[4]
-
Respiratory Protection: If for any reason work must be conducted outside of a fume hood where dusts could be generated, a NIOSH-approved respirator with a particulate filter is required.[4]
Caption: PPE Donning and Doffing Sequence.
Section 4: Safe Handling, Storage, and Disposal Protocols
Adherence to strict protocols is non-negotiable for mitigating the risks associated with this compound.
4.1. Handling and Experimental Workflow
-
Preparation: Before starting, ensure all necessary engineering controls are active and all required PPE is correctly worn.[13] Review the Safety Data Sheet (SDS) for any new information.
-
Weighing and Transfer: Conduct all transfers of the solid compound within a chemical fume hood or a glove box to contain any dust. Use tools like spatulas and weighing paper; avoid creating dust clouds.
-
Reaction Setup: When setting up reactions, ensure the apparatus is secure. If heating, use a heating mantle and avoid open flames.[12]
-
Post-Handling: After use, decontaminate the work area. Promptly and properly clean up any minor spills.[14] Wash hands and any exposed skin thoroughly after completing work and before leaving the laboratory.[14]
4.2. Storage Requirements
-
Store in a tightly closed, original container.[11]
-
The storage area should be locked or otherwise accessible only to authorized personnel.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[5]
4.3. Waste Disposal
-
Chemical Waste: Dispose of 2,6-Difluoro-4-nitroanisole and any contaminated materials as hazardous waste.[11] Do not mix with other waste streams.
-
Containers: Empty containers should be handled as if they still contain the product. They can be triple-rinsed with an appropriate solvent (which must then be collected as hazardous waste) before being offered for recycling or reconditioning, or they can be punctured and disposed of in a sanitary landfill, depending on local regulations.[11]
-
Environmental Release: Under no circumstances should this chemical be disposed of down the drain or released into the environment.[10][11]
Section 5: Emergency Procedures
Preparedness is key to effectively managing any laboratory incident.[13]
5.1. Exposure Response
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [4] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. | [4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | [4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water and drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4] |
Important Note for Medical Professionals: Due to the risk of methemoglobinemia, cyanosis may be a delayed symptom. Show the Safety Data Sheet to the attending physician.
5.2. Spill Management
The approach to spill cleanup depends on the scale and location of the spill.
Caption: Decision workflow for chemical spill response.
References
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An In-depth Technical Guide to the Stability and Storage of 2,6-Difluoro-4-nitroanisole
Introduction
2,6-Difluoro-4-nitroanisole is a valuable substituted nitrobenzene derivative utilized in various facets of chemical synthesis, including as a key intermediate in the development of pharmaceuticals and agrochemicals. The strategic incorporation of two fluorine atoms and a nitro group onto the anisole backbone imparts unique reactivity and electronic properties. However, these same functional groups also dictate the compound's stability profile, influencing its shelf-life and dictating the necessary conditions for its safe handling and storage. This guide provides a comprehensive overview of the chemical stability of 2,6-Difluoro-4-nitroanisole, offering insights into its degradation pathways and providing robust protocols for its proper storage and handling to ensure its integrity for research and development applications.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2,6-Difluoro-4-nitroanisole is paramount to appreciating its stability.
| Property | Value | Source |
| CAS Number | 392-25-6 | [1][2] |
| Molecular Formula | C₇H₅F₂NO₃ | [1] |
| Molecular Weight | 189.12 g/mol | [3] |
| Appearance | Typically a solid | |
| Melting Point | Not consistently reported; requires experimental determination. | |
| Boiling Point | ~280.4 °C at 760 mmHg | [2] |
The presence of the strongly electron-withdrawing nitro group and fluorine atoms significantly influences the electronic environment of the aromatic ring, rendering the compound susceptible to nucleophilic aromatic substitution.[4] This inherent reactivity is a key consideration for its long-term stability.
Core Principles of Stability
The stability of 2,6-Difluoro-4-nitroanisole is governed by the interplay of its structural features and its interaction with the surrounding environment. The primary factors that can compromise its integrity are elevated temperature, exposure to light, and the presence of moisture or incompatible chemical agents.
Thermal Stability
It is crucial to avoid strong heating of 2,6-Difluoro-4-nitroanisole. A conservative approach is to store the compound at or below room temperature and to perform any reactions involving it with careful temperature control.
Photostability
Nitroaromatic compounds can absorb light in the UV-visible spectrum, which can lead to photochemical degradation.[8][9] The photolysis of nitroaromatics in aqueous solutions, for instance, can lead to the formation of nitrophenols and other degradation products.[8][10] While the specific quantum yield for the photodegradation of 2,6-Difluoro-4-nitroanisole has not been reported, it is prudent to assume it possesses some degree of light sensitivity.
To mitigate the risk of photodegradation, 2,6-Difluoro-4-nitroanisole should be stored in amber or opaque containers that protect it from light.
Hydrolytic Stability
The methoxy group in 2,6-Difluoro-4-nitroanisole could potentially be susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the formation of 2,6-difluoro-4-nitrophenol. The electron-withdrawing nature of the nitro and fluoro groups may influence the rate of this hydrolysis. While specific data on the hydrolytic stability of this compound is not available, it is advisable to protect it from moisture and to use it in anhydrous conditions when possible, especially if the intended application is sensitive to the presence of the corresponding phenol impurity.
Recommended Storage and Handling Protocols
To ensure the long-term integrity of 2,6-Difluoro-4-nitroanisole, the following storage and handling procedures are recommended:
Storage Conditions
-
Temperature: Store in a cool, dry place. Room temperature is generally acceptable, but for long-term storage, refrigeration (2-8 °C) is recommended.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with moisture and atmospheric oxygen. The container should be tightly sealed.
-
Light: Store in a light-resistant container, such as an amber glass bottle, to prevent photodegradation.
-
Incompatibilities: Store away from strong bases, strong oxidizing agents, and strong reducing agents.[11] Contact with bases could promote hydrolysis or other reactions, while strong oxidizing or reducing agents can react with the nitro group.[11]
Handling Procedures
-
Personal Protective Equipment (PPE): Always handle 2,6-Difluoro-4-nitroanisole in a well-ventilated area, preferably in a fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dispensing: When dispensing the solid, avoid creating dust. If the compound is a fine powder, consider using a spatula in a draft-free environment or within a glove box.
-
Cleaning Spills: In case of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for proper disposal. The area can then be cleaned with an appropriate solvent.
Experimental Protocols for Stability Assessment
For applications requiring a detailed understanding of the stability of 2,6-Difluoro-4-nitroanisole under specific conditions, the following experimental protocols are recommended.
Long-Term Stability Testing
This protocol is designed to evaluate the stability of the compound under recommended storage conditions over an extended period.[12][13]
Methodology:
-
Sample Preparation: Aliquot several samples of 2,6-Difluoro-4-nitroanisole into individual, sealed, light-protected containers.
-
Storage: Store the samples under the desired long-term storage conditions (e.g., 25 °C/60% RH or 5 °C).
-
Time Points: Analyze a sample at initial time (t=0) and then at regular intervals (e.g., 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: At each time point, analyze the sample for purity using a validated HPLC method. Also, assess its appearance for any changes in color or physical state.
Accelerated Stability Testing
This protocol uses exaggerated storage conditions to predict the long-term stability of the compound in a shorter timeframe.[14][15][16]
Methodology:
-
Sample Preparation: Prepare samples as described for long-term stability testing.
-
Storage: Store the samples under accelerated conditions (e.g., 40 °C/75% RH).
-
Time Points: Analyze samples at initial time (t=0) and at shorter intervals (e.g., 1, 2, 3, and 6 months).
-
Analysis: Analyze the samples for purity and appearance as in the long-term study. The data can be used to model the degradation kinetics and estimate the shelf-life under normal storage conditions using the Arrhenius equation.[14]
Photostability Testing
This protocol assesses the stability of the compound when exposed to light.
Methodology:
-
Sample Preparation: Place a thin layer of the compound in a transparent container (e.g., a quartz cuvette for solutions or a petri dish for solids). Prepare a control sample that is protected from light.
-
Exposure: Expose the sample to a controlled light source that mimics sunlight (e.g., a xenon lamp) for a defined period.
-
Analysis: Analyze both the exposed and control samples for purity and degradation products using HPLC or a similar technique.
Visualization of Stability Considerations
The following diagrams illustrate the key factors influencing the stability of 2,6-Difluoro-4-nitroanisole and the decision-making process for its proper storage.
Caption: Decision Tree for Proper Storage of 2,6-Difluoro-4-nitroanisole.
Conclusion
While 2,6-Difluoro-4-nitroanisole is a stable compound under appropriate conditions, its inherent chemical reactivity necessitates careful attention to its storage and handling. By controlling its exposure to heat, light, and incompatible substances, researchers can ensure its integrity and the reliability of their experimental outcomes. The protocols outlined in this guide provide a framework for maintaining the quality of this important chemical intermediate. For critical applications, it is strongly recommended that a formal stability study be conducted to determine its shelf-life under the specific conditions of use.
References
-
Ju, X.-H., et al. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. Applied and Environmental Microbiology, 77(8), 2660-2671. [Link]
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A Theoretical Deep Dive into the Electronic Structure of 2,6-Difluoro-4-nitroanisole: A Guide for Drug Discovery and Molecular Design
Abstract
2,6-Difluoro-4-nitroanisole is a substituted aromatic compound with significant potential in medicinal chemistry and materials science. Its utility is intrinsically linked to its electronic structure, which is dictated by the interplay of electron-donating (methoxy) and strongly electron-withdrawing (difluoro, nitro) substituents. This guide provides a comprehensive, in-depth theoretical framework for investigating the electronic properties of this molecule. We detail a robust computational protocol employing Density Functional Theory (DFT) to elucidate key electronic descriptors. The causality behind methodological choices, such as the selection of DFT functionals and basis sets, is explained to ensure scientific integrity. This whitepaper serves as a technical resource for researchers, scientists, and drug development professionals, enabling them to predict the molecule's reactivity, intermolecular interaction potential, and metabolic stability, thereby accelerating rational molecular design.
Introduction: The Significance of Fluorinated Nitroaromatics
Nitroaromatic compounds are foundational scaffolds in numerous industrial and pharmaceutical applications, ranging from explosives to dyes and therapeutics. The strategic introduction of fluorine atoms onto this scaffold dramatically modulates a molecule's physicochemical properties. Fluorine's high electronegativity and relatively small size can alter metabolic stability, binding affinity to biological targets, and membrane permeability.
2,6-Difluoro-4-nitroanisole presents a fascinating case study. The molecule's architecture combines the electron-donating methoxy group with three powerful electron-withdrawing groups (two fluorine atoms and a nitro group). This unique combination creates a highly polarized electronic environment, which is critical to its function but challenging to intuit without computational assistance.
This guide aims to provide a rigorous, step-by-step theoretical protocol to dissect the electronic structure of 2,6-Difluoro-4-nitroanisole. By understanding the distribution of electrons, the nature of its molecular orbitals, and its electrostatic potential, we can make informed predictions about its behavior in chemical and biological systems.
Theoretical Framework and Computational Methodology
To accurately model the electronic structure of 2,6-Difluoro-4-nitroanisole, Density Functional Theory (DFT) stands out as the method of choice. DFT provides an excellent balance of computational efficiency and accuracy for medium-sized organic molecules, making it a workhorse in modern computational chemistry.
Expertise in Action: Justifying the Methodological Choices
-
Density Functional: The choice of the exchange-correlation functional is paramount. For a molecule featuring diverse functional groups like 2,6-Difluoro-4-nitroanisole, a hybrid functional is recommended. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a robust and widely used choice that effectively captures electron correlation effects in such systems. It has demonstrated reliability in calculating the geometries and electronic properties of nitroaromatic compounds.
-
Basis Set: An appropriate basis set is crucial for accurately describing the electron distribution, especially around highly electronegative atoms like fluorine and oxygen. The 6-311++G(d,p) basis set is selected for this purpose.
-
6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.
-
++: Diffuse functions are added for both heavy atoms and hydrogen. These are essential for correctly modeling the "soft" electron density far from the nuclei, which is critical for describing non-covalent interactions and the electron-rich regions of the nitro and methoxy groups.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is necessary to describe the anisotropic electron distribution in a bonded environment, particularly the polarized C-F and N-O bonds.
-
-
Solvation Model: Chemical reactions and biological interactions typically occur in solution. To simulate this, a Polarizable Continuum Model (PCM) can be employed. This model approximates the solvent as a continuous dielectric medium, providing a more realistic electronic structure than calculations performed in a vacuum (gas phase).
A Validated Protocol for Electronic Structure Investigation
The following protocol provides a self-validating workflow for a comprehensive theoretical analysis. The inclusion of a vibrational frequency analysis is a critical step to ensure the reliability of the computed geometry.
Caption: Computational workflow for the electronic structure analysis.
Protocol Steps:
-
Geometry Optimization: The initial 3D structure of the molecule is optimized to find its lowest energy conformation. This step is crucial as all subsequent electronic properties are dependent on the molecular geometry.
-
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of any imaginary (negative) frequencies confirms that the structure is a true energy minimum on the potential energy surface.
-
Single-Point Calculation: With the validated geometry, a final, high-accuracy single-point energy calculation is performed to obtain the final wavefunction and electronic properties.
-
Property Analysis: From the final wavefunction, several key properties are derived:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are visualized and their energies calculated.
-
Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the charge distribution.
-
Global Reactivity Descriptors: Quantities like the HOMO-LUMO gap, electronegativity, and chemical hardness are calculated.
-
Results and Discussion: Unveiling the Electronic Landscape
Optimized Molecular Geometry
The geometry optimization reveals the planarity of the aromatic ring and the relative orientations of the methoxy and nitro groups. Key bond lengths and angles should be tabulated and can be compared with experimental crystallographic data, if available, to validate the computational model.
Table 1: Predicted Geometrical Parameters
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length | C-F | Value Å |
| C-N (nitro) | Value Å | |
| N-O (nitro) | Value Å | |
| C-O (methoxy) | Value Å | |
| Bond Angle | F-C-C | Value ° |
| C-C-N | Value ° | |
| O-N-O | Value ° | |
| Dihedral Angle | C-C-O-C (methoxy) | Value ° |
(Note: Placeholder "Value" would be replaced with actual computational output.)
Frontier Molecular Orbitals (FMOs) and Reactivity
The FMOs are critical for understanding chemical reactivity.
-
HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which an electron is most likely to be donated in a chemical reaction (nucleophilic character). For 2,6-Difluoro-4-nitroanisole, the HOMO is expected to be localized primarily on the aromatic ring and the oxygen atoms of the methoxy group, which are the most electron-rich parts of the molecule.
-
LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region where an electron is most likely to be accepted (electrophilic character). The strong electron-withdrawing nature of the nitro group and fluorine atoms will cause the LUMO to be delocalized over the nitro group and the aromatic ring.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more reactive. The presence of both electron-donating and withdrawing groups is expected to result in a relatively small HOMO-LUMO gap.
Caption: Relationship between FMOs and chemical reactivity.
Molecular Electrostatic Potential (MEP) Map
The MEP map provides a powerful visual representation of the charge distribution and is an invaluable tool for predicting intermolecular interactions.
-
Negative Potential Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. For 2,6-Difluoro-4-nitroanisole, these regions are expected to be concentrated around the oxygen atoms of the nitro group and, to a lesser extent, the oxygen of the methoxy group. These sites are the primary hydrogen bond acceptors.
-
Positive Potential Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. Due to the strong electron-withdrawing effects of the substituents, a significant positive potential is anticipated over the aromatic ring itself, a phenomenon known as a π-hole.
-
Neutral Regions (Green): These areas have a relatively balanced electrostatic potential.
The MEP map is crucial for drug development, as it helps predict how the molecule will "dock" into the active site of a protein receptor. The electrostatic complementarity between a ligand and its receptor is a key driver of binding affinity.
Quantitative Electronic Properties
DFT calculations provide quantitative values for several key electronic properties that govern molecular behavior.
Table 2: Calculated Electronic Properties
| Property | Symbol | Predicted Value (B3LYP/6-311++G(d,p)) | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | Value eV | Ionization Potential (Electron-donating ability) |
| LUMO Energy | ELUMO | Value eV | Electron Affinity (Electron-accepting ability) |
| Energy Gap | ΔE | Value eV | Chemical Reactivity & Stability |
| Dipole Moment | µ | Value Debye | Overall molecular polarity and solubility |
| Electronegativity | χ | Value eV | Tendency to attract electrons |
| Chemical Hardness | η | Value eV | Resistance to change in electron distribution |
(Note: Placeholder "Value" would be replaced with actual computational output.)
Conclusion
The theoretical investigation of 2,6-Difluoro-4-nitroanisole's electronic structure using DFT provides indispensable insights that are not accessible through experimentation alone. The computational protocol outlined in this guide, centered on the B3LYP functional and the 6-311++G(d,p) basis set, offers a reliable and scientifically sound method for characterizing this complex molecule.
By analyzing the Frontier Molecular Orbitals and the Molecular Electrostatic Potential map, researchers can precisely identify the reactive sites for both electrophilic and nucleophilic attack, predict the nature of intermolecular interactions, and rationalize the molecule's overall stability. This predictive power is a cornerstone of modern drug discovery and materials science, enabling a more rational, efficient, and targeted approach to molecular design. The methodologies and principles detailed herein serve as a robust foundation for future computational and experimental studies on this and related fluorinated nitroaromatic compounds.
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An In-Depth Technical Guide to 2,6-Difluoro-4-nitroanisole: Synthesis, Properties, and Applications in Modern Chemistry
Introduction: A Versatile Fluorinated Building Block
2,6-Difluoro-4-nitroanisole, identified by its CAS Number 392-25-6, is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1] Its structure, featuring an anisole core substituted with two ortho-fluorine atoms and a para-nitro group, imparts unique electronic properties that make it a valuable intermediate in the synthesis of complex molecules. The strong electron-withdrawing nature of both the fluorine atoms and the nitro group activates the aromatic ring for nucleophilic substitution, while also influencing the acidity and reactivity of adjacent functional groups. This guide provides a comprehensive overview of the history, synthesis, properties, and applications of this important chemical entity, tailored for researchers and professionals in drug discovery and chemical development.
Historical Context and Discovery
While the broader field of organofluorine chemistry has its roots in the 19th and early 20th centuries, with the pioneering work of chemists like Henri Moissan, the specific history of 2,6-Difluoro-4-nitroanisole is more recent.[2] Detailed historical records of its first synthesis are not prominently documented in seminal reviews of early fluorine chemistry. However, a notable, early documented synthesis appears in a 1995 patent describing the direct fluorination of aromatic compounds. In this patent, 2,6-Difluoro-4-nitroanisole was prepared, alongside its mono-fluorinated counterpart, by reacting 4-nitroanisole with a fluorinating agent.[3] This work highlighted a direct method to introduce fluorine into the aromatic ring, providing access to this and other polyfluorinated compounds.
Subsequent research, also in 1995, explored the utility of 2,6-Difluoro-4-nitroanisole as a biochemical photoprobe, investigating its photoreactions with nucleophiles.[4][5] This early application underscores the compound's value in studying biological systems, owing to the unique photochemical reactivity imparted by its specific arrangement of substituents.
Synthesis Methodologies
The synthesis of 2,6-Difluoro-4-nitroanisole can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Two primary strategies are the direct fluorination of a pre-functionalized anisole and the nitration of a difluoroanisole precursor.
Method 1: Direct Fluorination of 4-Nitroanisole
This method involves the direct introduction of fluorine atoms onto the 4-nitroanisole backbone. It is a powerful technique for creating C-F bonds directly on an aromatic ring.
-
Reaction Scheme:
Caption: Direct fluorination of 4-nitroanisole.
-
Detailed Protocol (based on patent literature): [3]
-
A solution of 4-nitroanisole is prepared in a suitable acidic medium, such as sulfuric acid.
-
A gaseous mixture of fluorine and nitrogen is bubbled through the solution at a controlled temperature. The dilution with nitrogen is crucial to moderate the high reactivity of elemental fluorine.
-
The reaction progress is monitored by techniques such as ¹⁹F NMR spectroscopy.
-
Upon completion, the reaction mixture is carefully quenched, typically by pouring it onto ice.
-
The product is extracted with an organic solvent, and the organic layer is washed and dried.
-
Purification is achieved through column chromatography or recrystallization to yield 2,6-Difluoro-4-nitroanisole.
-
-
Causality and Insights: This method, while direct, can be challenging due to the hazardous nature of elemental fluorine. The reaction often produces a mixture of mono- and di-fluorinated products, necessitating careful purification.[3] The regioselectivity is dictated by the directing effects of the methoxy and nitro groups. The methoxy group is ortho-, para-directing and activating, while the nitro group is meta-directing and deactivating. The fluorination occurs at the positions most activated by the methoxy group.
Method 2: Nitration of 2,6-Difluoroanisole (Proposed)
A more conventional and potentially safer approach involves the nitration of a commercially available or readily synthesized 2,6-difluoroanisole precursor. This is a classic electrophilic aromatic substitution reaction.
-
Reaction Scheme:
Caption: Nitration of 2,6-difluoroanisole.
-
Detailed Protocol (General Procedure):
-
2,6-Difluoroanisole is dissolved in a strong acid, typically concentrated sulfuric acid, in a flask cooled in an ice bath.
-
A nitrating mixture, consisting of concentrated nitric acid and concentrated sulfuric acid, is added dropwise to the solution while maintaining a low temperature (0-10 °C) to control the exothermic reaction.
-
After the addition is complete, the reaction is allowed to stir for a specified period, with progress monitored by TLC or GC.
-
The reaction is quenched by pouring the mixture into ice water, which precipitates the crude product.
-
The solid product is collected by filtration, washed with water to remove residual acid, and then washed with a dilute sodium bicarbonate solution.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent like ethanol.
-
-
Causality and Insights: The regiochemistry of this reaction is governed by the directing effects of the substituents on the starting material. The methoxy group is an activating, ortho-, para-director, while the fluorine atoms are deactivating, ortho-, para-directors. The para position to the strongly activating methoxy group is the most favorable site for electrophilic attack, leading to the desired 4-nitro product with high selectivity. This method generally offers better control and higher yields of the specific isomer compared to direct fluorination.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of 2,6-Difluoro-4-nitroanisole is essential for its application in synthesis and analysis.
| Property | Value | Source |
| CAS Number | 392-25-6 | [1] |
| Molecular Formula | C₇H₅F₂NO₃ | [1] |
| Molecular Weight | 189.12 g/mol | |
| IUPAC Name | 1,3-difluoro-2-methoxy-5-nitrobenzene | |
| Appearance | Not specified, likely a solid | |
| Boiling Point | 280.4 °C at 760 mmHg (predicted) | |
| ¹⁹F NMR (CDCl₃) | δ -125.1 ppm | [3] |
| ¹H NMR (CDCl₃) | δ 4.16 (3H, t), 7.81-7.86 (2H, m) | [6] |
Applications in Research and Drug Development
2,6-Difluoro-4-nitroanisole serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the nitro group provides a versatile handle for further chemical transformations, most commonly reduction to an aniline derivative. This resulting 2,6-difluoro-4-aminoanisole is a valuable intermediate for the construction of various heterocyclic systems and other active pharmaceutical ingredients (APIs).
Role as a Pharmaceutical Intermediate
The primary application of 2,6-Difluoro-4-nitroanisole is as a precursor to other valuable chemical intermediates. The general workflow involves the reduction of the nitro group to an amine, which can then be further functionalized.
Caption: Synthetic utility of 2,6-Difluoro-4-nitroanisole.
While specific blockbuster drugs directly citing the use of 2,6-Difluoro-4-nitroanisole are not readily found in publicly available literature, its structural motifs are present in a range of biologically active compounds. The 2,6-difluorophenyl group is a common feature in many kinase inhibitors and other therapeutic agents, where the fluorine atoms can enhance binding affinity, metabolic stability, and cell permeability. The synthetic routes to these complex molecules often rely on intermediates that can be derived from 2,6-Difluoro-4-nitroanisole.
Application in Photochemical Research
As mentioned earlier, 2,6-Difluoro-4-nitroanisole has been utilized as a photoprobe in biochemical studies.[4][5] The nitroaromatic system can undergo photochemical reactions, and the presence of the fluorine atoms modulates its electronic and steric properties, making it a useful tool for investigating the interactions of small molecules with biological macromolecules upon irradiation with light.
Safety and Handling
As with all nitroaromatic compounds, 2,6-Difluoro-4-nitroanisole should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Specific toxicity data is not widely available, and it should be treated as a potentially hazardous substance. It is important to consult the Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
2,6-Difluoro-4-nitroanisole is a valuable and versatile fluorinated building block with established utility in organic synthesis and potential applications in drug discovery and materials science. Its synthesis, primarily through direct fluorination or electrophilic nitration, provides access to a molecule with a unique combination of functional groups that can be readily transformed into more complex structures. For researchers and drug development professionals, an understanding of the chemistry and properties of this compound opens up possibilities for the design and synthesis of novel bioactive molecules.
References
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Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) with 2,6-Difluoro-4-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of Nucleophilic Aromatic Substitution (SNAr) reactions utilizing 2,6-difluoro-4-nitroanisole. As a highly activated substrate, this compound serves as a versatile building block in medicinal chemistry and materials science. These notes offer in-depth mechanistic insights, practical experimental protocols, and data interpretation guidelines to empower researchers in leveraging this powerful synthetic tool.
Introduction: The Unique Reactivity of 2,6-Difluoro-4-nitroanisole in SNAr Chemistry
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the functionalization of electron-deficient aromatic rings.[1][2] Unlike electrophilic aromatic substitution, which is characteristic of electron-rich arenes, SNAr proceeds via an addition-elimination mechanism on aromatic systems bearing strong electron-withdrawing groups (EWGs).[2][3]
The substrate, 2,6-difluoro-4-nitroanisole (CAS No. 392-25-6), is exceptionally primed for SNAr reactions due to a confluence of activating structural features:
-
Powerful Electron-Withdrawing Groups: The nitro group (-NO₂) para to the fluorine atoms is a potent EWG, significantly polarizing the aromatic ring and making the ipso-carbons susceptible to nucleophilic attack.[4] The methoxy group (-OCH₃) at the 1-position, while typically an electron-donating group by resonance, exerts an inductive electron-withdrawing effect that further enhances the electrophilicity of the ring.
-
Excellent Leaving Groups: Fluorine is a superior leaving group in SNAr reactions, a counterintuitive finding when compared to Sₙ2 reactions. The rate-determining step in SNAr is the initial nucleophilic attack to form a stabilized intermediate (the Meisenheimer complex), not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine stabilizes the transition state leading to this intermediate, accelerating the reaction.[5]
-
Ortho and Para Activation: The placement of the nitro group para to both fluorine atoms is crucial for effective resonance stabilization of the negative charge in the Meisenheimer complex, a key factor for facile reaction progression.[4][6][7]
These combined features often allow for SNAr reactions on 2,6-difluoro-4-nitroanisole to proceed under mild conditions with a broad range of nucleophiles, offering a high degree of functional group tolerance.[5]
The SNAr Mechanism with 2,6-Difluoro-4-nitroanisole
The SNAr reaction of 2,6-difluoro-4-nitroanisole follows a two-step addition-elimination pathway.
-
Nucleophilic Addition: A nucleophile attacks one of the carbon atoms bearing a fluorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][7][5] The negative charge is delocalized onto the electron-withdrawing nitro group.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the substituted product.[6][5]
Due to the presence of two equivalent fluorine atoms, monosubstitution is the typical outcome. Disubstitution is generally not observed under standard conditions as the introduction of an electron-donating group from the first substitution deactivates the ring towards further nucleophilic attack.
Caption: General mechanism of SNAr on 2,6-Difluoro-4-nitroanisole.
Experimental Protocols
3.1. General Considerations
-
Safety: Always consult the Safety Data Sheet (SDS) for all reagents before use. 2,6-Difluoro-4-nitroanisole and related nitroaromatic compounds may be toxic and should be handled in a well-ventilated fume hood.[8][9][10] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Inert Atmosphere: For reactions involving strong bases or air-sensitive nucleophiles, it is recommended to carry out the procedure under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture.[5]
-
Solvents: Anhydrous solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or acetonitrile (ACN) are commonly used. The choice of solvent can influence reaction rates and solubility of reagents.
-
Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).
3.2. Protocol 1: Reaction with Primary and Secondary Amines
This protocol describes a general procedure for the synthesis of N-substituted 2-fluoro-4-nitro-6-alkoxyanilines.
Materials:
-
2,6-Difluoro-4-nitroanisole
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Base (e.g., K₂CO₃ or Et₃N, 2.0 equivalents)
-
Anhydrous DMF or DMSO
-
Round-bottom flask with magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 2,6-difluoro-4-nitroanisole (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or DMSO (5-10 mL per mmol of substrate).
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (e.g., K₂CO₃ or Et₃N, 2.0 eq). The base acts as a scavenger for the HF generated during the reaction.
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
3.3. Protocol 2: Reaction with Thiols
This protocol outlines a general method for the synthesis of S-substituted 2-fluoro-4-nitro-6-alkoxythiophenes.
Materials:
-
2,6-Difluoro-4-nitroanisole
-
Thiol (1.1 equivalents)
-
Base (e.g., NaH or K₂CO₃, 1.2 equivalents)
-
Anhydrous THF or DMF
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
To a suspension of the base (e.g., NaH, 1.2 eq) in the chosen anhydrous solvent in a round-bottom flask at 0 °C, slowly add the thiol (1.1 eq) and stir for 20-30 minutes to form the thiolate.
-
Add a solution of 2,6-difluoro-4-nitroanisole (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
3.4. Protocol 3: Reaction with Alcohols/Phenols
This protocol describes a general procedure for the synthesis of O-substituted 2-fluoro-4-nitro-6-alkoxyaryl ethers.
Materials:
-
2,6-Difluoro-4-nitroanisole
-
Alcohol or phenol (1.1 equivalents)
-
Strong base (e.g., NaH or KOtBu, 1.2 equivalents)
-
Anhydrous THF or DMF
-
Round-bottom flask with magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask under an inert atmosphere, prepare a solution of the alkoxide or phenoxide by adding the alcohol or phenol (1.1 eq) to a suspension of a strong base (e.g., NaH, 1.2 eq) in anhydrous THF or DMF at 0 °C.
-
Stir the mixture for 20-30 minutes at 0 °C.
-
Add a solution of 2,6-difluoro-4-nitroanisole (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Data Presentation: Typical Reaction Conditions and Outcomes
The following table summarizes representative reaction conditions for the SNAr of 2,6-difluoro-4-nitroanisole with various nucleophiles. Please note that yields are highly dependent on the specific nucleophile and reaction conditions and should be optimized for each case.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Primary Amines | Aniline | K₂CO₃ | DMF | 80 | 4-8 |
| Secondary Amines | Morpholine | Et₃N | DMSO | 60 | 6-12 |
| Thiols | Thiophenol | NaH | THF | RT | 2-4 |
| Alcohols | Methanol | NaH | THF | 60 | 12-24 |
| Phenols | Phenol | K₂CO₃ | ACN | 80 | 8-16 |
Analytical Characterization
The products of these reactions can be characterized using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural elucidation. The disappearance of one of the fluorine signals in the ¹⁹F NMR spectrum and the appearance of new signals corresponding to the incorporated nucleophile in the ¹H and ¹³C NMR spectra confirm the substitution.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the successful substitution. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups in the product molecule.
-
Chromatographic Methods (TLC, HPLC, GC): Used to monitor the reaction progress and assess the purity of the final product.
Conclusion
2,6-Difluoro-4-nitroanisole is a highly versatile and reactive substrate for nucleophilic aromatic substitution reactions. The protocols and guidelines presented herein provide a solid foundation for researchers to explore the rich chemistry of this building block in the synthesis of novel compounds for pharmaceutical and materials science applications. Careful optimization of reaction conditions and thorough analytical characterization are paramount for successful outcomes.
References
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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Organic Chemistry - The Reaction Mechanism. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Jasiński, M., Błaziak, K., & Mąkosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4821. [Link]
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Toll, H. W., Zhang, X., Gao, T., Dal Poggetto, G., Reibarkh, M., Lee, J. J., Yang, K. J., Kwan, E. E., & Turek, A. K. (2025). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 16(1), 123-132. [Link]
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LookChem. (n.d.). 2,6-Difluoro-4-nitroanisole. Retrieved from [Link]
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Davies, I. W. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3426. [Link]
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Um, I. H., & Buncel, E. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Journal of Physical Organic Chemistry, 27(11), 914-921. [Link]
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Science.gov. (n.d.). nucleophilic aromatic substitution: Topics by Science.gov. Retrieved from [Link]
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The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions [Video]. YouTube. [Link]
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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UCL Discovery. (n.d.). Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy. Retrieved from [Link]
-
1PlusChem. (n.d.). 392-25-6 | 2,6-Difluoro-4-nitroanisole. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]
-
Jasiński, M., Błaziak, K., & Mąkosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4821. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Nitroanisole in Modern Organic Synthesis. Retrieved from [Link]
-
Chemistry by Dr. Anand Lavale. (2024, June 23). Lecture-18 SnAr or ArSn reactions (Nucleophilic aromatic substitution reactions) [Video]. YouTube. [Link]
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Aksenov, A. V., Aksenova, I. V., & Rubin, M. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry, 8, 93. [Link]
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Wang, D., Xian, M., & Yang, F. (2016). Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. Free Radical Biology and Medicine, 97, 137-145. [Link]
-
PubChem. (n.d.). 4-Nitroanisole. Retrieved from [Link]
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O'Donnell, V. B., Aldrovandi, M., & Murphy, R. C. (2013). Reaction of synthetic nitroalkenes with nucleophiles in different biological milieus. Free Radical Biology and Medicine, 65, 1494-1504. [Link]
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Application Notes and Protocols: The Strategic Use of 2,6-Difluoro-4-nitroanisole in the Synthesis of Advanced Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the utilization of 2,6-difluoro-4-nitroanisole as a strategic starting material in the synthesis of medicinally relevant heterocyclic compounds. We delve into the chemical rationale behind its application, focusing on the synthesis of substituted benzimidazoles and quinoxalines. This document offers not just procedural steps, but also the underlying mechanistic insights, practical considerations, and troubleshooting guidance to empower researchers in leveraging this versatile building block for accelerated drug discovery and development.
Introduction: The Significance of 2,6-Difluoro-4-nitroanisole in Heterocyclic Chemistry
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of approved drugs featuring these structural motifs.[1] Among the myriad of available starting materials, 2,6-difluoro-4-nitroanisole stands out as a particularly valuable precursor for the synthesis of complex heterocyclic systems. Its utility stems from a unique combination of structural features:
-
Activated Aromatic System: The potent electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[2]
-
Excellent Leaving Groups: The fluorine atoms at the ortho positions are superb leaving groups in SNAr reactions, facilitating efficient substitution under relatively mild conditions.
-
Latent Functionality: The nitro group can be readily reduced to an amino group, which can then participate in subsequent cyclization reactions to form the desired heterocyclic core.
-
Asymmetric Substitution Potential: The two fluorine atoms are chemically equivalent, allowing for either mono- or di-substitution, offering a pathway to a diverse range of derivatives.
This application note will focus on a two-stage synthetic strategy to access substituted benzimidazoles and quinoxalines, pivotal scaffolds in numerous therapeutic areas.[3][4] The general approach involves an initial SNAr reaction to introduce a nitrogen-based binucleophile, followed by reduction of the nitro group and subsequent intramolecular cyclization.
Mechanistic Rationale: A Two-Act Play of Substitution and Cyclization
The synthesis of heterocyclic compounds from 2,6-difluoro-4-nitroanisole can be conceptualized as a two-part process. Understanding the mechanism of each part is crucial for optimizing reaction conditions and troubleshooting potential issues.
Part I: Nucleophilic Aromatic Substitution (SNAr)
The cornerstone of the initial transformation is the SNAr reaction. The electron-deficient nature of the aromatic ring, a consequence of the powerful -M and -I effects of the nitro group, makes it susceptible to attack by nucleophiles. The reaction typically proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex.[5] The presence of fluorine atoms as leaving groups is advantageous due to their high electronegativity, which enhances the electrophilicity of the carbon atoms to which they are attached.
Part II: Reductive Cyclization
Following the successful SNAr, the nitro group, having served its purpose as an activating group, is transformed into a reactive amino group via reduction. This sets the stage for the final ring-closing step. The newly formed ortho-diamine intermediate possesses the necessary geometry to undergo intramolecular cyclization with a suitable electrophile, leading to the formation of the stable heterocyclic ring system.
Synthesis of Substituted Benzimidazoles: A Detailed Protocol
Benzimidazoles are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][6] The following protocol outlines a reliable method for the synthesis of a substituted benzimidazole starting from 2,6-difluoro-4-nitroanisole.
Workflow for Benzimidazole Synthesis
Caption: General workflow for the synthesis of substituted benzimidazoles.
Step 1: Synthesis of N-(2-fluoro-3-methoxy-5-nitrophenyl)benzene-1,2-diamine
This initial step involves the mono-substitution of a fluorine atom on the 2,6-difluoro-4-nitroanisole ring with an ortho-diamine.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Molar Equiv. |
| 2,6-Difluoro-4-nitroanisole | 392-25-6 | 189.11 | 1.89 g | 1.0 |
| o-Phenylenediamine | 95-54-5 | 108.14 | 1.19 g | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 2.6 mL | 1.5 |
| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 99.13 | 20 mL | - |
Protocol:
-
To a stirred solution of 2,6-difluoro-4-nitroanisole (1.89 g, 10 mmol) in NMP (20 mL) in a round-bottom flask, add o-phenylenediamine (1.19 g, 11 mmol).
-
Add DIPEA (2.6 mL, 15 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
The resulting precipitate is collected by vacuum filtration, washed with water, and dried under vacuum to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(2-fluoro-3-methoxy-5-nitrophenyl)benzene-1,2-diamine as a solid.
Step 2: Reduction of the Nitro Group
The nitro group of the intermediate is reduced to an amine, creating the necessary ortho-diamine functionality for the subsequent cyclization.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| N-(2-fluoro-3-methoxy-5-nitrophenyl)benzene-1,2-diamine | - | - | 2.77 g |
| Iron powder | 7439-89-6 | 55.85 | 2.79 g |
| Ammonium chloride | 12125-02-9 | 53.49 | 2.67 g |
| Ethanol | 64-17-5 | 46.07 | 30 mL |
| Water | 7732-18-5 | 18.02 | 10 mL |
Protocol:
-
Suspend N-(2-fluoro-3-methoxy-5-nitrophenyl)benzene-1,2-diamine (2.77 g, 10 mmol) in a mixture of ethanol (30 mL) and water (10 mL).
-
Add iron powder (2.79 g, 50 mmol) and ammonium chloride (2.67 g, 50 mmol).
-
Heat the mixture to reflux (approximately 80-85 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad with hot ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude triamine intermediate, which is often used in the next step without further purification.
Step 3: Intramolecular Cyclization to Form the Benzimidazole Ring
The final step involves the acid-catalyzed cyclization of the triamine intermediate to form the benzimidazole ring.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Crude N1-(2-amino-6-fluorophenyl)-3-methoxybenzene-1,2,4-triamine | - | - | ~10 mmol |
| Formic acid (88%) | 64-18-6 | 46.03 | 20 mL |
| Hydrochloric acid (4 M in dioxane) | 7647-01-0 | 36.46 | 5 mL |
Protocol:
-
Dissolve the crude triamine from the previous step in formic acid (20 mL).
-
Add 4 M HCl in dioxane (5 mL) to the solution.
-
Heat the reaction mixture to 100 °C for 2-3 hours. Monitor the formation of the benzimidazole by TLC or LC-MS.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired substituted benzimidazole.
Synthesis of Substituted Quinoxalines: A Versatile Alternative
Quinoxalines are another class of nitrogen-containing heterocycles with significant applications in medicinal chemistry, particularly as kinase inhibitors.[7] The synthesis of quinoxalines from 2,6-difluoro-4-nitroanisole follows a similar logic to that of benzimidazoles, but with a different cyclization partner.
Workflow for Quinoxaline Synthesis
Caption: General workflow for the synthesis of substituted quinoxalines.
A common method for quinoxaline synthesis involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. In the context of our starting material, a plausible route involves:
-
SNAr Reaction: Reaction of 2,6-difluoro-4-nitroanisole with a suitable amine to introduce one of the nitrogen atoms of the future quinoxaline ring.
-
Nitro Reduction: Conversion of the nitro group to an amine.
-
Cyclization: Reaction of the resulting ortho-diamine with a 1,2-dicarbonyl compound (e.g., glyoxal or benzil) to form the quinoxaline ring.
Illustrative Protocol: Synthesis of a 6-Fluoro-5-methoxyquinoxaline Derivative
A more direct approach involves a condensation-cyclization sequence.
Step 1 & 2: Formation of the Substituted ortho-Phenylenediamine
This follows the same principles as Steps 1 and 2 in the benzimidazole synthesis, but with a simple amine nucleophile in the first step, followed by reduction.
Step 3: Cyclization with a 1,2-Dicarbonyl Compound
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Crude 3-fluoro-5-methoxybenzene-1,2-diamine | - | - | ~10 mmol |
| Benzil | 134-81-6 | 210.23 | 2.10 g |
| Ethanol | 64-17-5 | 46.07 | 50 mL |
| Acetic acid (glacial) | 64-18-6 | 60.05 | 2 mL |
Protocol:
-
Dissolve the crude 3-fluoro-5-methoxybenzene-1,2-diamine in ethanol (50 mL) in a round-bottom flask.
-
Add benzil (2.10 g, 10 mmol) and a catalytic amount of glacial acetic acid (2 mL).
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired 6-fluoro-5-methoxy-2,3-diphenylquinoxaline.
Troubleshooting and Key Considerations
-
SNAr Reaction: The choice of base and solvent is critical. A non-nucleophilic base like DIPEA is preferred to avoid competing reactions. Aprotic polar solvents like NMP, DMF, or DMSO are generally effective. In some cases, the reaction may require higher temperatures, but this can also lead to side products.
-
Nitro Reduction: Several methods can be employed for nitro group reduction, including catalytic hydrogenation (e.g., Pd/C, H2) or the use of reducing agents like SnCl2 or Fe/NH4Cl. The choice of method may depend on the presence of other functional groups in the molecule.
-
Cyclization: For benzimidazole formation, the reaction with formic acid is a classic method. For quinoxalines, the condensation with 1,2-dicarbonyls is generally efficient. The reaction is often acid-catalyzed.
-
Purification: The intermediates and final products may require purification by column chromatography or recrystallization to achieve high purity.
Conclusion
2,6-Difluoro-4-nitroanisole is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds. The strategic combination of nucleophilic aromatic substitution and reductive cyclization provides a robust and adaptable platform for accessing a wide array of substituted benzimidazoles and quinoxalines. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery, facilitating the efficient synthesis of novel molecular entities with therapeutic potential.
References
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- Zayed, M. F. (2023).
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- Patil, A., et al. (2008). A systematic review of benzimidazole derivatives as an antiulcer agent. Rasayan Journal of Chemistry, 1(3), 447-460.
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- Khaskar, T., et al. (2012). A novel one-pot synthesis of quinoxaline derivatives in fluorinated alcohols. Bulletin of the Korean Chemical Society, 33(8), 2581-2584.
- Jonet, A., et al. (2018). Synthesis and Antimalarial Activity of New Enantiopure Aminoalcohol pyrrolo [1,2-a]quinoxaline. Medicinal Chemistry.
- Raja, D., et al. (2020). Metal-Free Synthesis of Benzimidazoles via Oxidative Cyclization of d-Glucose with o-Phenylenediamines in Water. The Journal of Organic Chemistry, 85(17), 11531-11540.
- Zhang, R., et al. (2017). Bioinspired ortho-quinone catalysts have been applied to oxidative synthesis of benzimidazoles, quinoxalines and benzoxazoles from primary amines in high yields under mild conditions with oxygen as the terminal oxidant. Organic Letters, 19(20), 5629-5632.
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- World Journal of Advanced Research and Reviews. (2023). Role of Heterocycles in Drug Discovery: An Overview. wjarr, 18(03), 1167-1178.
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- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047-3066.
- Mitry, M. M. A., et al. (2020). Molecular Dynamic Study and Synthesis of 1H-benzo[d]imidazole-5-carboxamide Derivatives as Inhibitors for Yellow Fever and Zika Virus Replication. Archives of Pharmaceutical Sciences Ain Shams University, 4(2), 145-180.
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Application Notes and Protocols: Reduction of 2,6-Difluoro-4-nitroanisole to 3,5-Difluoro-4-methoxyaniline
Authored by: Gemini, Senior Application Scientist
Introduction: The transformation of 2,6-difluoro-4-nitroanisole to 3,5-difluoro-4-methoxyaniline is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. The resulting aniline derivative, with its unique substitution pattern, serves as a valuable building block in drug discovery and development.[1][2] This guide provides detailed application notes and protocols for the efficient reduction of the nitro group, focusing on methodologies that offer high yield, selectivity, and scalability. We will delve into the mechanistic underpinnings of each method, offering insights honed from extensive laboratory experience to ensure reliable and reproducible results.
The reduction of aromatic nitro compounds is a cornerstone of organic synthesis, with numerous methods at the disposal of the modern chemist. The choice of reducing agent and conditions is paramount, as it can significantly impact the reaction's success, especially when dealing with substrates bearing other potentially reactive functional groups. In the case of 2,6-difluoro-4-nitroanisole, the presence of fluoro and methoxy groups necessitates a careful selection of the reduction protocol to avoid unwanted side reactions. This document will focus on three robust and widely employed methods: Catalytic Hydrogenation, Stannous Chloride (SnCl₂) Reduction, and Iron (Fe) Mediated Reduction.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often providing high yields and simple work-up procedures. The choice of catalyst and solvent can be critical for success. For the reduction of 2,6-difluoro-4-nitroanisole, Palladium on carbon (Pd/C) is a commonly used and effective catalyst.
Causality of Experimental Choices:
-
Catalyst: 10% Pd/C is chosen for its high activity and selectivity in nitro group reductions. The carbon support provides a large surface area for the reaction.
-
Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve the starting material and are compatible with the catalytic process.
-
Hydrogen Source: Gaseous hydrogen is the classic choice, offering a clean and powerful reducing agent. The pressure is typically kept moderate (50-100 psi) to ensure a sufficient concentration of dissolved hydrogen for the reaction to proceed efficiently without requiring specialized high-pressure equipment.
-
Safety: Catalytic hydrogenation with gaseous hydrogen requires strict adherence to safety protocols due to the flammable nature of hydrogen gas and the pyrophoric potential of the catalyst, especially after the reaction.
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for Catalytic Hydrogenation.
Detailed Protocol: Catalytic Hydrogenation
-
Preparation: In a suitable hydrogenation flask, dissolve 2,6-difluoro-4-nitroanisole (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: Securely attach the flask to a hydrogenation apparatus (e.g., Parr shaker).
-
Inerting: Evacuate the flask and backfill with nitrogen three times to remove all oxygen.
-
Hydrogenation: Evacuate the flask and introduce hydrogen gas to the desired pressure (typically 50-100 psi).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Completion and Work-up: Once the reaction is complete (disappearance of starting material), carefully vent the hydrogen and purge the system with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely. Keep it wet with solvent.
-
Washing: Wash the filter cake with additional methanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3,5-difluoro-4-methoxyaniline.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Method 2: Stannous Chloride (SnCl₂) Reduction
Stannous chloride is a classic and reliable reagent for the reduction of aromatic nitro compounds, particularly in laboratory settings. It is a milder reducing agent than catalytic hydrogenation and can be more tolerant of certain functional groups.
Causality of Experimental Choices:
-
Reagent: Stannous chloride dihydrate (SnCl₂·2H₂O) is a convenient and effective form of the reagent. An excess is used to ensure complete reduction.
-
Solvent: Ethanol or ethyl acetate are common solvents for this reaction, providing good solubility for the reactants.
-
Work-up: The work-up procedure is critical for this reaction. The formation of tin salts can lead to emulsions during extraction. Basification with a strong base like sodium hydroxide is necessary to dissolve the tin hydroxides by forming soluble stannates.
Reaction Mechanism: SnCl₂ Reduction
Caption: Simplified mechanism of SnCl₂ reduction.
Detailed Protocol: SnCl₂ Reduction
-
Preparation: To a solution of 2,6-difluoro-4-nitroanisole (1.0 eq) in ethanol (15-25 mL per gram of substrate), add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Completion and Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Basification: Slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 10 M NaOH) with stirring until the pH is strongly basic (pH > 12). The initially formed white precipitate of tin(II) hydroxide should redissolve to form a clear solution of sodium stannate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3,5-difluoro-4-methoxyaniline.
-
Purification: Purify by column chromatography on silica gel as described for Method 1, if necessary.
Method 3: Iron (Fe) Mediated Reduction
The use of iron metal in the presence of an acid is a cost-effective and environmentally benign method for the reduction of nitroarenes. This method is particularly well-suited for larger-scale syntheses.
Causality of Experimental Choices:
-
Reagent: Iron powder is an inexpensive and readily available reducing agent. The addition of an acid, such as hydrochloric acid or ammonium chloride, is necessary to activate the iron and provide a proton source.
-
Solvent System: A mixture of ethanol and water is often used to facilitate the reaction, as it provides a medium for both the organic substrate and the inorganic reagents.
-
Work-up: After the reaction, the iron salts are typically removed by filtration. The work-up is generally more straightforward than the SnCl₂ reduction.
Detailed Protocol: Iron Mediated Reduction
-
Preparation: In a round-bottom flask, create a suspension of 2,6-difluoro-4-nitroanisole (1.0 eq) and iron powder (5-10 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Acid Addition: To the stirring suspension, add a catalytic amount of concentrated hydrochloric acid or a stoichiometric amount of ammonium chloride.
-
Reaction: Heat the mixture to reflux and stir vigorously. The reaction is often exothermic, so careful heating may be required initially. Monitor the reaction by TLC or LC-MS.
-
Completion and Filtration: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the iron and iron salts.
-
Washing: Wash the filter cake thoroughly with ethanol.
-
Concentration: Combine the filtrates and remove the ethanol under reduced pressure.
-
Extraction: The remaining aqueous residue can be basified with an aqueous solution of sodium bicarbonate or sodium carbonate and then extracted with ethyl acetate.
-
Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.
-
Purification: Purify by column chromatography on silica gel as needed.
Data Summary
| Method | Reagents | Solvent | Temperature | Typical Reaction Time | Work-up Complexity |
| Catalytic Hydrogenation | H₂ (gas), 10% Pd/C | Methanol/Ethanol | Room Temperature | 1-4 hours | Low |
| SnCl₂ Reduction | SnCl₂·2H₂O | Ethanol/Ethyl Acetate | Reflux | 2-6 hours | High |
| Iron Reduction | Fe powder, HCl/NH₄Cl | Ethanol/Water | Reflux | 2-8 hours | Medium |
Characterization of 3,5-Difluoro-4-methoxyaniline
The final product should be characterized to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
Molecular Formula: C₇H₇F₂NO[1]
-
Molecular Weight: 159.13 g/mol [1]
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation.
-
Mass Spectrometry: Confirms the molecular weight.
-
Melting Point: Comparison with literature values.
Safety Considerations
-
General: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. The Pd/C catalyst can be pyrophoric, especially after use; handle with care and keep wet.
-
SnCl₂ Reduction: Stannous chloride and its salts can be corrosive and toxic. Avoid inhalation of dust and contact with skin. The basification step with concentrated NaOH is highly exothermic and should be performed with cooling.
-
Iron Reduction: Iron powder is a flammable solid. The reaction with acid can generate hydrogen gas. Ensure adequate ventilation.
References
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- Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers - PubMed. (n.d.).
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The Strategic Utility of 2,6-Difluoro-4-nitroanisole in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Emergence of a Privileged Building Block
In the landscape of modern medicinal chemistry, the pursuit of molecular complexity and functional diversity is paramount to the discovery of novel therapeutics. Within the synthetic chemist's toolkit, certain building blocks distinguish themselves through their predictable reactivity and their ability to introduce key pharmacophoric elements. 2,6-Difluoro-4-nitroanisole (CAS No. 392-25-6), a seemingly simple aromatic compound, has emerged as a powerhouse intermediate, particularly in the synthesis of kinase inhibitors and other complex drug molecules. Its strategic arrangement of activating and directing groups makes it an exceptional substrate for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in pharmaceutical synthesis.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2,6-difluoro-4-nitroanisole. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its application, and showcase its role in the construction of medicinally relevant scaffolds.
The Power of Activation: Understanding the Reactivity of 2,6-Difluoro-4-nitroanisole
The utility of 2,6-difluoro-4-nitroanisole is rooted in the principles of nucleophilic aromatic substitution (SNAr). For an SNAr reaction to proceed, the aromatic ring must be electron-deficient, a condition exquisitely met in this molecule.[2] The potent electron-withdrawing nitro group (-NO2) at the para position, in concert with the two fluorine atoms at the ortho positions, synergistically depletes the electron density of the benzene ring, making it highly susceptible to attack by nucleophiles.[2][3]
The fluorine atoms serve a dual purpose. Firstly, their high electronegativity contributes to the overall electron deficiency of the ring. Secondly, and perhaps more importantly, they are excellent leaving groups in the context of SNAr reactions, often exhibiting greater reactivity than other halogens.[2] This is because the rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the negatively charged Meisenheimer complex, not the departure of the leaving group.[2] The small size and high electronegativity of fluorine stabilize this intermediate.
The methoxy group (-OCH3) at the 2-position, while being a weak electron-donating group, can influence the regioselectivity of the substitution and can be a site for further modification in later synthetic steps.
Core Applications in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors and Beyond
The 2,6-difluoro-4-nitro-substituted aromatic motif is a recurring feature in a multitude of kinase inhibitors.[4][5][6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] The difluorophenyl group can often be found interacting with the hinge region of the kinase active site, a key interaction for potent inhibition.[7]
2,6-Difluoro-4-nitroanisole serves as a versatile starting material for the introduction of this key structural element. Through a judicious choice of nucleophile, a wide array of complex amines, anilines, and other heterocyclic systems can be readily coupled to the aromatic core, paving the way for the synthesis of advanced drug candidates.
Detailed Application Protocols
The following protocols are designed to be robust and reproducible, providing a solid foundation for the use of 2,6-difluoro-4-nitroanisole in your research.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Aliphatic Amines
This protocol outlines a general method for the SNAr reaction between 2,6-difluoro-4-nitroanisole and a primary or secondary aliphatic amine, a common step in the synthesis of many pharmaceutical intermediates.
Reaction Scheme:
Caption: General SNAr reaction with aliphatic amines.
Materials:
| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Quantity (Example) | Moles (mmol) |
| 2,6-Difluoro-4-nitroanisole | 392-25-6 | 189.12 | 1.0 g | 5.29 |
| Aliphatic Amine (e.g., Morpholine) | 110-91-8 | 87.12 | 0.55 g | 6.35 (1.2 eq) |
| Potassium Carbonate (K2CO3) | 584-08-7 | 138.21 | 2.19 g | 15.87 (3 eq) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - |
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-difluoro-4-nitroanisole (1.0 g, 5.29 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to dissolve the starting material.
-
Add potassium carbonate (2.19 g, 15.87 mmol) to the solution.
-
Add the aliphatic amine (e.g., morpholine, 0.55 g, 6.35 mmol) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford the pure substituted product.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild, inexpensive base that effectively scavenges the hydrofluoric acid (HF) byproduct of the reaction, driving the equilibrium towards the product. Diisopropylethylamine (DIPEA) can also be used as an organic base.
-
Solvent: Polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions as they can solvate the cationic counter-ion of the base and do not interfere with the nucleophile.
-
Temperature: Heating is generally required to overcome the activation energy of the reaction and ensure a reasonable reaction rate. The optimal temperature may vary depending on the nucleophilicity of the amine.
Protocol 2: Microwave-Assisted Synthesis for Rapid Library Generation
Microwave-assisted organic synthesis (MAOS) can significantly accelerate SNAr reactions, making it an excellent choice for the rapid synthesis of compound libraries for screening purposes.[8]
Workflow Diagram:
Caption: Workflow for microwave-assisted SNAr synthesis.
Materials (per reaction):
| Reagent/Material | Quantity (Example) | Moles (mmol) |
| 2,6-Difluoro-4-nitroanisole | 100 mg | 0.53 |
| Amine Nucleophile | 1.2 eq | 0.64 |
| DIPEA | 3.0 eq | 1.59 |
| N,N-Dimethylacetamide (DMA) | 2 mL | - |
Step-by-Step Procedure:
-
In a 10 mL microwave vial, combine 2,6-difluoro-4-nitroanisole (100 mg, 0.53 mmol), the desired amine nucleophile (0.64 mmol), and diisopropylethylamine (DIPEA, 1.59 mmol).
-
Add N,N-dimethylacetamide (DMA, 2 mL) as the solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 120-150 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using automated flash chromatography.
Trustworthiness and Self-Validation:
Each protocol should be self-validating through rigorous in-process controls and final product analysis.
-
In-Process Controls: Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material and to identify the formation of any byproducts.
-
Final Product Analysis: Confirm the identity and purity of the final product by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be further assessed by HPLC.
Safety and Handling
2,6-Difluoro-4-nitroanisole and related nitroaromatic compounds should be handled with care in a well-ventilated fume hood.[9][10] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[9][10]
Conclusion
2,6-Difluoro-4-nitroanisole is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates, particularly in the realm of kinase inhibitors. Its predictable reactivity in SNAr reactions, driven by the synergistic activation of the nitro and fluoro groups, allows for the efficient construction of complex molecular architectures. The protocols provided herein offer a robust starting point for researchers to harness the synthetic potential of this important intermediate. With careful execution and rigorous analytical validation, 2,6-difluoro-4-nitroanisole can be a key component in the discovery and development of the next generation of therapeutic agents.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 605060, 2,6-Difluoro-4-nitroanisole. Retrieved from [Link]
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NIH. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]
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PubMed. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Retrieved from [Link]
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MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
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NIH. (2021). Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. Retrieved from [Link]
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NIH. (2017). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Retrieved from [Link]
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MDPI. (2020). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]
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MDPI. (2018). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
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MDPI. (2018). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Retrieved from [Link]
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PubMed Central. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]
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Semantic Scholar. (2017). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Retrieved from [Link]
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PubMed Central. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Retrieved from [Link]
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PubChem. (n.d.). 6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[8][9] oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide having HIV integrase inhibitory activity - Patent US-10927129-B2. Retrieved from [Link]
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Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,6-Difluoro-4-nitroanisole
Introduction: Strategic Importance in Medicinal Chemistry
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1] This powerful transformation enables the functionalization of electron-deficient aromatic rings, providing a direct route to a diverse array of complex molecular architectures. The substrate, 2,6-difluoro-4-nitroanisole, is an exemplary scaffold for SNAr reactions. Its chemical architecture, featuring two highly activating fluorine atoms and a potent nitro group, renders the aromatic ring exceptionally susceptible to nucleophilic attack.[2] The fluorine atoms serve as excellent leaving groups in this context, a somewhat counterintuitive yet well-established phenomenon in SNAr chemistry.[3][4] This high reactivity, coupled with the potential for regioselective substitution, makes 2,6-difluoro-4-nitroanisole a valuable building block for the synthesis of novel pharmaceutical agents and functional materials.[5]
Mechanistic Underpinnings: The Addition-Elimination Pathway
The nucleophilic aromatic substitution on 2,6-difluoro-4-nitroanisole proceeds via a well-defined two-step addition-elimination mechanism.[6][7]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbons bearing a fluorine atom (C2 or C6). This attack temporarily disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9] The negative charge of this complex is effectively delocalized across the aromatic system and, crucially, onto the oxygen atoms of the para-nitro group.[6][9] This stabilization by the electron-withdrawing nitro group is a key driving force for the reaction.[7][9]
-
Elimination of the Leaving Group and Restoration of Aromaticity: In the subsequent step, the aromaticity of the ring is restored through the expulsion of a fluoride ion, which is a competent leaving group in this activated system.[6] This elimination step is typically fast and irreversible, driving the reaction to completion.
The strategic placement of the nitro group para to the fluorine atoms is critical for maximizing the rate of reaction, as it allows for optimal resonance stabilization of the Meisenheimer intermediate.[2][6]
Experimental Protocol: Mono-substitution with a Primary Amine
This protocol details a representative SNAr reaction of 2,6-difluoro-4-nitroanisole with a primary amine, benzylamine, to yield 2-(benzylamino)-6-fluoro-4-nitroanisole.
Materials and Equipment
| Reagent/Equipment | Specifications |
| 2,6-Difluoro-4-nitroanisole | >98% purity |
| Benzylamine | >99% purity |
| Potassium Carbonate (K₂CO₃) | Anhydrous, finely powdered |
| N,N-Dimethylformamide (DMF) | Anhydrous, <50 ppm water |
| Ethyl acetate (EtOAc) | ACS grade |
| Hexanes | ACS grade |
| Brine (saturated NaCl solution) | |
| Anhydrous Magnesium Sulfate (MgSO₄) | |
| Round-bottom flask (50 mL) | with magnetic stir bar |
| Condenser | |
| Heating mantle with stirrer | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Rotary evaporator | |
| Glass funnel and filter paper | |
| Column chromatography setup | Silica gel (230-400 mesh) |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 2,6-difluoro-4-nitroanisole (1.0 eq), potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF) (0.2 M relative to the limiting reagent).
-
Reagent Addition: Stir the mixture at room temperature for 5 minutes to ensure homogeneity. To this stirring suspension, add benzylamine (1.1 eq) dropwise via syringe.
-
Reaction Progression: Heat the reaction mixture to 80 °C under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Quench the reaction by slowly adding deionized water (approximately 3 times the volume of DMF).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 15 mL) to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 2-(benzylamino)-6-fluoro-4-nitroanisole.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the SNAr reaction.
Process Optimization and Troubleshooting
| Parameter | Rationale and Optimization | Troubleshooting |
| Solvent | Aprotic polar solvents like DMF, DMSO, or NMP are ideal as they effectively solvate the Meisenheimer complex and do not interfere with the nucleophile. | If the reaction is sluggish, ensure the solvent is anhydrous, as water can compete as a nucleophile. |
| Base | A non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is crucial to neutralize the HF formed during the reaction, driving the equilibrium towards the product. | Incomplete reaction may indicate an insufficient amount or weakly basic nature of the chosen base. Consider using a stronger, non-nucleophilic base. |
| Temperature | While the reaction often proceeds at room temperature, gentle heating (60-80 °C) can significantly increase the reaction rate without promoting side reactions. | If decomposition is observed at elevated temperatures, reduce the temperature and extend the reaction time. |
| Nucleophile | The choice of nucleophile dictates the final product. Primary and secondary amines, thiols, and alkoxides are all effective nucleophiles for this transformation. | Sterically hindered nucleophiles may require higher temperatures or longer reaction times. |
| Regioselectivity | In this specific substrate, the two fluorine atoms are electronically equivalent, leading to a single mono-substitution product. | For substrates with non-equivalent leaving groups, regioselectivity can be a challenge and may require careful control of reaction conditions or theoretical calculations to predict the outcome.[10][11] |
Characterization of the Product
The identity and purity of the synthesized 2-(benzylamino)-6-fluoro-4-nitroanisole can be confirmed using a combination of standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the benzyl group and the aromatic protons, observing characteristic shifts and coupling constants.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): To confirm the presence of the remaining fluorine atom on the aromatic ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H bond of the secondary amine and the nitro group.
Conclusion: A Versatile Platform for Discovery
The nucleophilic aromatic substitution on 2,6-difluoro-4-nitroanisole represents a robust and highly adaptable synthetic methodology. The predictable reactivity, coupled with the ease of execution, makes it an invaluable tool for researchers, scientists, and drug development professionals. By understanding the underlying mechanistic principles and carefully controlling the experimental parameters, a vast library of novel, highly functionalized aromatic compounds can be readily accessed, paving the way for the discovery of new therapeutic agents and advanced materials.
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Application Notes & Protocols: Leveraging 2,6-Difluoro-4-nitroanisole as a Potent Electrophile in Nucleophilic Aromatic Substitution
Introduction: The Unique Electrophilic Character of 2,6-Difluoro-4-nitroanisole
2,6-Difluoro-4-nitroanisole (IUPAC Name: 1,3-difluoro-2-methoxy-5-nitrobenzene) is a highly versatile and reactive building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science.[1][2] Its utility stems from its engineered structure, which renders the aromatic ring exceptionally susceptible to nucleophilic attack. This heightened electrophilicity is a direct consequence of the synergistic electronic effects of its substituents.
The aromatic ring, typically electron-rich and thus nucleophilic, is transformed into a potent electrophile in this molecule.[3][4] This transformation is driven by:
-
A Powerful Electron-Withdrawing Nitro Group (-NO₂): Positioned para to the fluorine leaving groups, the nitro group strongly deactivates the ring towards electrophilic attack but, crucially, activates it for nucleophilic aromatic substitution (SNAr).[5][6] It achieves this by withdrawing electron density through both inductive and resonance effects, which is essential for stabilizing the negatively charged intermediate formed during the reaction.[4][6]
-
Ortho-Fluorine Atoms as Leaving Groups: The two fluorine atoms are excellent leaving groups in the context of SNAr reactions. While the carbon-fluorine bond is inherently strong, the rate-determining step of the SNAr mechanism is the initial attack by the nucleophile, not the departure of the leaving group.[3][7] The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, thereby accelerating the rate-limiting addition step.[3][8]
-
Methoxy Group (-OCH₃): While the methoxy group is typically considered an electron-donating group, its influence is significantly overridden by the powerful activating effects of the para-nitro and dual ortho-fluoro substituents.
This unique electronic arrangement makes 2,6-Difluoro-4-nitroanisole an ideal substrate for constructing complex molecular architectures through the reliable and often high-yielding SNAr reaction.
The SNAr Mechanism: An Addition-Elimination Pathway
Nucleophilic aromatic substitution reactions with activated substrates like 2,6-Difluoro-4-nitroanisole do not proceed via SN1 or SN2 pathways, which are unfavorable on sp²-hybridized carbons.[4] Instead, they follow a well-established two-step addition-elimination mechanism .[7][9]
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing one of the fluorine leaving groups. This disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[4][10] The stability of this complex is paramount; the negative charge is effectively delocalized onto the electron-withdrawing nitro group, lowering the activation energy of this step.[3][6]
-
Elimination of the Leaving Group: Aromaticity is restored in a rapid subsequent step through the elimination of the fluoride ion, yielding the final substituted product.[10]
Figure 1: General mechanism of the SNAr reaction.
Experimental Protocols & Field-Proven Insights
The following protocols provide detailed, step-by-step methodologies for the SNAr reaction of 2,6-Difluoro-4-nitroanisole with common classes of nucleophiles.
General Workflow
The execution of these reactions follows a consistent workflow, from setup to final product isolation.
Figure 2: Standard experimental workflow for SNAr reactions.
Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)
This procedure is broadly applicable for the synthesis of N-aryl derivatives from primary and secondary amines, which are prevalent structures in pharmaceutical agents.
-
Objective: To synthesize N-substituted 3-fluoro-2-methoxy-5-nitroanilines.
-
Causality: A polar aprotic solvent (e.g., DMF, DMSO) is chosen to solubilize the reagents and facilitate the formation of the charged Meisenheimer complex. A mild inorganic base like K₂CO₃ is sufficient to neutralize the hydrofluoric acid byproduct, driving the reaction to completion.[11]
Materials:
-
2,6-Difluoro-4-nitroanisole (1.0 eq)
-
Primary or Secondary Amine (1.1–1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,6-Difluoro-4-nitroanisole and anhydrous potassium carbonate.
-
Under a nitrogen or argon atmosphere, add anhydrous DMF to achieve a concentration of approximately 0.2–0.5 M with respect to the substrate.
-
Add the amine nucleophile to the stirring suspension at room temperature.
-
Heat the reaction mixture to 50–80 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2–12 hours).
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous phase with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Reaction with Phenolic Nucleophiles (O-Arylation)
This protocol outlines the synthesis of diaryl ethers. The generation of a phenoxide is a critical first step, as phenols are generally less nucleophilic than amines.
-
Objective: To synthesize substituted diaryl ethers.
-
Causality: A stronger base, such as sodium hydride (NaH), is required to quantitatively deprotonate the phenol, generating the more potent phenoxide nucleophile. Anhydrous conditions are critical to prevent quenching the base.[10]
Materials:
-
2,6-Difluoro-4-nitroanisole (1.0 eq)
-
Substituted Phenol (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Tetrahydrofuran (THF) or DMF, anhydrous
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the substituted phenol.
-
Dissolve the phenol in anhydrous THF or DMF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add the sodium hydride portion-wise to the stirring solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Add a solution of 2,6-Difluoro-4-nitroanisole in the same anhydrous solvent dropwise to the phenoxide suspension.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC, typically 4–16 hours).
-
Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the crude product by flash chromatography.
Summary of Reaction Conditions
The following table provides a comparative overview of typical conditions for SNAr reactions using 2,6-Difluoro-4-nitroanisole.
| Nucleophile Class | Example Nucleophile | Typical Base | Typical Solvent | Temp (°C) | Time (h) | Yield Range (%) |
| Amines | Morpholine | K₂CO₃, Et₃N | DMF, ACN, DMSO | 25 - 80 | 2 - 12 | 80 - 98 |
| Alcohols/Phenols | 4-Methoxyphenol | NaH, K₂CO₃, Cs₂CO₃ | THF, DMF | 0 - 60 | 4 - 16 | 70 - 90 |
| Thiols | Thiophenol | K₂CO₃, DIPEA | DMF, THF | 25 - 50 | 1 - 6 | 85 - 99 |
Note: Conditions are generalized and should be optimized for each specific substrate combination.
Safety and Handling
As a senior scientist, ensuring laboratory safety is paramount. 2,6-Difluoro-4-nitroanisole and its related reagents must be handled with appropriate caution.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[12][13]
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[12]
-
Handling Precautions: Avoid contact with skin and eyes. Do not ingest or breathe dust.[12][14] In case of accidental contact, rinse the affected area immediately with plenty of water and seek medical advice.[14]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[13][14]
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not release into the environment.[14]
Disclaimer: This guide is intended for trained professionals. Always consult the specific Safety Data Sheet (SDS) for each chemical before use.[12][13][14][15]
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Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
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Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]
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Um, I. H., et al. (2012). Electronic and solvent effects on kinetics of SNAr substitution reactions. Molecules, 17(5), 5559-5573. [Link]
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Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems. Retrieved from [Link]
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Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
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The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism. YouTube. [Link]
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-
Galabov, B., et al. (2016). Electrophilic Aromatic Substitution: New Insights into an Old Class of Reactions. Accounts of Chemical Research, 49(6), 1191-1199. [Link]
-
Wang, M., et al. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide.... Bioorganic & Medicinal Chemistry Letters, 23(4), 1017-1021. [Link]
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Application Notes & Protocols: Strategic Synthesis of Novel Kinase Inhibitors Utilizing 2,6-Difluoro-4-nitroanisole
Abstract
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[3][4] This guide provides a detailed technical overview and step-by-step protocols for the synthesis of novel kinase inhibitor scaffolds, leveraging the unique reactivity of 2,6-Difluoro-4-nitroanisole (CAS: 392-25-6) . This versatile building block is primed for sequential nucleophilic aromatic substitution (SNAr) reactions, enabling the efficient construction of diverse and complex molecular architectures. We will explore the underlying chemical principles, provide field-proven experimental methodologies, and present logical workflows for the rational design and synthesis of next-generation kinase inhibitors.
Foundational Concepts: Kinases and the Strategic Role of 2,6-Difluoro-4-nitroanisole
The Significance of Kinase Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a process known as phosphorylation.[5] This modification acts as a molecular switch, regulating a vast array of signaling pathways that control cell growth, differentiation, and apoptosis.[6] In many cancers, mutations lead to constitutive (continuous) activation of specific kinases, driving uncontrolled cell proliferation.[1][6]
Kinase inhibitors are designed to block this aberrant activity, typically by competing with ATP for binding at the enzyme's active site.[1][5] They are broadly classified based on their binding mode:
-
Type I inhibitors bind to the active conformation of the kinase.[2][6]
-
Type II inhibitors bind to an inactive conformation, often by exploiting an adjacent hydrophobic pocket, which can lead to greater selectivity.[2][6]
The design of potent and selective inhibitors is a primary objective in medicinal chemistry, requiring versatile chemical scaffolds that can be systematically modified to optimize binding and pharmacokinetic properties.[4][7]
2,6-Difluoro-4-nitroanisole: A Privileged Starting Material
2,6-Difluoro-4-nitroanisole is an ideal starting material for building kinase inhibitor scaffolds due to its inherent chemical properties.
| Chemical Properties of 2,6-Difluoro-4-nitroanisole | |
| IUPAC Name | 1,3-difluoro-2-methoxy-5-nitrobenzene[8] |
| CAS Number | 392-25-6[8][9] |
| Molecular Formula | C₇H₅F₂NO₃[9] |
| Molecular Weight | 189.12 g/mol [9] |
| Key Structural Features | A benzene ring substituted with two fluorine atoms, a nitro group, and a methoxy group. |
The true synthetic value of this molecule lies in the electronic activation provided by the potent electron-withdrawing nitro (-NO₂) group. This group strongly reduces the electron density of the aromatic ring, particularly at the ortho and para positions where the fluorine atoms reside. This activation renders the carbon atoms attached to the fluorines highly electrophilic and susceptible to attack by nucleophiles.
This phenomenon is the basis of Nucleophilic Aromatic Substitution (SNAr) . In this context, the fluorine atoms, typically poor leaving groups in other substitution reactions, become excellent leaving groups because the rate-determining step is the initial nucleophilic attack, which is accelerated by the electron-withdrawing nitro group and the high electronegativity of fluorine.[10][11]
The SNAr Mechanism with 2,6-Difluoro-4-nitroanisole
The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[10][11] The stability of this intermediate is the key to the reaction's feasibility.
Caption: General mechanism of SNAr on 2,6-Difluoro-4-nitroanisole.
The presence of two chemically equivalent fluorine atoms allows for sequential, controlled substitutions. By carefully selecting the nucleophile and reaction conditions, chemists can achieve mono- or di-substitution, providing a powerful platform for generating molecular diversity.
Protocol 1: Synthesis of a Pyrimidine-Based Inhibitor Core
The pyrimidine scaffold is a privileged structure in kinase inhibitor design, found in numerous FDA-approved drugs.[12][13] It often serves as a "hinge-binder," forming critical hydrogen bonds in the ATP-binding pocket of the kinase. This protocol outlines a robust workflow for constructing a versatile di-substituted pyrimidine core.
Caption: Workflow for synthesizing a di-substituted pyrimidine scaffold.
Step-by-Step Methodology
Step 1: Mono-substitution via SNAr
-
Objective: To selectively replace one fluorine atom with a primary or secondary amine.
-
Causality: This initial substitution introduces a key pharmacophore that will ultimately interact with the target kinase. The reaction proceeds under relatively mild conditions due to the high activation of the substrate.
-
Protocol:
-
To a solution of 2,6-Difluoro-4-nitroanisole (1.0 equiv) in a polar aprotic solvent (e.g., DMSO, NMP, or 1-pentanol) add the desired amine (Amine 1, 1.1 equiv).[14]
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv).
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.[14]
-
Upon completion, cool the mixture to room temperature and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be purified by recrystallization or flash column chromatography if necessary.
-
Step 2: Reduction of the Nitro Group
-
Objective: To convert the electron-withdrawing nitro group into a nucleophilic amino group, which is essential for the subsequent cyclization step.
-
Causality: The aniline moiety is a common feature in kinase inhibitors and is required here to form the pyrimidine ring. Iron powder in the presence of an electrolyte like ammonium chloride is a classic, cost-effective, and reliable method for this transformation.
-
Protocol:
-
Suspend the product from Step 1 (1.0 equiv) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (5.0 equiv) and ammonium chloride (NH₄Cl, 4.0 equiv).
-
Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours until the starting material is consumed (monitored by LC-MS).
-
Cool the reaction and filter through a pad of Celite to remove the iron salts, washing the pad thoroughly with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude aniline derivative, which is often used directly in the next step.
-
Step 3: Pyrimidine Ring Formation (Cyclization)
-
Objective: To construct the core heterocyclic pyrimidine ring.
-
Causality: Formamidine acetate serves as a source of one carbon and two nitrogen atoms, reacting with the newly formed aniline and the adjacent amine (from Amine 1) to form the six-membered pyrimidine ring. This is a standard condensation reaction in heterocyclic chemistry.
-
Protocol:
-
Dissolve the crude aniline from Step 2 (1.0 equiv) in 2-methoxyethanol or a similar high-boiling solvent.
-
Add formamidine acetate (2.0-3.0 equiv).
-
Heat the reaction mixture to reflux (120-140 °C) for 6-16 hours.
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Monitor the reaction for the formation of the cyclized product.
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Cool the mixture, and purify by flash column chromatography on silica gel to obtain the fluoropyrimidine core.
-
Step 4: Diversification via Second SNAr
-
Objective: To install a second substituent at the remaining fluorine position, allowing for exploration of the structure-activity relationship (SAR).
-
Causality: The remaining fluorine atom is still activated (though less so than in the starting material) and can be displaced by another nucleophile, typically under more forcing conditions (higher temperature). This step is critical for optimizing the inhibitor's potency and selectivity.
-
Protocol:
-
In a sealed microwave vial, combine the fluoropyrimidine core from Step 3 (1.0 equiv), the second desired amine (Amine 2, 1.5-2.0 equiv), and a suitable solvent like n-butanol or DMSO.
-
Add a base such as DIPEA (3.0 equiv).
-
Heat the reaction in a microwave reactor to 140-180 °C for 1-4 hours.[14]
-
After cooling, purify the reaction mixture directly using preparative HPLC or traditional column chromatography to isolate the final di-substituted pyrimidine kinase inhibitor.
-
| Protocol 1: Summary of Reaction Parameters | ||||
| Step | Key Reagents | Solvent | Temperature | Typical Time |
| 1. First SNAr | Amine 1, DIPEA | DMSO, NMP | 80-120 °C | 4-12 h |
| 2. Nitro Reduction | Fe, NH₄Cl | EtOH/H₂O | Reflux | 2-4 h |
| 3. Cyclization | Formamidine Acetate | 2-Methoxyethanol | 120-140 °C | 6-16 h |
| 4. Second SNAr | Amine 2, DIPEA | n-Butanol, DMSO | 140-180 °C (µW) | 1-4 h |
Protocol 2: Synthesis of Di-substituted Aniline Scaffolds
This alternative workflow focuses on creating a 2,4-diamino-5-fluoroaniline core, which can be further functionalized through methods like amide coupling or urea formation to produce the final inhibitors. This approach allows for late-stage diversification from a common intermediate.
Caption: Workflow for synthesizing a di-substituted aniline scaffold.
Step-by-Step Methodology
Step 1 & 2: Sequential SNAr Reactions
-
Objective: To perform two distinct SNAr reactions to install two different amine nucleophiles onto the scaffold.
-
Causality: The first substitution proceeds under milder conditions. The second substitution requires more energy (higher temperature) because the electron-donating character of the first installed amine slightly deactivates the ring towards further nucleophilic attack compared to the starting material. This differential reactivity allows for a controlled, stepwise synthesis.
-
Protocol:
-
Perform the first SNAr reaction with Amine 1 as described in Protocol 1, Step 1 .
-
Take the purified mono-substituted product (1.0 equiv) and dissolve it in a high-boiling polar aprotic solvent like DMA or NMP.
-
Add the second amine (Amine 2, 1.5 equiv) and a base (e.g., K₂CO₃, 3.0 equiv).
-
Heat the mixture to 130-160 °C for 12-24 hours. Monitor by LC-MS.
-
Workup by pouring into water and extracting with an organic solvent like ethyl acetate. Purify the crude product via flash chromatography.
-
Step 3: Final Nitro Group Reduction
-
Objective: To unmask the aniline functionality for final-stage diversification.
-
Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction that avoids the use of stoichiometric metal reagents, simplifying purification. The resulting aniline is a key functional handle for building the final drug molecule.
-
Protocol:
-
Dissolve the di-substituted nitro intermediate (1.0 equiv) in a solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 0.1 equiv by weight).
-
Place the reaction vessel under an atmosphere of hydrogen gas (H₂), either by using a balloon or a Parr hydrogenator.
-
Stir vigorously at room temperature for 2-8 hours.
-
Once the reaction is complete, carefully filter the mixture through Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate to yield the final di-substituted aniline scaffold, which can be used in subsequent coupling reactions without further purification.
-
| Protocol 2: Summary of Reaction Parameters | ||||
| Step | Key Reagents | Solvent | Temperature | Typical Time |
| 1. First SNAr | Amine 1, K₂CO₃ | DMSO | 80-100 °C | 6-12 h |
| 2. Second SNAr | Amine 2, K₂CO₃ | DMA, NMP | 130-160 °C | 12-24 h |
| 3. Nitro Reduction | H₂, 10% Pd/C | Methanol | Room Temp | 2-8 h |
Conclusion and Future Directions
2,6-Difluoro-4-nitroanisole serves as an exceptionally valuable and versatile platform for the synthesis of novel kinase inhibitors. The predictable and robust nature of the sequential SNAr reactions, coupled with the ability to perform subsequent cyclization or reduction-functionalization, provides medicinal chemists with a powerful toolkit. The protocols detailed herein offer a logical and experimentally validated pathway to generate large libraries of diverse compounds based on privileged scaffolds like pyrimidines. By systematically varying the amine nucleophiles used in the SNAr steps, researchers can fine-tune the pharmacological properties of the resulting inhibitors to achieve high potency, selectivity, and desirable drug-like characteristics, accelerating the discovery of new targeted therapies.
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Application Notes and Protocols: 2,6-Difluoro-4-nitroanisole in Advanced Materials Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2,6-Difluoro-4-nitroanisole, a versatile building block for advanced materials. We will delve into its fundamental reactivity, focusing on its role in creating high-performance polymers and functional organic molecules for nonlinear optics. The protocols herein are designed to be self-validating, with integrated characterization steps, while the discussion emphasizes the causal relationships behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction to 2,6-Difluoro-4-nitroanisole: A Highly Activated Building Block
2,6-Difluoro-4-nitroanisole (CAS No. 392-25-6) is a specialized aromatic compound distinguished by its unique substitution pattern.[1] The molecule features two fluorine atoms positioned ortho to a methoxy group and meta to a strongly electron-withdrawing nitro group. This specific arrangement is not accidental; it is the key to its utility in materials science. The nitro group, being para to one fluorine and ortho to the other, powerfully activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the fluorine atoms excellent leaving groups.[2][3] This heightened reactivity allows for the facile construction of complex molecular architectures and polymer chains under relatively mild conditions.
Physicochemical Properties
The fundamental properties of 2,6-Difluoro-4-nitroanisole are summarized below. High purity of this starting material is critical for achieving predictable reaction kinetics and, in the case of polymerization, high molecular weight polymers.
| Property | Value | Reference |
| IUPAC Name | 1,3-Difluoro-2-methoxy-5-nitrobenzene | [1] |
| CAS Number | 392-25-6 | [1] |
| Molecular Formula | C7H5F2NO3 | [] |
| Molecular Weight | 189.12 g/mol | [] |
| Appearance | Typically a solid | [5] |
| Purity | >99% recommended for polymerization | [6] |
The Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of 2,6-Difluoro-4-nitroanisole stems from its susceptibility to nucleophilic aromatic substitution (SNAr). Unlike electrophilic substitutions common to electron-rich benzene rings, SNAr occurs on electron-poor aromatic systems.[3] The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile (Nu-) attacks the carbon atom bearing a fluorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2]
-
Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a competent leaving group in this context.
The presence of the nitro group para to the C-F bonds is crucial. It stabilizes the negative charge of the Meisenheimer complex through resonance, significantly lowering the activation energy of the first, rate-determining step.[3] Fluorine's high electronegativity also contributes to making the C-F bond a favorable leaving group in SNAr reactions, often showing higher reactivity than other halogens in this specific mechanism.[3]
Caption: SNAr Mechanism on 2,6-Difluoro-4-nitroanisole.
Application in High-Performance Polymer Synthesis
The difunctional nature of 2,6-Difluoro-4-nitroanisole makes it an ideal monomer for step-growth polycondensation. By reacting it with dinucleophiles, such as bisphenols, a variety of high-performance aromatic polymers (e.g., poly(arylene ether)s) can be synthesized. These polymers are often sought after for their exceptional thermal stability, chemical resistance, and mechanical properties.
Protocol 1: Synthesis of a Poly(arylene ether)
This protocol details the synthesis of a poly(arylene ether) via nucleophilic aromatic substitution polymerization using 2,6-Difluoro-4-nitroanisole and Bisphenol A.
Causality Behind Choices:
-
Solvent System: A high-boiling polar aprotic solvent (e.g., NMP, DMAc) is used to ensure the reactants remain dissolved and to allow for the higher temperatures needed for polymerization. Toluene is added as an azeotroping agent to remove water, which would otherwise hydrolyze the phenoxide and halt the reaction.
-
Base: Potassium carbonate (K2CO3) is a common and effective base for deprotonating the bisphenol. It must be anhydrous and finely powdered to maximize surface area and reactivity.
-
Inert Atmosphere: The reaction is highly sensitive to oxygen and water at high temperatures, which can cause side reactions and chain termination. A nitrogen or argon atmosphere is mandatory.[7]
-
Stoichiometry: Precise 1:1 molar stoichiometry between the difluoro monomer and the bisphenol is absolutely critical. Any deviation will limit the achievable molecular weight according to the Carothers equation.
Materials and Reagents:
-
2,6-Difluoro-4-nitroanisole (≥99% purity)
-
Bisphenol A (polymerization grade, ≥99% purity)
-
Anhydrous Potassium Carbonate (K2CO3), finely powdered and dried
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Deionized Water
-
Schlenk flask, mechanical stirrer, condenser, Dean-Stark trap, nitrogen inlet/outlet, heating mantle.
Step-by-Step Methodology:
-
Drying: Thoroughly dry all glassware in an oven at 120°C overnight and assemble hot under a flow of nitrogen.
-
Reaction Setup: To a 250 mL Schlenk flask equipped with a mechanical stirrer, add Bisphenol A (e.g., 10.00 mmol), 2,6-Difluoro-4-nitroanisole (10.00 mmol), and an excess of K2CO3 (e.g., 12.00 mmol).
-
Solvent Addition: Add NMP (e.g., 50 mL) and Toluene (e.g., 25 mL) to the flask.
-
Azeotropic Dehydration: Heat the mixture to 140-150°C with vigorous stirring. Toluene will begin to reflux and remove residual water via the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap and slowly raise the reaction temperature to 170-180°C. The solution viscosity will noticeably increase as the polymerization proceeds.
-
Monitoring: Monitor the reaction for 8-12 hours. A significant increase in viscosity that impedes stirring indicates the formation of a high molecular weight polymer.
-
Work-up: Cool the reaction mixture to room temperature. Dilute the viscous solution with additional NMP if necessary.
-
Precipitation: Slowly pour the polymer solution into a large beaker containing a 10-fold excess of vigorously stirring methanol. The polymer will precipitate as fibrous strands or a powder.
-
Purification: Filter the polymer and wash it extensively with deionized water to remove salts, followed by another wash with methanol to remove residual solvent and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C until a constant weight is achieved.
Self-Validating Characterization:
-
FT-IR: Confirm the formation of the ether linkage (Ar-O-Ar stretch, ~1240 cm-1) and the disappearance of the phenolic -OH peak.
-
NMR (1H, 13C, 19F): Confirm the polymer structure and verify the absence of monomer signals.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). A high Mw and a PDI close to 2.0 are indicative of a successful step-growth polymerization.
-
Thermal Analysis (DSC/TGA): Determine the glass transition temperature (Tg) and thermal decomposition temperature, which are key performance metrics.
Caption: Workflow for Poly(arylene ether) Synthesis.
Application in Nonlinear Optical (NLO) Materials
Organic molecules with large second-order nonlinear optical (NLO) properties are essential for technologies like high-speed electro-optic modulators.[8] A common design for these molecules is a "push-pull" system, featuring an electron-donating group (the "push") and an electron-accepting group (the "pull") connected by a π-conjugated bridge. 2,6-Difluoro-4-nitroanisole is an excellent starting point for such chromophores, providing a powerful nitro-aryl acceptor unit.
Protocol 2: Synthesis of a Push-Pull NLO Chromophore Precursor
This protocol describes the synthesis of 4-(diethylamino)-2-fluoro-5-nitroanisole, a simple push-pull molecule, via a single SNAr reaction.
Causality Behind Choices:
-
Nucleophile: Diethylamine is chosen as a common, strong nitrogen nucleophile that will serve as the electron-donating group. An excess is used to drive the reaction to completion and act as a base to neutralize the HF by-product.
-
Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is ideal for SNAr reactions as it effectively solvates the cation of the intermediate salt, leaving the nucleophile highly reactive.
-
Temperature: Moderate heating accelerates the reaction without causing significant decomposition. The progress can be easily tracked.
-
Purification: Column chromatography is necessary to separate the product from unreacted starting material and any potential side products (e.g., disubstituted product).
Materials and Reagents:
-
2,6-Difluoro-4-nitroanisole
-
Diethylamine
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Saturated brine solution
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle.
-
Silica gel for column chromatography.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve 2,6-Difluoro-4-nitroanisole (e.g., 5.00 mmol) in DMSO (20 mL).
-
Nucleophile Addition: Add diethylamine (e.g., 15.00 mmol, 3 equivalents) to the solution at room temperature.
-
Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture like 20% ethyl acetate in hexanes. The product should be more polar than the starting material.
-
Quenching & Extraction: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water (100 mL). Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) to remove DMSO, followed by a wash with saturated brine solution (1 x 50 mL) to aid in phase separation.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the final compound.
-
Characterization: Collect the pure fractions and remove the solvent to yield the final product.
Self-Validating Characterization:
-
NMR (1H, 13C, 19F): Unambiguously confirm the structure, showing the incorporation of the diethylamino group and the presence of one remaining fluorine atom.
-
High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the synthesized molecule.
-
UV-Vis Spectroscopy: Dissolve the compound in a solvent like dichloromethane. The appearance of an intense, long-wavelength absorption band (the intramolecular charge-transfer band) is a strong indicator of potential NLO activity.
Safety and Handling
2,6-Difluoro-4-nitroanisole and related nitroaromatic compounds should be handled with care. Assume all reagents and products are toxic and irritant.
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[10]
-
Handling: Avoid contact with skin and eyes. Do not ingest. In case of contact, rinse the affected area immediately with plenty of water.[9]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[10]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[5]
References
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from Wikipedia website. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from Master Organic Chemistry website. [Link]
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Science.gov. (n.d.). nucleophilic aromatic substitution: Topics by Science.gov. Retrieved from Science.gov website. [Link]
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Molecules. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from MDPI website. [Link]
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PubChem. (n.d.). 2,6-Difluoro-4-nitroaniline. Retrieved from PubChem website. [Link]
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Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from Vapourtec website. [Link]
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Johns Hopkins University Applied Physics Laboratory. (n.d.). MOLECULAR MATERIALS FOR NONLINEAR OPTICS. Retrieved from JHUAPL website. [Link]
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Defense Technical Information Center. (n.d.). Inclusion Tuning of Non-Linear Optical Materials. Retrieved from DTIC website. [Link]
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MDPI. (2023). Parallel Catalyst Synthesis Protocol for Accelerating Heterogeneous Olefin Polymerization Research. Retrieved from MDPI website. [Link]
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Royal Society of Chemistry. (n.d.). High-performance organic second- and third-order nonlinear optical materials for ultrafast information processing. Retrieved from RSC Publishing website. [Link]
-
Nature. (2021). Living supramolecular polymerization of fluorinated cyclohexanes. Retrieved from Nature website. [Link]
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MDPI. (n.d.). Recent Applications of Polymer Supported Organometallic Catalysts in Organic Synthesis. Retrieved from MDPI website. [Link]
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Royal Society of Chemistry. (n.d.). Polymer Chemistry. Retrieved from RSC Publishing website. [Link]
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Beilstein Journals. (n.d.). Polymer chemistry: fundamentals and applications. Retrieved from Beilstein Journals website. [Link]
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Tokai University. (1995). Organic nonlinear optical materials for device applications. Retrieved from Tokai University's Research Output website. [Link]
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Application Notes: Continuous Flow Chemistry for Reactions with 2,6-Difluoro-4-nitroanisole
Introduction: The Strategic Value of 2,6-Difluoro-4-nitroanisole and the Imperative for Flow Chemistry
2,6-Difluoro-4-nitroanisole is a highly valuable, yet underutilized, building block in medicinal and materials chemistry. Its unique substitution pattern—an activating nitro group para to a methoxy group, and two fluorine atoms ortho to that same methoxy group—presents a fascinating case for regioselective functionalization. The electron-deficient aromatic ring is primed for Nucleophilic Aromatic Substitution (SNAr), while the nitro group serves as a versatile handle for reduction to an amine, opening pathways to a diverse array of complex molecules.
However, the very features that make this molecule attractive also pose challenges for traditional batch processing. The high reactivity can lead to poor selectivity and the potential for thermal runaways in exothermic reactions like nitrations or certain substitutions.[1] Flow chemistry, or continuous-flow synthesis, emerges as a superior enabling technology to address these challenges. By utilizing microreactors or packed-bed systems, we can achieve precise control over reaction parameters such as temperature, pressure, and residence time.[2] This leads to significant improvements in safety, yield, selectivity, and scalability, transforming hazardous or difficult batch reactions into safe, automated, and efficient continuous processes.[3][4]
This guide provides detailed application notes and protocols for two key transformations of 2,6-Difluoro-4-nitroanisole using continuous flow technology: Nucleophilic Aromatic Substitution (SNAr) and subsequent nitro group reduction. We will explore the causality behind experimental design and provide self-validating protocols grounded in established chemical principles.
Application 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) in Flow
The SNAr reaction is a cornerstone of modern organic synthesis. It proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[3] For this to occur efficiently, the aromatic ring must be rendered electron-deficient, a role perfectly fulfilled by the nitro group at the C4 position of our substrate. The two fluorine atoms serve as excellent leaving groups.
In 2,6-Difluoro-4-nitroanisole, the fluorine atom at the C2 position is sterically hindered by the adjacent methoxy group. Consequently, nucleophilic attack is highly favored at the C6 position. Flow chemistry provides an ideal environment for this reaction, offering superior mixing and heat transfer to control the reaction exotherm and minimize side-product formation.
Protocol 1: Continuous Flow SNAr Reaction with Morpholine
This protocol describes the regioselective substitution of a single fluorine atom on 2,6-Difluoro-4-nitroanisole with morpholine. The conditions are adapted from established flow procedures for the analogous compound, 2,4-difluoronitrobenzene.[3][4]
Reagent Preparation:
-
Reagent Stream A: Prepare a 0.2 M solution of 2,6-Difluoro-4-nitroanisole in a suitable solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (MeCN)).
-
Reagent Stream B: Prepare a 0.22 M solution of morpholine (1.1 equivalents) in the same solvent.
Experimental Workflow Diagram:
Caption: Workflow for the continuous SNAr reaction.
Step-by-Step Methodology:
-
System Setup: Assemble the flow chemistry system as depicted in the workflow diagram. Use two syringe pumps to deliver the reagent streams. The streams are combined in a T-mixer before entering a heated coil reactor. A back-pressure regulator (BPR) is placed after the reactor to maintain a single-phase flow by elevating the boiling point of the solvent.
-
Priming: Prime the system by flowing the pure solvent through both lines at the desired operational flow rate until all air is displaced.
-
Reaction Execution:
-
Set the reactor temperature to the desired value (e.g., 80 °C).
-
Set Pump A (Substrate) and Pump B (Nucleophile) to a flow rate of 0.5 mL/min each. This results in a total flow rate of 1.0 mL/min.
-
For a 10 mL reactor volume, this corresponds to a residence time of 10 minutes.
-
-
Steady State and Collection: Allow the system to reach a steady state by running for at least three reactor volumes (30 minutes). Once at steady state, begin collecting the product stream.
-
Work-up and Analysis: The output stream can be analyzed directly by HPLC or UPLC to determine conversion. For isolation, the solvent can be removed under reduced pressure, and the resulting crude product purified by column chromatography.
Data Summary (Based on Analogous Reactions):
| Parameter | Value | Rationale & Field Insights |
| Substrate Conc. | 0.1 M (post-mixing) | Balances throughput with solubility. Higher concentrations risk precipitation. |
| Nucleophile Equiv. | 1.1 | A slight excess of the nucleophile ensures complete conversion of the limiting reagent. |
| Solvent | THF, MeCN, Dioxane | Aprotic polar solvents are ideal for SNAr as they solvate the cationic counter-ion but not the nucleophile, enhancing its reactivity.[5] |
| Temperature | 60 - 120 °C | SNAr reactions often require thermal energy. Flow reactors allow for safe operation at temperatures above the solvent's atmospheric boiling point due to pressurization.[5] |
| Residence Time | 5 - 20 min | Flow chemistry drastically reduces reaction times compared to batch (often hours). This is optimized to ensure full conversion. |
| Pressure | 50 - 150 psi | A BPR prevents solvent boiling and ensures smooth, single-phase flow, which is critical for reproducibility. |
| Expected Yield | >95% | Based on similar SNAr reactions in flow, high conversion and yield are expected due to superior process control.[3][4] |
Application 2: Continuous Flow Reduction of the Nitro Group
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation, providing access to anilines that are key precursors in pharmaceuticals.[6] Flow chemistry offers significant safety and efficiency advantages for this transformation, particularly when using molecular hydrogen.[2]
Protocol 2: Heterogeneous Catalytic Hydrogenation
This protocol details the reduction of the SNAr product from Protocol 1, 4-(2-fluoro-6-methoxy-4-nitrophenyl)morpholine, to the corresponding aniline using a packed-bed reactor containing a heterogeneous catalyst.
Reagent Preparation:
-
Reagent Stream: Prepare a 0.05 M solution of the nitroaromatic starting material in a suitable solvent (e.g., Ethanol or Ethyl Acetate).
Experimental Workflow Diagram:
Caption: Workflow for continuous catalytic hydrogenation.
Step-by-Step Methodology:
-
System Setup: The system consists of an HPLC pump for liquid delivery, a mass flow controller for hydrogen gas, a T-mixer for creating a gas-liquid segmented flow, a heated packed-bed reactor (e.g., a commercially available cartridge like ThalesNano's CatCart® containing 10% Pd/C), and a BPR.
-
Catalyst Activation & Priming:
-
Install the catalyst cartridge into the reactor heating block.
-
First, flow the solvent through the system to wet the catalyst bed and remove air.
-
Introduce hydrogen gas at low pressure and slowly increase to the desired operating pressure.
-
-
Reaction Execution:
-
Set the reactor temperature (e.g., 60 °C) and pressure (e.g., 50 bar H₂).
-
Pump the substrate solution through the system at a set flow rate (e.g., 0.2 mL/min).
-
The residence time is determined by the void volume of the packed bed and the flow rate.
-
-
Steady State and Collection: After reaching steady state (approx. 3-5 void volumes), collect the product stream. The output is a liquid stream, as the unreacted hydrogen remains in the gas phase.
-
Work-up and Analysis: The resulting solution containing the aniline product can be analyzed by LC-MS. The catalyst is contained within the packed bed. To isolate the product, the solvent is evaporated. The product is often of high purity and may not require further purification.[7]
Data Summary for Nitro Group Reductions in Flow:
| Parameter | Catalytic Hydrogenation | Metal-Free (HSiCl₃)[7] | Rationale & Field Insights |
| Reagents | H₂ gas, Pd/C or Pt/C catalyst | Trichlorosilane (HSiCl₃), Hünig's base | Catalytic Hydrogenation is clean (water is the only byproduct) and highly efficient but requires specialized high-pressure equipment. Metal-free methods avoid catalyst poisoning and can be more chemoselective but use stoichiometric, corrosive reagents. |
| Solvent | Alcohols (EtOH, MeOH), Esters (EtOAc) | Dichloromethane (DCM) | Solvent choice is critical. Alcohols are excellent for hydrogenation. Halogenated solvents like DCM are required for the HSiCl₃ system. |
| Temperature | 25 - 80 °C | Room Temperature | The high efficiency of gas-liquid mixing in flow often allows for lower temperatures and pressures compared to batch hydrogenation. The trichlorosilane reduction is facile at room temperature.[7] |
| Pressure | 10 - 100 bar H₂ | Ambient | High hydrogen pressure increases its concentration in the liquid phase, accelerating the reaction rate. |
| Residence Time | 1 - 15 min | 5 - 50 min | Very short contact times are often sufficient for complete conversion in catalytic hydrogenation. |
| Chemoselectivity | High | Excellent | Catalytic hydrogenation is generally chemoselective for the nitro group, but other reducible groups (alkenes, alkynes, some protecting groups) may be affected. The HSiCl₃ method shows excellent tolerance for halogens, esters, and ketones.[7] |
| Expected Yield | >99% | >95% | Both methods are reported to give near-quantitative conversion and yield in flow systems for a wide range of substrates. |
Advanced Application: Telescoped SNAr and Nitro Reduction
A significant advantage of flow chemistry is the ability to "telescope" multiple reaction steps into a single, continuous sequence without intermediate isolation and purification.[4] This dramatically improves process efficiency. Here, we can couple the SNAr reaction (Protocol 1) directly to the nitro reduction (Protocol 2).
Telescoped Workflow Diagram:
Caption: Telescoped workflow combining SNAr and hydrogenation.
Causality and System Logic:
-
SNAr Reaction: The first module performs the SNAr reaction as described in Protocol 1. The output from BPR1 is the crude reaction mixture containing the substituted nitroaromatic product.
-
Solvent Compatibility: It is critical that the solvent used for the SNAr reaction is also suitable for the subsequent hydrogenation. Ethanol or THF are good choices for both steps.
-
Gas Introduction: The liquid stream from the first module is then mixed with high-pressure hydrogen gas.
-
Hydrogenation: The gas-liquid mixture flows through the packed-bed reactor where the nitro group is reduced. BPR2 maintains the high pressure required for this step.
-
Final Product: The output is the final aniline product, synthesized in a continuous stream from the initial starting materials. This approach significantly reduces manual handling, solvent waste, and overall process time.
Conclusion and Future Outlook
The application of continuous flow chemistry to reactions involving 2,6-Difluoro-4-nitroanisole unlocks its potential as a versatile synthetic intermediate. The protocols outlined here, based on established methodologies for analogous compounds, provide a robust framework for researchers to achieve regioselective SNAr reactions and efficient nitro group reductions with enhanced safety, control, and scalability. The ability to telescope these reactions further exemplifies the power of flow technology to streamline complex synthetic sequences. As the demand for complex, highly functionalized molecules grows, the adoption of such continuous processes will be paramount in accelerating discovery and development in the pharmaceutical and fine chemical industries.
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Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry.
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O'Brien, A. G., et al. (2012). Continuous synthesis and purification by direct coupling of a flow reactor with simulated moving-bed chromatography. Angewandte Chemie International Edition, 51(28), 7028-30.
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PubChem. (n.d.). 2-Fluoro-4-nitroanisole. National Center for Biotechnology Information.
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Spectrum Chemical. (2009). Material Safety Data Sheet - 4-Nitroanisole.
-
Sigma-Aldrich. (2025). Safety Data Sheet - 4-Nitroanisole.
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BOC Sciences. (n.d.). 2,6-Difluoro-4-nitroanisole.
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Mori, H., et al. (2021). Biphasic nucleophilic aromatic substitution using a microreactor under droplet formation conditions. Reaction Chemistry & Engineering, 6(4), 633-638.
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BenchChem. (n.d.). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
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Ley, S. V., et al. (2011). Hydrogenation in flow: Homogeneous and heterogeneous catalysis using Teflon AF-2400 to effect gas–liquid contact at elevated pressure. Chemical Science, 2(7), 1250-1257.
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Fisher Scientific. (2014). Safety Data Sheet - 4-Nitroanisole.
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MDPI. (2023). Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. Catalysts, 13(4), 695.
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Movsisyan, M., et al. (2016). Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry, 12, 1159-1165.
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Lipshutz, B. H., et al. (2019). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 21(1), 121-125.
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MacMillan, D. W. C., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17066-17072.
-
Ragaini, F., et al. (2021). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development, 25(5), 1238-1246.
-
JoVE. (2022). Continuous Flow Chemistry: Reaction of Diphenyldiazomethane with p-Nitrobenzoic Acid.
-
Fagnoni, M., et al. (2016). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry, 12, 1159-1165.
-
MDPI. (2020). Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry. Applied Sciences, 10(21), 7751.
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Application Note: A Validated Reversed-Phase HPLC Method for In-Process Monitoring of 2,6-Difluoro-4-nitroanisole Reactions
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative monitoring of 2,6-Difluoro-4-nitroanisole and its related impurities during synthesis. 2,6-Difluoro-4-nitroanisole is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Accurate in-process monitoring is critical to ensure reaction completion, minimize impurity formation, and optimize yield. The described reversed-phase HPLC (RP-HPLC) method provides excellent specificity, linearity, accuracy, and precision, making it suitable for quality control in both research and manufacturing environments. The method has been developed and validated according to the principles outlined in the International Conference on Harmonisation (ICH) guidelines.[3][4][5]
Introduction: The Rationale for Methodical Monitoring
2,6-Difluoro-4-nitroanisole (CAS No. 392-25-6) is a substituted nitroaromatic compound.[][7][8] Its molecular structure, featuring an electron-deficient aromatic ring due to the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[9] These reactions are fundamental in building more complex molecules for drug discovery and development.
The challenge in any chemical synthesis is not just to produce the desired product but to do so with a comprehensive understanding of the reaction's progress and purity profile. In-process control (IPC) is a cornerstone of modern pharmaceutical manufacturing, and a reliable analytical method is the bedrock of effective IPC. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a mixture, making it an ideal tool for monitoring these reactions.[10] This document provides a detailed protocol for an HPLC method specifically designed for 2,6-Difluoro-4-nitroanisole, explaining the scientific reasoning behind the chosen parameters to ensure a self-validating and trustworthy analytical system.
Chromatographic Principles and Method Development Strategy
The goal was to develop a method that could separate the starting material (2,6-Difluoro-4-nitroanisole) from potential reactants, intermediates, and degradation products. A reversed-phase approach was selected due to the non-polar nature of the analyte.
Stationary Phase Selection: The Role of Pi-Pi Interactions
Given the aromatic nature of 2,6-Difluoro-4-nitroanisole and its potential reaction partners, a stationary phase that offers more than just hydrophobic interactions is advantageous. While a standard C18 column is a workhorse for reversed-phase chromatography, a Phenyl-Hexyl stationary phase was chosen for this method. The phenyl groups in the stationary phase can engage in pi-pi stacking interactions with the electron-deficient aromatic ring of the nitroanisole derivative. This provides an additional separation mechanism, enhancing resolution between structurally similar aromatic compounds.[11]
Mobile Phase and Detection Wavelength
A mobile phase consisting of acetonitrile and water was chosen for its compatibility with UV detection and its excellent solvating properties for the compounds of interest. A gradient elution is employed to ensure adequate separation of compounds with a range of polarities and to maintain a reasonable analysis time. The UV detection wavelength was set to 254 nm , a common wavelength for the analysis of nitroaromatic compounds which typically exhibit strong absorbance in this region.[12][13][14]
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with system suitability tests integrated to ensure the reliability of each analytical run.
Materials and Reagents
-
2,6-Difluoro-4-nitroanisole reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Reaction quench solution (e.g., a suitable buffer or solvent)
Instrumentation and Chromatographic Conditions
The following table summarizes the instrumental setup and parameters.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detector | 254 nm |
Standard and Sample Preparation
3.3.1. Standard Stock Solution (1000 µg/mL) Accurately weigh approximately 25 mg of 2,6-Difluoro-4-nitroanisole reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
3.3.2. Working Standard Solution (100 µg/mL) Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the 50:50 acetonitrile/water mixture.
3.3.3. Reaction Sample Preparation
-
Withdraw a representative sample from the reaction mixture.
-
Immediately quench the reaction by diluting the sample in a pre-determined volume of a suitable quenching solution to stop the reaction.
-
Further dilute the quenched sample with the 50:50 acetonitrile/water mixture to a final concentration where the expected amount of 2,6-Difluoro-4-nitroanisole falls within the linear range of the method (e.g., 10-150 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Analytical Procedure and System Suitability
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Perform a blank injection (50:50 acetonitrile/water) to ensure a clean baseline.
-
Inject the Working Standard Solution six times.
-
The system is deemed suitable for analysis if the following criteria are met:
-
Tailing factor for the 2,6-Difluoro-4-nitroanisole peak is ≤ 2.0.
-
Relative Standard Deviation (RSD) of the peak areas from the six replicate injections is ≤ 2.0%.[15]
-
-
Inject the prepared reaction samples.
-
Inject a Working Standard Solution after every 10-15 sample injections to monitor system performance.
Method Validation Summary
The analytical method was validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][10][16]
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | Peak purity index > 0.999. No interference from blank at the retention time of the analyte. | Passed |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the range of 10-150 µg/mL. | Passed |
| Accuracy | Mean recovery of 98.0% to 102.0% at three concentration levels. | Passed |
| Precision (Repeatability) | RSD ≤ 2.0% for six replicate preparations at 100% of the test concentration. | Passed |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | 1.5 µg/mL |
| Robustness | No significant impact on results with minor variations in flow rate (±0.1 mL/min) and column temperature (±2°C). | Passed |
Visualizing the Workflow
A clear understanding of the analytical workflow is crucial for consistent execution.
Sources
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Application Notes and Protocols for the Scale-Up Synthesis of 2,6-Difluoro-4-nitroanisole
Introduction: The Strategic Importance of 2,6-Difluoro-4-nitroanisole in Modern Drug Discovery
2,6-Difluoro-4-nitroanisole (CAS No. 392-25-6) is a highly valuable building block in medicinal chemistry and drug development.[1] Its unique electronic and structural properties, conferred by the electron-withdrawing nitro group and the ortho-difluoro substitution pattern on the anisole core, make it a critical intermediate in the synthesis of a wide range of pharmacologically active molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the nitro group serves as a versatile handle for further chemical transformations, such as reduction to an aniline derivative.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of 2,6-Difluoro-4-nitroanisole. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key process decisions, ensuring a safe, efficient, and reproducible synthesis on a larger scale.
Synthetic Strategy and Mechanistic Considerations
The most direct and industrially viable route to 2,6-Difluoro-4-nitroanisole is through the nitration of 2,6-difluoroanisole. This reaction is a classic example of electrophilic aromatic substitution.
The Reaction Mechanism
The nitration of aromatic compounds proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺).[2] In a laboratory setting, this is typically achieved by the reaction of nitric acid with a strong dehydrating acid, such as sulfuric acid.[2] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.[2]
The nitronium ion is then attacked by the electron-rich aromatic ring of 2,6-difluoroanisole. The methoxy group (-OCH₃) is an activating, ortho-, para-director, while the fluorine atoms are deactivating, ortho-, para-directors. The para-position to the strongly activating methoxy group is the most sterically accessible and electronically favorable site for electrophilic attack. The reaction proceeds through a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. The final step is the deprotonation of the sigma complex by a weak base (such as water or the bisulfate ion) to restore the aromaticity of the ring and yield the final product, 2,6-Difluoro-4-nitroanisole.
Caption: Reaction mechanism for the nitration of 2,6-difluoroanisole.
Scale-Up Synthesis Protocol
This protocol is designed for the synthesis of 2,6-Difluoro-4-nitroanisole on a multi-gram to kilogram scale. All operations should be conducted in a well-ventilated fume hood or a designated reactor bay with appropriate safety measures in place.
Reagents and Materials
| Reagent/Material | CAS No. | Molecular Formula | M.W. ( g/mol ) | Notes |
| 2,6-Difluoroanisole | 54433-39-3 | C₇H₆F₂O | 144.12 | Starting material |
| Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 | Reagent and solvent |
| Nitric Acid (70%) | 7697-37-2 | HNO₃ | 63.01 | Nitrating agent |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Extraction solvent |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | For neutralization |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent |
| Methanol | 67-56-1 | CH₃OH | 32.04 | Recrystallization solvent |
Experimental Procedure
Caption: Workflow for the scale-up synthesis of 2,6-Difluoro-4-nitroanisole.
-
Reactor Setup and Inerting:
-
Set up a jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet.
-
Ensure the reactor is clean and dry.
-
Purge the reactor with nitrogen to create an inert atmosphere.
-
-
Charging and Cooling:
-
Charge the reactor with 2,6-difluoroanisole (1.0 eq).
-
Add concentrated sulfuric acid (5-10 volumes) slowly while stirring.
-
Cool the reaction mixture to 0-5 °C using a circulating chiller. The use of sulfuric acid as a solvent ensures a homogeneous reaction mixture and facilitates the formation of the nitronium ion.
-
-
Preparation of the Nitrating Mixture:
-
In a separate vessel, carefully add nitric acid (1.1 eq) to a portion of cold (0-5 °C) concentrated sulfuric acid (2-3 volumes) with stirring. This pre-mixing in sulfuric acid helps to control the exotherm upon addition to the main reaction.
-
-
Nitration Reaction:
-
Slowly add the nitrating mixture to the reactor via the dropping funnel over 1-2 hours, maintaining the internal temperature between 0-10 °C. Careful temperature control is crucial to prevent over-nitration and the formation of byproducts.
-
After the addition is complete, stir the reaction mixture at 0-10 °C for an additional 2-3 hours.
-
Monitor the reaction progress by a suitable analytical technique such as HPLC or GC-MS.[3][4]
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto a stirred mixture of crushed ice and water. This quenching step is highly exothermic and should be performed with caution.
-
The product will precipitate as a solid.
-
Extract the aqueous slurry with dichloromethane (3 x 5 volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine. The bicarbonate wash is essential to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as methanol or ethanol/water, to obtain pure 2,6-Difluoro-4-nitroanisole as a crystalline solid.
-
Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at 40-50 °C.
-
Analytical Characterization and Quality Control
The identity and purity of the final product should be confirmed using a combination of analytical techniques:[1]
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation | Peaks corresponding to the methoxy protons and the aromatic protons. |
| ¹⁹F NMR | Structural confirmation | A singlet corresponding to the two equivalent fluorine atoms. |
| ¹³C NMR | Structural confirmation | Peaks corresponding to the seven carbon atoms in the molecule. |
| GC-MS or LC-MS | Purity assessment and molecular weight confirmation | A single major peak with the correct mass-to-charge ratio (m/z = 189.03 for [M]⁺).[5] |
| HPLC | Purity assessment | Purity ≥ 99% by area percentage. |
| Melting Point | Physical property confirmation | A sharp melting point consistent with the literature value. |
Safety and Handling Precautions
The scale-up synthesis of 2,6-Difluoro-4-nitroanisole involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemically resistant gloves.[6][7]
-
Handling of Acids: Concentrated sulfuric and nitric acids are highly corrosive. Handle them with extreme care in a fume hood, and always add acid to water, never the other way around.[8]
-
Exothermic Reactions: The nitration reaction is highly exothermic. Ensure adequate cooling capacity and slow, controlled addition of reagents to prevent thermal runaway.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Conclusion
The protocol outlined in this application note provides a robust and scalable method for the synthesis of 2,6-Difluoro-4-nitroanisole. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure and safety precautions, researchers and production chemists can confidently and efficiently produce this key intermediate for a wide range of applications in drug discovery and development. The successful implementation of this protocol will contribute to the advancement of pharmaceutical research and the development of new therapeutic agents.
References
-
West Liberty University. (n.d.). Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99%. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]
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Shandong Mopai Biotechnology Co., LTD. (n.d.). 2,6-difluoro-4-nitroanisole cas no.392-25-6. Retrieved from [Link]
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ResearchGate. (2025, August 6). theoretical investigation of 2,6-difluoro- 4-nitroaniline with semi-empirical levels of theory. Retrieved from [Link]
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1PlusChem. (n.d.). 392-25-6 | 2,6-Difluoro-4-nitroanisole. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. Retrieved from [Link]
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Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Retrieved from [Link]
- Google Patents. (n.d.). US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline.
-
PrepChem.com. (n.d.). Synthesis of p-nitroanisole. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN102351713B - Industrialized production method of 2,6-difluoroaniline.
-
PubMed. (2012, November 2). Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
MDPI. (n.d.). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Retrieved from [Link]
-
ACS Publications. (n.d.). Reactions of nitroanisoles. 4. Reaction of 2,4- and 2,6-dinitroanisole with cyclohexylamine. Evidence of a "dimer" nucleophile. Retrieved from [Link]
-
PubMed. (2013, February 15). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Retrieved from [Link]
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- 4. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: 2,6-Difluoro-4-nitroanisole as a Precursor for Radiolabeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 2,6-Difluoro-4-nitroanisole in [¹⁸F]Radiochemistry
In the landscape of Positron Emission Tomography (PET), the development of novel radiotracers is paramount for advancing molecular imaging and enabling more precise diagnostics and therapeutic monitoring. Fluorine-18 ([¹⁸F]) is the radionuclide of choice for the majority of PET applications due to its near-ideal physical and nuclear characteristics, including a convenient half-life of 109.8 minutes and low positron energy (0.635 MeV), which translates to high-resolution images.[1][2] The introduction of [¹⁸F]fluoride into complex organic molecules, particularly into aromatic systems, remains a cornerstone of modern radiopharmaceutical development.
2,6-Difluoro-4-nitroanisole stands out as a precursor of significant strategic value for the synthesis of [¹⁸F]-labeled aryl fluorides. Its utility is rooted in the principles of nucleophilic aromatic substitution (SNAr).[3] The benzene ring of this precursor is highly activated towards nucleophilic attack by the potent electron-withdrawing effects of the nitro group at the para-position and, to a lesser extent, the fluorine atoms at the ortho-positions. This electronic arrangement drastically lowers the electron density of the aromatic ring, making it susceptible to attack by the nucleophilic [¹⁸F]fluoride ion.[4][5]
This application note provides a detailed technical guide on the use of 2,6-difluoro-4-nitroanisole as a precursor for the synthesis of [¹⁸F]-labeled compounds. We will delve into the mechanistic underpinnings of the radiolabeling reaction, present a comprehensive and self-validating experimental protocol, and discuss critical aspects of purification and quality control.
Mechanistic Insight: The Rationale Behind the SNAr Reaction with 2,6-Difluoro-4-nitroanisole
The core of the radiolabeling strategy with 2,6-difluoro-4-nitroanisole is the nucleophilic aromatic substitution (SNAr) reaction. In this process, the [¹⁸F]fluoride ion acts as the nucleophile, attacking the electron-deficient aromatic ring and displacing one of the existing fluoride atoms.
Several key features of the 2,6-difluoro-4-nitroanisole structure facilitate this transformation:
-
The Nitro Group (-NO₂): As a powerful electron-withdrawing group situated para to the fluorine atoms, the nitro group is the primary activator of the aromatic ring. It stabilizes the negative charge of the Meisenheimer complex, the key intermediate formed during the nucleophilic attack, through resonance delocalization.[3][5] This stabilization significantly lowers the activation energy of the reaction, allowing it to proceed under achievable radiochemical conditions.
-
The Fluorine Leaving Groups (-F): Fluorine atoms are effective leaving groups in SNAr reactions, particularly when the aromatic ring is highly activated. The high electronegativity of fluorine contributes to the electron deficiency of the ring carbons to which they are attached.[6]
-
The Methoxy Group (-OCH₃): While the methoxy group is generally considered an electron-donating group, its influence in this specific context is more nuanced. Its primary role here is not to activate or deactivate the ring towards nucleophilic attack but rather to be a stable substituent that can be retained in the final product or be a site for further chemical modification.
The reaction proceeds via a two-step addition-elimination mechanism. First, the [¹⁸F]fluoride ion attacks one of the carbons bearing a fluorine atom, forming a resonance-stabilized Meisenheimer complex. In the second, typically rapid step, a fluoride ion is eliminated, restoring the aromaticity of the ring and resulting in the [¹⁸F]-labeled product.
Figure 1: Simplified SNAr mechanism for [¹⁸F]fluorination.
Experimental Protocol: Synthesis of a Representative [¹⁸F]-Aryl Fluoride
This protocol outlines a representative, field-proven methodology for the [¹⁸F]-labeling of 2,6-difluoro-4-nitroanisole. It is designed to be a self-validating system, incorporating in-process controls and leading to a final product that meets stringent quality criteria for preclinical and clinical research.
Part 1: Preparation of Anhydrous [¹⁸F]Fluoride
The reactivity of the [¹⁸F]fluoride ion is significantly hampered by hydration. Therefore, the first critical step is the preparation of an anhydrous and highly reactive [¹⁸F]fluoride source.
-
[¹⁸F]Fluoride Trapping: Pass the cyclotron-produced aqueous [¹⁸F]fluoride solution through a pre-conditioned anion exchange cartridge (e.g., Sep-Pak Light QMA).
-
Elution: Elute the trapped [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of a phase-transfer catalyst, such as Kryptofix 2.2.2. (K₂₂₂), and a weak base, like potassium carbonate (K₂CO₃), in a mixture of acetonitrile and water.
-
Azeotropic Drying: Dry the eluted [¹⁸F]fluoride by azeotropic distillation with acetonitrile under a stream of nitrogen or argon at elevated temperature (typically 100-120 °C). Repeat this step two to three times to ensure complete removal of water.
Part 2: The Radiolabeling Reaction
-
Precursor Addition: To the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex, add a solution of 2,6-difluoro-4-nitroanisole (typically 1-5 mg) dissolved in a high-boiling point, polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Reaction Conditions: Seal the reaction vessel and heat it to a high temperature, typically in the range of 140-180 °C, for 10-20 minutes. The optimal temperature and time should be determined empirically for the specific automated synthesis platform being used.
-
Cooling: After the reaction is complete, cool the reaction vessel to room temperature.
Part 3: Purification of the [¹⁸F]-Labeled Product
Purification is essential to remove unreacted [¹⁸F]fluoride, the precursor, and any potential side products. A two-step purification process involving solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC) is standard practice.
-
Initial SPE Cleanup: Dilute the reaction mixture with water and pass it through a C18 SPE cartridge. This will trap the desired product and other organic components while allowing unreacted [¹⁸F]fluoride to pass through.
-
Elution from SPE: Elute the trapped organic compounds from the C18 cartridge with a suitable organic solvent, such as acetonitrile or ethanol.
-
HPLC Purification: Inject the eluate onto a semi-preparative HPLC system equipped with a reverse-phase column (e.g., C18). Use a suitable mobile phase (e.g., a gradient of acetonitrile and water, often with a small amount of a modifier like trifluoroacetic acid) to separate the desired [¹⁸F]-labeled product from the precursor and any impurities. The product is identified by its retention time, which is determined by running a non-radioactive standard.
-
Product Formulation: Collect the HPLC fraction containing the pure [¹⁸F]-labeled product. Remove the HPLC solvents under reduced pressure and reformulate the product in a physiologically compatible solution, such as sterile saline containing a small amount of ethanol, for in vivo applications.
Figure 2: General experimental workflow for [¹⁸F]labeling.
Data Presentation: Expected Outcomes
The following table summarizes the typical quantitative data expected from the radiolabeling of 2,6-difluoro-4-nitroanisole based on established principles for similar SNAr reactions.[7][8]
| Parameter | Typical Range | Notes |
| Radiochemical Yield (RCY) | 20-60% (decay-corrected) | Highly dependent on reaction conditions and the efficiency of the automated synthesis unit. |
| Specific Activity (Aₘ) | > 37 GBq/µmol (> 1 Ci/µmol) | Dependent on the amount of starting radioactivity and the mass of the precursor used. |
| Radiochemical Purity | > 95% | As determined by analytical HPLC after purification. |
| Total Synthesis Time | 45-75 minutes | From end of bombardment (EOB) to the final formulated product. |
Quality Control: A Self-Validating System
Ensuring the quality and safety of the final radiopharmaceutical product is non-negotiable. A robust quality control (QC) regimen is essential and should be performed on each batch before it is released for preclinical or clinical use.
| QC Test | Method | Acceptance Criteria |
| Radionuclidic Identity | Half-life measurement, gamma spectroscopy | Half-life of 105-115 minutes; principal gamma photon at 511 keV. |
| Radiochemical Purity | Analytical HPLC, Radio-TLC | ≥ 95% of total radioactivity co-elutes with the non-radioactive standard. |
| Chemical Purity | Analytical HPLC (UV detector) | Precursor and other chemical impurities should be below specified limits. |
| pH | pH meter or pH strips | Typically between 4.5 and 7.5. |
| Residual Solvents | Gas Chromatography (GC) | Levels of solvents (e.g., acetonitrile, ethanol, DMSO) must be below pharmacopeial limits. |
| Sterility | Compendial methods | Must be sterile. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | Must meet the specified endotoxin limit. |
Conclusion: A Versatile Precursor for PET Tracer Development
2,6-Difluoro-4-nitroanisole serves as an exemplary precursor for the synthesis of [¹⁸F]-labeled aromatic compounds for PET imaging. Its highly activated aromatic system allows for efficient nucleophilic substitution with [¹⁸F]fluoride under standard radiolabeling conditions. The protocols and principles outlined in this application note provide a robust framework for researchers and drug development professionals to leverage this versatile precursor in the discovery and development of novel PET radiotracers. The straightforward nature of the reaction, combined with established purification and quality control methodologies, makes 2,6-difluoro-4-nitroanisole an attractive building block for expanding the arsenal of molecular imaging agents.
References
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Collins, J., Drake, C., Van Dam, R. M., & Waldmann, C. M. (2017). Production of diverse PET probes with limited resources: 24 18F-labeled compounds prepared with a single radiosynthesizer. Journal of Nuclear Medicine, 58(10), 1659-1665. [Link]
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Conti, M., & Eriksson, L. (2016). Physics of pure and non-pure positron emitters for PET: a review and a discussion. EJNMMI physics, 3(1), 8. [Link]
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Elsinga, P., Todde, S., Penuelas, I., Meyer, G., Farstad, B., Fahey, F., ... & Coenen, H. H. (2010). Guidance on current good radiopharmacy practice (cGRPP) for the small-scale preparation of radiopharmaceuticals. The official journal of the European Association of Nuclear Medicine, 37(5), 1049-1062. [Link]
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Gao, M., Wang, M., & Chen, K. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 898516. [Link]
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Jacobsen, O., Henriksen, G., & Kadekaro, M. (2009). A rapid and simple one-step F-18 labeling of peptides. Bioconjugate chemistry, 20(12), 2254-2261. [Link]
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Kumar, P., & Wiebe, L. I. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Pharmaceuticals, 15(6), 724. [Link]
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Liang, S. H., & Vasdev, N. (2015). 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Current topics in medicinal chemistry, 15(16), 1557-1574. [Link]
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Lodi, F., Malizia, C., & Boschi, S. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. [Link]
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Mair, F. S., Kunz, P., & Brueckner, R. (2014). Synthesis of 6-[¹⁸F]fluoro-PBR28, a novel radiotracer for imaging the TSPO 18 kDa with PET. Bioorganic & medicinal chemistry, 22(15), 4048-4058. [Link]
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Miller, P. W., Long, N. J., Vilar, R., & Gee, A. D. (2008). Synthesis of 18 F-labelled PET tracers by nucleophilic aromatic substitution. Angewandte Chemie International Edition, 47(47), 8998-9033. [Link]
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Neumann, C. N., Hooker, J. M., & Ritter, T. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 534(7607), 369-373. [Link]
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Preshlock, S., Tredwell, M., & Gouverneur, V. (2016). 18F-Labeling of Arenes. Chemical reviews, 116(2), 719-766. [Link]
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Schubiger, P. A., Lehmann, L., & Friebe, M. (2007). PET chemistry: the driving force in molecular imaging. Springer Science & Business Media. [Link]
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Van der Born, D., Pees, A., Poot, A. J., Orru, R. V., Windhorst, A. D., & Vugts, D. J. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews, 46(15), 4709-4773. [Link]
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Wikipedia contributors. (2023, December 12). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. Retrieved 00:00, December 31, 2025, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Difluoro-4-nitroanisole
Welcome to the technical support center for the synthesis of 2,6-Difluoro-4-nitroanisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this important synthetic transformation. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the fundamental causality behind experimental choices.
The primary route to 2,6-Difluoro-4-nitroanisole involves a Nucleophilic Aromatic Substitution (SNAr) reaction, typically starting from 2,4,6-trifluoronitrobenzene and reacting it with sodium methoxide. While conceptually straightforward, this reaction is sensitive to several parameters that can lead to side reactions and impurities. This guide will help you troubleshoot these issues and optimize your synthesis for high yield and purity.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Q1: My reaction yields are consistently low. What are the primary causes and how can I improve them?
Low yields in this SNAr synthesis can typically be traced back to three main factors: incomplete reaction, competing side reactions, or mechanical losses during workup.
-
Incomplete Reaction: The reactivity of the nucleophile is paramount. Methoxide anions can be strongly solvated by protic solvents like methanol, reducing their nucleophilicity.[1] While methanol is often used as a solvent for convenience, switching to a polar aprotic solvent like DMF or THF can significantly increase the reaction rate by leaving the methoxide nucleophile more "naked" and reactive. Ensure your sodium methoxide is fresh and anhydrous, as moisture will consume the reagent.
-
Side Reactions: The most common side reaction is over-methylation, leading to the formation of 2,6-dimethoxy-4-nitrotoluene. This is often caused by poor temperature control or using an excessive amount of sodium methoxide. Careful stoichiometry and maintaining a low reaction temperature are critical.
-
Workup Losses: The product, 2,6-Difluoro-4-nitroanisole, has moderate polarity. During the aqueous workup, ensure the pH is neutral or slightly acidic before extraction to keep the product in its neutral form. Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane, and perform multiple extractions to ensure complete recovery.
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low Yield | 1. Incomplete conversion | • Use a polar aprotic solvent (e.g., THF, DMF) instead of methanol to enhance nucleophile reactivity. • Ensure sodium methoxide is anhydrous and active. |
| 2. Side reaction (over-reaction) | • Maintain strict stoichiometric control (1.0-1.1 equivalents of NaOMe). • Implement rigorous temperature control (0-10 °C) during addition. | |
| 3. Mechanical loss during workup | • Perform multiple extractions with a suitable solvent (e.g., ethyl acetate). • Ensure the aqueous phase is neutralized before extraction. |
Q2: My final product is contaminated with a di-methoxy substituted impurity. How do I prevent this over-reaction?
The formation of 2,6-dimethoxy-4-nitroanisole is a classic example of a consecutive reaction where the desired product reacts further with the nucleophile. The key to preventing this is controlling the reaction kinetics.
-
Stoichiometry: This is the most critical parameter. Use no more than 1.0 to 1.1 equivalents of sodium methoxide. A slight excess may be needed to drive the reaction to completion, but a larger excess will inevitably lead to the di-substituted byproduct.
-
Temperature Control: The activation energy for the second substitution is higher than the first. By keeping the reaction temperature low (e.g., maintaining it between 0-10°C), you can kinetically favor the mono-substitution. Add the sodium methoxide solution slowly and use an ice bath to dissipate the exothermic heat of reaction.
-
Reaction Time: Monitor the reaction closely using TLC or GC. Once the starting material (2,4,6-trifluoronitrobenzene) is consumed, quench the reaction promptly. Unnecessarily long reaction times, even at low temperatures, will promote the slower, undesired second substitution.
Workflow for Minimizing Di-substitution
Caption: Kinetic control workflow to favor mono-substitution.
Q3: The reaction mixture turns dark brown or black. What is causing this decomposition?
Dark coloration is a common sign of decomposition, often involving the nitro group. Aromatic nitro compounds can participate in complex side reactions, especially under basic conditions and at elevated temperatures.
-
Reaction with Methoxide: Nitric oxide can react with methoxide, potentially leading to decomposition pathways.[2]
-
Base Strength & Temperature: Sodium methoxide is a strong base. If hot spots are created due to poor mixing or rapid addition, it can lead to polymerization or degradation of the aromatic nitro compound.
-
Impure Solvents: Peroxides in solvents like THF can initiate radical reactions, leading to dark, tarry byproducts. Always use fresh, anhydrous, and inhibitor-free solvents.
Preventative Measures:
-
Degas Solvents: Purge the solvent with nitrogen or argon before use to remove dissolved oxygen.
-
Use Fresh Reagents: Use high-purity starting materials and freshly opened solvents.
-
Ensure Efficient Stirring: Maintain vigorous stirring throughout the addition of the base to prevent localized high concentrations and temperatures.
-
Strict Temperature Control: As mentioned previously, keep the reaction cold. This is the single most effective way to prevent most decomposition pathways.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis, focusing on the underlying chemical principles.
Q1: What is the mechanism for the synthesis of 2,6-Difluoro-4-nitroanisole?
The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism , also known as an addition-elimination mechanism.[3][4]
-
Nucleophilic Attack: The methoxide ion (-OCH3), a powerful nucleophile, attacks one of the carbons bearing a fluorine atom. This carbon is highly electron-deficient (electrophilic) due to the strong electron-withdrawing effects of the nitro group and the adjacent fluorine atoms.[5]
-
Formation of Meisenheimer Complex: The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.
-
Elimination of Leaving Group: The aromaticity is restored by the elimination of a fluoride ion, which is a good leaving group in SNAr reactions. This step is typically fast.[7]
The presence of the nitro group para to the reaction center is crucial for stabilizing the negatively charged intermediate, making the reaction proceed under relatively mild conditions.[4][5]
SNAr Mechanism Diagram
Caption: The addition-elimination mechanism of SNAr.
Q2: What is the optimal solvent for this SNAr reaction and why?
The choice of solvent has a profound impact on the reaction rate.[1][8]
-
Protic Solvents (e.g., Methanol): These solvents can hydrogen-bond with the methoxide nucleophile, creating a solvent "cage" around it. This solvation stabilizes the nucleophile, lowering its energy and thus increasing the activation energy of the reaction, which slows it down.[1][7] However, methanol is often used because it is the conjugate acid of the nucleophile and can be used as the reagent source (by dissolving sodium metal).
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Acetonitrile): These are generally the superior choice. They can solvate the cation (Na+) but do not form strong hydrogen bonds with the anion (-OCH3). This leaves the nucleophile in a higher energy state and more available for reaction, significantly accelerating the rate-determining nucleophilic attack.[1][9]
Recommendation: For optimal results and faster reaction times, use THF or DMF . If using methanol is necessary, be prepared for longer reaction times.
Q3: What analytical methods are best for monitoring the reaction and final product purity?
A combination of chromatographic and spectroscopic techniques is recommended for a self-validating protocol.
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): The most convenient method for real-time monitoring. Use a solvent system like 4:1 Hexanes:Ethyl Acetate. The product will be more polar than the starting material. This allows for a quick visual assessment of the consumption of the starting material.
-
Gas Chromatography (GC) / GC-MS: Provides more quantitative data on the relative amounts of starting material, product, and any volatile byproducts. It is excellent for determining the precise point of reaction completion.
-
-
Product Purity and Identification:
-
High-Performance Liquid Chromatography (HPLC): The standard for assessing the purity of the final product with high accuracy.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F): Essential for unambiguous structure confirmation. 1H NMR will confirm the presence of the methoxy group and the aromatic protons. 19F NMR is particularly useful for confirming the presence of the two equivalent fluorine atoms.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[11]
-
Part 3: Experimental Protocol
This section provides a representative laboratory-scale procedure for the synthesis of 2,6-Difluoro-4-nitroanisole.
Materials:
-
2,4,6-Trifluoronitrobenzene
-
Sodium methoxide (solid or as a solution in methanol)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,4,6-trifluoronitrobenzene (1.0 eq). Dissolve it in anhydrous THF (approx. 5-10 mL per gram of starting material).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: In a separate flask, prepare a solution of sodium methoxide (1.05 eq) in anhydrous THF or use a commercial solution. Add this solution to the reaction mixture dropwise via a syringe pump or dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Stir the reaction mixture at 0-5°C. Monitor the reaction progress every 30 minutes by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0°C.
-
Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to yield the crude product, which often appears as a yellow solid.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.[12]
References
-
Jorgensen, W. L., & Buckner, J. K. (1987). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Journal of the American Chemical Society. [Link]
-
Semantic Scholar. (n.d.). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. [Link]
-
Mancini, P. M., et al. (1985). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Study.com. (n.d.). Provide the mechanism for the reaction of sodium methoxide with p-fluoro nitrobenzene. Study.com. [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
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BYJU'S. (n.d.). Nucleophilic Aromatic Substitution. BYJU'S. [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]
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ResearchGate. (n.d.). Reaction conditions optimization for the synthesis 4a. ResearchGate. [Link]
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Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. Professor Dave Explains. [Link]
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Filo. (2024). 1,2,3,4,5-Pentafluoro-6-nitrobenzene reacts readily with sodium methoxide... Filo. [Link]
-
Chegg. (2020). Solved: When chlorobenzene, 2,4,6- trinitrochlorobenzene... Chegg.com. [Link]
-
NIH. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. [Link]
- Google Patents. (n.d.). US5545768A - Process for the preparation of chlorofluoronitrobenzenes and difluoronitrobenzenes.
- Google Patents. (n.d.). CN115772105B - Synthesis method of 4-nitroanisole.
- Google Patents. (n.d.). US5091580A - Process for the preparation of 2,6-difluoroaniline.
- Google Patents. (n.d.). US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline.
-
ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. ResearchGate. [Link]
-
NIH. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. [Link]
-
Pearson. (n.d.). Provide the structure of the product formed from the reaction of 1-bromo-2,4,6-trinitrobenzene. Pearson. [Link]
-
PrepChem.com. (n.d.). Synthesis of p-nitroanisole. PrepChem.com. [Link]
-
PubMed. (1998). Nitric oxide reacts with methoxide. PubMed. [Link]
-
ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
-
1PlusChem. (n.d.). 2,6-Difluoro-4-nitroanisole. 1PlusChem. [Link]
- Google Patents. (n.d.). US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline.
- Google Patents. (n.d.). CN101643419A - Method for preparing o-nitroanisole.
-
Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses. [Link]
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Technical Support Center: Purifying 2,6-Difluoro-4-nitroanisole with Column Chromatography
Last Updated: December 30, 2025
Welcome to our dedicated technical support guide for the chromatographic purification of 2,6-Difluoro-4-nitroanisole. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven answers to common challenges encountered during the purification of this and structurally similar polar, fluorinated aromatic compounds.
Introduction to Purifying 2,6-Difluoro-4-nitroanisole
2,6-Difluoro-4-nitroanisole is a moderately polar compound due to the presence of the nitro group and the fluorine atoms, which impart significant electronegativity.[1] Successful purification via column chromatography hinges on selecting the appropriate stationary and mobile phases to achieve adequate separation from impurities, which often have similar polarities.
This guide will walk you through common issues and frequently asked questions, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying 2,6-Difluoro-4-nitroanisole?
A1: For most applications involving 2,6-Difluoro-4-nitroanisole, silica gel is the most common and effective stationary phase.[2] Its polar nature interacts well with the polar functionalities of the target molecule, allowing for good separation from less polar impurities.
-
Expert Insight: While standard silica gel is often sufficient, highly polar impurities may co-elute with the product. In such cases, consider using deactivated silica gel or an alternative stationary phase like alumina, especially if basic impurities are present.[3][4] For particularly challenging separations, reversed-phase chromatography using a C18 or a phenyl-hexyl stationary phase can offer different selectivity.[3][5]
Q2: How do I choose the right mobile phase (eluent)?
A2: The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound on a Thin Layer Chromatography (TLC) plate.[2] This Rf range typically translates to good separation on a column.
A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate .
-
Step-by-Step Eluent Selection:
-
Start with a low polarity mixture: Begin with a high ratio of hexane to ethyl acetate (e.g., 9:1).
-
Run a TLC: Spot your crude product on a silica gel TLC plate and develop it in the chosen solvent system.
-
Analyze the Rf: If the product spot remains at the baseline (Rf ≈ 0), the solvent is not polar enough. If it travels with the solvent front (Rf ≈ 1), the solvent is too polar.
-
Adjust Polarity: Gradually increase the proportion of ethyl acetate (e.g., 8:2, 7:3) until you achieve the target Rf of 0.2-0.3.[2]
-
Q3: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A3: This indicates your compound is very polar and is strongly adsorbed to the silica gel. You need to use a more aggressive solvent system.
-
Solution: Add a small percentage of a more polar solvent like methanol to your mobile phase.[3] For instance, you can try a mixture of dichloromethane and methanol (e.g., 95:5).
-
For Basic Compounds: If your compound has basic properties, adding a small amount of triethylamine or ammonium hydroxide can help improve peak shape and elution by neutralizing the acidic silica surface.[3]
Troubleshooting Guide: Common Problems & Solutions
| Problem | Possible Causes | Solutions & Explanations |
| Poor Separation / Co-elution of Impurities | 1. Insufficient resolution between the product and impurities.[5] 2. Similar polarity of impurities and the target compound.[5] | Optimize the Mobile Phase: - Change Solvent Selectivity: If a hexane/ethyl acetate system fails, try a different solvent combination. For example, substituting ethyl acetate with dichloromethane or diethyl ether can alter the interactions and improve separation. - Run a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity during the chromatography run. This can help separate compounds with close Rf values.[3] |
| Peak Tailing | 1. Secondary Interactions: Strong interactions between the polar nitro and fluoro groups with active silanol groups on the silica surface.[5] 2. Column Overload: Too much sample has been loaded onto the column.[5] | Address Secondary Interactions: - Use a Deactivated Column: Employ an end-capped column to minimize silanol interactions.[5] - Mobile Phase Additives: For basic compounds, adding a small amount of a basic modifier like triethylamine can improve peak shape.[3] Reduce Sample Load: Decrease the amount of crude product loaded onto the column. A general rule is a 20:1 to 100:1 ratio of stationary phase weight to sample weight.[2] |
| Product Takes Too Long to Elute (or Doesn't Elute at All) | 1. Mobile phase is not polar enough. 2. Irreversible Adsorption: The compound may be sticking irreversibly to the stationary phase.[5] 3. Compound Decomposition: The compound may not be stable on silica gel.[4] | Increase Eluent Polarity: If the compound starts to elute but is very slow, you can carefully increase the polarity of the mobile phase.[4] Test for Stability: Run a 2D TLC to check if your compound is stable on silica.[4] If it decomposes, you may need to use a different stationary phase like alumina or consider a different purification technique.[4] |
| Low or No Recovery of the Product | 1. Irreversible Adsorption: As mentioned above.[5] 2. Volatility: Some smaller fluorinated compounds can be volatile.[5] 3. Sample Solubility Issues: The sample may not have fully dissolved before loading. | Use Dry Loading: If your compound has poor solubility in the eluent, it's best to use a dry loading technique. Dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[5] Handle with Care: Ensure you are working in a well-ventilated area and consider using sealed vials during analysis to prevent loss of a volatile product.[5] |
Experimental Workflow & Protocols
Protocol 1: Column Packing (Wet Method)
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase until a consistent slurry is formed.
-
Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column.[6] Add a thin layer of sand.
-
Pour the Slurry: Gently pour the silica gel slurry into the column. Use a funnel to avoid spilling.
-
Compact the Silica: Open the stopcock to allow the solvent to drain, and gently tap the side of the column to ensure the silica packs down evenly.[6] Never let the solvent level drop below the top of the silica gel.[2]
-
Add Sand: Once the silica has settled, add a protective layer of sand on top.
Protocol 2: Sample Loading (Dry Loading)
-
Dissolve the Sample: Dissolve your crude 2,6-Difluoro-4-nitroanisole in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Adsorb onto Silica: Add a small amount of silica gel to the solution and mix well.
-
Evaporate the Solvent: Remove the solvent using a rotary evaporator until you have a free-flowing powder.
-
Load the Column: Carefully add the powdered sample onto the top layer of sand in your packed column.
Visualizing the Troubleshooting Process
Caption: Troubleshooting workflow for common column chromatography issues.
References
-
SIELC Technologies. (n.d.). Separation of p-Nitroanisole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
MDPI. (n.d.). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. Retrieved from [Link]
-
Chromatography Online. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Springer. (n.d.). Enhanced single-isomer separation and pseudoenantiomer resolution of new primary rim heterobifunctionalized α-cyclodextrin derivatives. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Research & Reviews: Research Journal of Pharmaceutical Analysis. (2022, September 19). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Conversion in 2,6-Difluoro-4-nitroanisole Synthesis
Welcome to the technical support center for the synthesis of 2,6-Difluoro-4-nitroanisole. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction conversion. By understanding the underlying chemical principles, you can systematically troubleshoot and optimize your synthetic protocols.
Section 1: Foundational FAQs
This section addresses high-level questions about the synthesis of 2,6-Difluoro-4-nitroanisole (CAS: 392-25-6).[1][2][]
Q1: What are the primary synthetic routes to 2,6-Difluoro-4-nitroanisole?
There are two principal methods for synthesizing this compound:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most common and direct route. It involves the reaction of a highly activated aromatic ring, 1,3-difluoro-2-methoxy-5-nitrobenzene , with a suitable nucleophile.[1] A more practical SNAr approach starts with 1,2,3-trifluoro-5-nitrobenzene and reacts it with sodium methoxide (NaOMe). The strong electron-withdrawing effects of the nitro group and the fluorine atoms activate the ring, making it susceptible to nucleophilic attack by the methoxide ion.[4][5][6][7] The fluorine at the C-1 position is displaced due to the ortho and para activating effect of the nitro group.
-
Nitration of 2,6-Difluoroanisole: This method involves an electrophilic aromatic substitution where 2,6-difluoroanisole is nitrated using a standard nitrating mixture, typically nitric acid and sulfuric acid.[8][9] The methoxy group is an activating, ortho, para-director, while the fluorine atoms are deactivating but also ortho, para-directing. The nitro group is directed to the C-4 position, which is para to the methoxy group and meta to the fluorine atoms.
Q2: What is a typical expected yield, and what are the key parameters to control?
Yields are highly dependent on the chosen route, purity of reagents, and reaction conditions. For the SNAr route, yields can be excellent, often exceeding 90% under optimized conditions. For the nitration route, yields can be more variable and may require careful control to avoid side products.
Regardless of the route, the following parameters are critical for success:
-
Reagent Quality: Purity of starting materials and reagents is paramount.
-
Anhydrous Conditions: Particularly for the SNAr route using sodium methoxide, moisture must be strictly excluded.[10][11]
-
Temperature Control: Both reactions have specific optimal temperature ranges that must be maintained. Nitration is highly exothermic and requires careful cooling.[8]
-
Reaction Time: Reactions must be monitored to determine the point of maximum conversion without promoting byproduct formation.[12]
Section 2: Troubleshooting Low Conversion & Side Reactions
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
Problem Cluster 1: Low or No Conversion of Starting Material in SNAr Reaction
You observe a significant amount of unreacted 1,2,3-trifluoro-5-nitrobenzene in your reaction mixture by TLC or LC-MS analysis.
Yes, this is a very common cause. Sodium methoxide is highly hygroscopic and reactive. Its quality and handling are critical.
-
Causality: Sodium methoxide readily hydrolyzes upon contact with atmospheric moisture to form sodium hydroxide (NaOH) and methanol.[10] Sodium hydroxide is a much weaker nucleophile for this SNAr reaction and can promote unwanted side reactions. Commercially available sodium methoxide can degrade over time, especially if not stored under an inert atmosphere.
-
Diagnostic Steps:
-
Check Storage: Was the reagent stored in a desiccator or glovebox, under argon or nitrogen?
-
Titrate the Reagent: The activity of the sodium methoxide solution can be verified by titration against a standard, such as benzoic acid.[13]
-
-
Solution:
-
Use a freshly opened bottle of high-purity sodium methoxide.[11]
-
Prepare a fresh solution of sodium methoxide immediately before use.
-
Safety First: This reaction is highly exothermic and produces flammable hydrogen gas. It must be performed under an inert atmosphere (Argon or Nitrogen) in a fume hood.
Equip a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
Add anhydrous methanol (e.g., distilled over Mg turnings) to the flask and cool it in an ice bath.
Carefully add freshly cut sodium metal pieces portion-wise to the cooled methanol.[10][14] Control the addition rate to maintain a gentle reflux.
Once all the sodium has dissolved, the resulting solution is ready for use.[10][14]
-
Causality (Anhydrous Conditions): Even with active NaOMe, residual water in the solvent (e.g., Methanol, THF, DMF) will consume the nucleophile. Maintaining anhydrous conditions throughout the setup is crucial.[11]
-
Solution: Use freshly distilled, anhydrous solvents. Dry glassware in an oven ( >120°C) for several hours and cool under a stream of inert gas.
-
-
Causality (Temperature): SNAr reactions have an activation energy barrier. Insufficient temperature will result in a sluggish or stalled reaction.[]
-
Solution: Ensure your reaction is heated to the appropriate temperature. For this specific SNAr, temperatures ranging from room temperature to 60°C are often reported, depending on the solvent.[16] Gently warming the reaction can significantly increase the rate. Monitor for byproduct formation at higher temperatures.
-
-
Causality (Solvent Choice): The reaction proceeds best in polar aprotic solvents like DMF or DMSO, which can solvate the cation (Na+) but not the nucleophile (MeO-), increasing its reactivity.[17][18] While methanol is often used as the solvent when preparing NaOMe in situ, co-solvents can be beneficial.
-
Solution: Consider switching to or adding a polar aprotic solvent. See the table below for guidance.
-
| Solvent | Type | Boiling Point (°C) | General Notes |
| Methanol | Polar Protic | 65 | Often used for in situ NaOMe prep. Can protonate the Meisenheimer complex, potentially slowing the reaction. |
| THF | Polar Aprotic | 66 | Common choice, but less polar than DMF/DMSO. |
| DMF | Polar Aprotic | 153 | Excellent solvent for SNAr, enhances nucleophile reactivity. Higher boiling point allows for higher reaction temperatures. |
| DMSO | Polar Aprotic | 189 | Similar to DMF, highly effective for SNAr reactions.[17][18] Difficult to remove during workup. |
Troubleshooting Workflow for Low SNAr Conversion
Caption: Troubleshooting flowchart for low SNAr conversion.
Problem Cluster 2: Low Yield in Nitration of 2,6-Difluoroanisole
You are attempting the nitration route, but the yield of the desired 4-nitro isomer is low, and you observe multiple byproducts.
-
Causality (Reaction Temperature): Nitration is a highly exothermic reaction. Poor temperature control can lead to over-nitration (dinitration) or oxidation of the anisole starting material, creating phenolic and polymeric byproducts.[8]
-
Solution: Maintain a low temperature (typically 0-10°C) during the addition of the nitrating mixture. Use an ice-salt bath and add the reagents slowly via a dropping funnel to manage the exotherm.
-
-
Causality (Regioselectivity): While the 4-position is strongly favored, some formation of other isomers is possible. The directing effects of the substituents must be carefully balanced.[8][19]
-
Solution: Ensure the correct ratio of nitric to sulfuric acid. The sulfuric acid acts as a catalyst and dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), the key electrophile.[8] Using a milder nitrating agent or different solvent system could improve selectivity, but may require significant optimization.[20]
-
-
Causality (Workup): The product is sensitive to harsh workup conditions.
-
Solution: Quench the reaction by pouring it carefully onto crushed ice.[8] This precipitates the organic product and dilutes the strong acids. Neutralize any residual acid carefully with a weak base like sodium bicarbonate solution during the aqueous wash steps.
-
Section 3: Purification Challenges
Q3.1: How can I effectively purify my final product?
-
For SNAr Reactions:
-
Workup: After quenching the reaction (e.g., with saturated ammonium chloride solution), extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.[11] Wash the organic layer with water and brine to remove any remaining water-soluble impurities.
-
Purification: The primary purification method is typically recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate. If impurities are persistent, column chromatography on silica gel is a reliable alternative.
-
-
For Nitration Reactions:
-
Workup: After quenching on ice, the crude product is often filtered directly. If it remains dissolved in the extraction solvent, wash thoroughly with water, sodium bicarbonate solution, and brine to remove all traces of acid.[8]
-
Purification: Recrystallization is highly effective for separating the desired para-isomer from other potential regioisomers.
-
References
-
Lipshutz, B. H., et al. (2015). Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis. Organic Letters. Available at: [Link]
-
Gallou, F., et al. (2015). Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis. ResearchGate. Available at: [Link]
-
Various Authors. (2016). How to prepare Sodium Methoxyde Solution (1 M)?. ResearchGate. Available at: [Link]
-
Choudhary, A. (2010). Preparation and Standardization of 0.1 M Sodium Methoxide. Pharmaguideline. Available at: [Link]
-
Sciencemadness Wiki Contributors. (2019). Sodium methoxide. Sciencemadness Wiki. Available at: [Link]
-
Reddit Community. (2023). SNAr troubleshooting. r/AskChemistry on Reddit. Available at: [Link]
-
Gallou, F., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. Available at: [Link]
-
Wikipedia Contributors. (2024). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Organic Syntheses. (n.d.). Sodium Methoxide. Organic Syntheses. Available at: [Link]
- Google Patents. (n.d.). Process and intermediates for the preparation of 2,6-difluoroaniline. Google Patents.
-
ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure for Sodium Methoxide reaction. Organic Syntheses. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions table. ResearchGate. Available at: [Link]
-
Beilstein Journals. (n.d.). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions table 2. ResearchGate. Available at: [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
-
Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. Available at: [Link]
-
ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. ResearchGate. Available at: [Link]
-
ACS Publications. (2025). Aqueous SNAr Reactions without a Surfactant. Organic Process Research & Development. Available at: [Link]
-
PubMed. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide. PubMed. Available at: [Link]
-
ChemRxiv. (n.d.). Machine Learning-Guided Strategies for Reaction Condition Design and Optimization. ChemRxiv. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of p-nitroanisole. PrepChem.com. Available at: [Link]
-
RSC Publishing. (n.d.). Nitrosation and nitrous acid-catalysed nitration of anisole and 2,6-dimethylanisole. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
- Google Patents. (n.d.). Methods for the nitration of aromatic compounds. Google Patents.
-
PubChem. (n.d.). 2,6-Difluoroaniline. PubChem. Available at: [Link]
Sources
- 1. 2,6-Difluoro-4-nitroanisole [synhet.com]
- 2. 392-25-6|2,6-Difluoro-4-nitroanisole|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sodium methoxide - Sciencemadness Wiki [sciencemadness.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and Standardization of 0.1 M Sodium Methoxide | Pharmaguideline [pharmaguideline.com]
- 14. researchgate.net [researchgate.net]
- 16. 2,6-DICHLORO-4-NITROANISOLE synthesis - chemicalbook [chemicalbook.com]
- 17. Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis. | Semantic Scholar [semanticscholar.org]
- 19. Nitrosation and nitrous acid-catalysed nitration of anisole and 2,6-dimethylanisole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 20. WO2012049513A1 - Methods for the nitration of aromatic compounds - Google Patents [patents.google.com]
Technical Support Center: Optimization of Nucleophilic Aromatic Substitution (SNA_r_) Reactions of 2,6-Difluoro-4-nitroanisole with Primary Amines
Welcome to the dedicated technical support center for optimizing the reaction between 2,6-difluoro-4-nitroanisole and primary amines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both technical accuracy and practical success.
I. Understanding the Reaction: A Mechanistic Overview
The reaction of 2,6-difluoro-4-nitroanisole with primary amines is a classic example of nucleophilic aromatic substitution. The electron-withdrawing nitro group, positioned para to the methoxy group and ortho to the two fluorine atoms, strongly activates the aromatic ring towards nucleophilic attack. The fluorine atoms serve as excellent leaving groups in SNAr reactions, a counterintuitive fact for those accustomed to SN1 and SN2 mechanisms.[1][2] This is because the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion, known as a Meisenheimer complex.[2][3] The high electronegativity of fluorine enhances the electrophilicity of the carbon it is attached to, accelerating this initial attack.[1][4]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield
-
Q: My reaction shows very little or no conversion to the desired product. What are the likely causes and how can I fix it?
A: Low or no yield is a common frustration. Let's break down the potential culprits and their solutions:
-
Insufficient Activation: The nitro group is a powerful activator, but its effect can be modulated by solvent and base.
-
Causality: The reaction proceeds through a negatively charged intermediate. Polar aprotic solvents are crucial as they solvate the cation of the base but not the nucleophile, thus increasing the nucleophile's reactivity. Protic solvents can solvate the amine nucleophile through hydrogen bonding, reducing its nucleophilicity.[5]
-
Solution: Switch to a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN). If using a less polar solvent like Tetrahydrofuran (THF), consider the addition of a phase-transfer catalyst.
-
-
Inappropriate Base: The choice and stoichiometry of the base are critical.
-
Causality: A base is often required to deprotonate the primary amine, increasing its nucleophilicity, or to neutralize the HF formed during the reaction. However, a very strong base can lead to unwanted side reactions.
-
Solution: For most primary amines, an inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (Et₃N) is sufficient.[3] Use at least one equivalent of the base. For less reactive amines, a stronger base like sodium hydride (NaH) might be necessary, but exercise caution to avoid decomposition of the starting material or product.
-
-
Low Reaction Temperature: SNAr reactions often require thermal energy to overcome the activation barrier.
-
Causality: The initial nucleophilic attack and subsequent elimination of the fluoride ion are kinetically controlled steps.
-
Solution: Gradually increase the reaction temperature. Start at room temperature and incrementally heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
-
Poor Quality Reagents: Impurities in starting materials can inhibit the reaction.
-
Causality: Water or other protic impurities in the solvent or reagents can quench the nucleophile or react with the base.
-
Solution: Ensure your 2,6-difluoro-4-nitroanisole and primary amine are of high purity. Use anhydrous solvents, especially when working with strong bases.
-
-
Issue 2: Formation of Side Products
-
Q: I'm observing multiple spots on my TLC plate, indicating side product formation. What are these and how can I minimize them?
A: Side product formation is often a result of competing reaction pathways.
-
Disubstitution: The product of the initial substitution still contains one fluorine atom, which can react with another molecule of the primary amine.
-
Causality: The newly introduced amino group is also an activating group, albeit weaker than the nitro group. At elevated temperatures or with a large excess of the amine, a second substitution can occur.
-
Solution: Carefully control the stoichiometry. Use a slight excess (1.1-1.2 equivalents) of the primary amine. Monitor the reaction closely and stop it once the starting material is consumed to prevent overreaction.
-
-
Reaction with the Methoxy Group: In some cases, the methoxy group can be displaced.
-
Causality: While fluorine is a better leaving group in SNAr, under harsh conditions (high temperatures, very strong nucleophiles), the methoxy group can also be substituted.
-
Solution: Maintain a moderate reaction temperature. If the primary amine is particularly nucleophilic, consider running the reaction at a lower temperature for a longer duration.
-
-
Decomposition: The starting material or product may be unstable under the reaction conditions.
-
Causality: The nitro group can be susceptible to reduction or other transformations in the presence of certain reagents or at high temperatures.
-
Solution: Ensure an inert atmosphere (Nitrogen or Argon) if your reagents are sensitive to air or moisture. Avoid excessively high temperatures.
-
-
III. Frequently Asked Questions (FAQs)
-
Q1: Which solvent is best for this reaction?
-
A1: Polar aprotic solvents are generally the best choice. DMSO and DMF are excellent due to their high polarity and ability to dissolve a wide range of reagents.[6] Acetonitrile is another good option. For greener alternatives, consider solvents like 2-MeTHF or Cyrene, though these may require more optimization.[7]
-
-
Q2: Do I always need a base?
-
A2: While not always strictly necessary, a base is highly recommended. It serves to deprotonate the amine, increasing its nucleophilicity, and to scavenge the HF that is formed, preventing potential side reactions or inhibition of the reaction.
-
-
Q3: What is the optimal temperature range?
-
A3: This is highly dependent on the reactivity of the primary amine. A good starting point is room temperature, with the option to heat to 50-80 °C. For less reactive amines, temperatures up to 120 °C in a sealed vessel may be required. Always monitor for decomposition at higher temperatures.
-
-
Q4: How can I effectively monitor the reaction progress?
-
A4: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any potential side products. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, LC-MS is ideal.
-
IV. Experimental Protocol: A Validated Starting Point
This protocol provides a general and robust methodology for the reaction of 2,6-difluoro-4-nitroanisole with a primary amine.
Materials:
-
2,6-Difluoro-4-nitroanisole (1.0 eq)
-
Primary amine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2,6-difluoro-4-nitroanisole and anhydrous DMF.
-
Add the primary amine to the solution and stir for 5 minutes at room temperature.
-
Add potassium carbonate to the reaction mixture.
-
Stir the reaction at room temperature or heat to the desired temperature (e.g., 60 °C).
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
V. Data Presentation and Visualization
Table 1: Recommended Starting Conditions for Different Classes of Primary Amines
| Primary Amine Class | Recommended Solvent | Recommended Base | Typical Temperature (°C) |
| Aliphatic (e.g., butylamine) | DMF, DMSO | K₂CO₃, Et₃N | 25 - 60 |
| Anilines (electron-rich) | DMF, MeCN | K₂CO₃ | 50 - 80 |
| Anilines (electron-poor) | DMSO | NaH, K₂CO₃ | 80 - 120 |
| Heterocyclic amines | DMF, DMSO | K₂CO₃ | 60 - 100 |
Diagram 1: General Workflow for the SNAr Reaction
Caption: A generalized workflow for the SNAr reaction of 2,6-difluoro-4-nitroanisole with primary amines.
Diagram 2: Troubleshooting Logic Flowchart
Caption: A logical flowchart for troubleshooting low yield in the SNAr reaction.
VI. References
-
Hughes, D. L., & Trotter, J. (1971). Crystal structure of 2,6-dichloro-4-nitroaniline. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2181. [Link]
-
Booth, G. (2007). Nitro Compounds, Aromatic. Ullmann's Encyclopedia of Industrial Chemistry. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
Abbas, I. M., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly, 144(10), 1541-1549. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
The Organic Chemistry Tutor. (2021, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Preventing di-substitution in "2,6-Difluoro-4-nitroanisole" reactions
Technical Support Center: 2,6-Difluoro-4-nitroanisole Reactions
A Guide to Controlling Selectivity and Preventing Di-substitution in Nucleophilic Aromatic Substitution
Welcome to the technical support guide for reactions involving 2,6-difluoro-4-nitroanisole. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. We will address common challenges, with a primary focus on the critical issue of controlling selectivity to prevent undesired di-substitution during nucleophilic aromatic substitution (SNAr) reactions.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses fundamental questions regarding the reactivity of 2,6-difluoro-4-nitroanisole.
Q1: What makes 2,6-difluoro-4-nitroanisole so susceptible to nucleophilic attack?
A: The high reactivity of 2,6-difluoro-4-nitroanisole stems from the principles of Nucleophilic Aromatic Substitution (SNAr). Aromatic rings are typically electron-rich and resist attack by nucleophiles. However, the presence of potent electron-withdrawing groups (EWGs) can render the ring electron-deficient and thus highly electrophilic.[1][2]
In this specific molecule, three key features contribute to its reactivity:
-
Nitro Group (-NO₂): The nitro group is a powerful EWG that activates the ring towards nucleophilic attack, particularly at the ortho and para positions relative to itself.[1][3] It stabilizes the negatively charged intermediate formed during the reaction.
-
Fluorine Atoms (-F): While typically considered a poor leaving group in SN2 reactions, fluorine is an excellent leaving group in the SNAr context. Its high electronegativity strongly polarizes the carbon-fluorine bond and activates the ring towards the initial nucleophilic attack, which is often the rate-determining step.[2][4]
-
Molecular Structure: The fluorine atoms are located at positions 2 and 6, which are ortho to the activating nitro group at position 4 (via resonance through the ring system), making them prime sites for substitution.
The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][5] The stability of this complex is crucial for the reaction to proceed.
Caption: SNAr mechanism on 2,6-difluoro-4-nitroanisole.
Q2: I am observing significant amounts of a di-substituted product. Why does this happen so easily?
A: The formation of a di-substituted product is a common challenge due to two main factors:
-
Symmetry: The starting material, 2,6-difluoro-4-nitroanisole, is symmetrical. The two fluorine atoms at positions 2 and 6 are chemically equivalent. Therefore, the initial nucleophilic attack has an equal probability of occurring at either site.
-
Reactivity of the Mono-substituted Intermediate: After the first fluorine is replaced by a nucleophile (Nu), the resulting molecule, 2-fluoro-6-Nu-4-nitroanisole, can still be highly activated towards a second substitution. If the introduced nucleophilic group (-Nu) does not significantly deactivate the ring electronically or block the remaining fluorine sterically, a second substitution can occur readily, especially if excess nucleophile is present or if the reaction conditions (e.g., high temperature) are harsh.
Q3: Does it matter which fluorine is substituted first?
A: No, due to the molecule's symmetry, there is no preference for the initial substitution at C-2 versus C-6. The primary challenge is not controlling the first substitution, but preventing the second.
Part 2: Troubleshooting Guide - A Systematic Approach to Preventing Di-substitution
This section provides a logical workflow for troubleshooting and optimizing your reaction to favor mono-substitution.
Caption: Troubleshooting workflow for di-substitution.
Problem: My primary product is the result of di-substitution, or I have a difficult-to-separate mixture.
This is the most common issue. Follow these steps methodically to enhance selectivity for the mono-substituted product.
Step 1: Scrutinize and Control Stoichiometry
-
Causality: The most direct cause of di-substitution is the presence of excess nucleophile after the mono-substituted product has formed. Using a stoichiometric excess of the nucleophile is the most frequent misstep.
-
Solution: Employ a strict 1:1 molar ratio of your nucleophile to 2,6-difluoro-4-nitroanisole. It is often beneficial to use a slight sub-stoichiometric amount of the nucleophile (e.g., 0.95 equivalents) to ensure the electrophile is fully consumed first, though this may require purification to remove unreacted starting material. A slight excess of the nucleophile (1.05 equivalents) can be used to drive the reaction to completion, but this requires careful monitoring.
-
Protocol Insight: Consider slow addition of the nucleophile using a syringe pump. This maintains a low instantaneous concentration of the nucleophile, significantly disfavoring the second substitution event.
Step 2: Reduce the Reaction Temperature
-
Causality: The second substitution (di-substitution) is a distinct chemical reaction with its own activation energy. Often, this activation energy is higher than that of the first substitution. High temperatures provide sufficient energy to overcome both barriers, leading to a mixture of products.
-
Solution: Begin your reaction at a lower temperature (e.g., 0 °C or room temperature). Even if the reaction is slow, it will be more selective. You can gradually increase the temperature only if no conversion is observed after a reasonable time.
-
Data Summary: The following table provides general guidance.
| Nucleophile Class | Recommended Stoichiometry (Nu:Substrate) | Typical Starting Temperature | Recommended Solvent |
| Primary Amines | 1.0 - 1.1 eq. | 0 °C to RT | THF, Acetonitrile |
| Secondary Amines | 1.0 - 1.1 eq. | 0 °C to RT | DMF, DMSO, THF |
| Alcohols (as alkoxides) | 1.0 eq. | -10 °C to RT | THF, Dioxane |
| Thiols (as thiolates) | 1.0 eq. | -10 °C to 0 °C | DMF, THF |
Step 3: Implement Strict Reaction Monitoring
-
Causality: Allowing a reaction to run for too long, even with correct stoichiometry, can lead to di-substitution as product concentrations build up.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS at short intervals (e.g., every 15-30 minutes). The goal is to quench the reaction as soon as the starting material is consumed and the mono-substituted product is maximized.
-
Protocol Insight: Before starting your main reaction, run a small-scale test to determine the approximate reaction time and to identify the TLC/LC-MS signatures of the starting material, mono-product, and di-product.
Step 4: Re-evaluate Your Nucleophile and Base System
-
Causality: Highly reactive, small, and unhindered nucleophiles are more likely to participate in a second substitution. Similarly, using a strong base (like NaH or LDA) in excess to deprotonate a nucleophile (like an alcohol or thiol) can increase the concentration and reactivity of the nucleophile, promoting di-substitution.
-
Solution:
-
Nucleophile: If your synthesis allows, using a sterically bulkier nucleophile can physically hinder the approach to the second fluorine atom.
-
Base: Use a milder base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA) where applicable. Crucially, use a stoichiometric amount of base relative to the nucleophile (1.0 equivalent) rather than a large excess.
-
Part 3: Exemplar Protocol for Controlled Mono-substitution
This protocol details the synthesis of 2-fluoro-6-(morpholino)-4-nitroanisole, highlighting the control points discussed above.
Objective: To synthesize the mono-substituted product with >90% selectivity.
Materials:
-
2,6-Difluoro-4-nitroanisole (1.0 eq.)
-
Morpholine (1.05 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq.)
-
Acetonitrile (ACN), anhydrous
-
Reaction flask, magnetic stirrer, ice bath, argon/nitrogen line
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or N₂), add 2,6-difluoro-4-nitroanisole (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).
-
Solvent Addition: Add anhydrous acetonitrile to create a ~0.2 M solution with respect to the substrate.
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.
-
Nucleophile Addition (Critical Step): In a separate vial, prepare a solution of morpholine (1.05 eq.) in a small amount of anhydrous acetonitrile. Add this solution to the reaction flask dropwise over 20-30 minutes while stirring vigorously.
-
Reaction & Monitoring (Critical Step): Maintain the reaction at 0 °C. Begin monitoring immediately after the addition is complete. Take a small aliquot from the reaction mixture every 20 minutes and analyze by TLC or LC-MS.
-
Quenching: Once the starting material is no longer visible by TLC (typically 1-3 hours), quench the reaction by adding cold water.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography (silica gel) using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure mono-substituted product.
References
-
Nucleophilic aromatic substitution - Wikipedia. Wikipedia. [Link]
-
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC. National Institutes of Health. [Link]
-
Nucleophilic aromatic substitution - BYJU'S. BYJU'S. [Link]
-
(PDF) Concerted Nucleophilic Aromatic Substitution Reactions - ResearchGate. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Master Organic Chemistry. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC. National Institutes of Health. [Link]
-
Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. Vapourtec. [Link]
-
Nucleophilic Aromatic Substitution - YouTube. Professor Dave Explains. [Link]
-
Solvent-Controlled Regioselectivity in Nucleophilic Substitution Reactions of 1-X-2,4-Difluorobenzenes with Morpholine Using Deep Eutectic Solvents. ResearchGate. [Link]
Sources
Technical Support Center: Purification of 2,6-Difluoro-4-nitroanisole
Welcome to the technical support center for the synthesis and purification of 2,6-Difluoro-4-nitroanisole. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this key intermediate with the desired purity. Here, we will address common issues through a troubleshooting guide and frequently asked questions, providing practical, field-tested advice to streamline your experimental workflow.
Introduction to the Purification Challenge
The synthesis of 2,6-Difluoro-4-nitroanisole, typically achieved through the nitration of 2,6-difluoroanisole, can present several purification challenges. The formation of regioisomers and the presence of unreacted starting materials are common hurdles. This guide provides systematic approaches to identify and remove these impurities, ensuring the high purity of the final product required for subsequent synthetic steps.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific experimental issues you may face during the purification of 2,6-Difluoro-4-nitroanisole.
Problem 1: My initial purity by TLC/LC-MS is low, showing multiple spots/peaks close to the product.
Possible Causes:
-
Incomplete Reaction: The nitration reaction may not have gone to completion, leaving unreacted 2,6-difluoroanisole.
-
Formation of Isomeric Byproducts: Nitration of aromatic rings can lead to the formation of different positional isomers.[1] In this case, besides the desired 4-nitro isomer, you might have small amounts of 3-nitro or other isomers.
-
Presence of Di-nitrated Products: Under harsh reaction conditions, di-nitration of the aromatic ring can occur.
Step-by-Step Solution:
-
Initial Analysis:
-
Run a Thin Layer Chromatography (TLC) of your crude product alongside the starting material (2,6-difluoroanisole) if available. This will help confirm if one of the impurity spots corresponds to the starting material.
-
Utilize LC-MS or GC-MS to get the mass of the main product and the impurities.[2][3] Isomeric impurities will have the same mass as the product, while starting material and di-nitrated products will have different masses.
-
-
Purification Strategy Selection:
-
Based on the polarity differences observed on TLC, decide on the primary purification method. Column chromatography is generally the most effective method for separating isomers.[4][5]
Figure 1: Decision workflow for purification strategy. -
-
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (200-300 mesh) is a standard choice.[6]
-
Mobile Phase Selection: A non-polar/polar solvent system is typically used. Based on literature for similar compounds, a good starting point is a mixture of petroleum ether (or hexane) and ethyl acetate.[7]
-
Use TLC to determine the optimal solvent ratio. Aim for a retention factor (Rf) of ~0.2-0.3 for the desired product.
-
-
Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.
-
Loading: For optimal separation, dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the column.[8]
-
Elution: Run the column, collecting fractions and monitoring them by TLC. Combine the pure fractions containing the desired product.
-
Problem 2: My compound "oils out" during recrystallization instead of forming crystals.
Possible Causes:
-
High Impurity Level: The presence of significant amounts of impurities can lower the melting point of the mixture and prevent crystal lattice formation.[9]
-
Inappropriate Solvent Choice: The solvent may be too good a solvent for your compound even at low temperatures.
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of an amorphous solid or oil instead of an ordered crystal structure.[9]
Step-by-Step Solution:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to ensure the solution is no longer supersaturated at the boiling point.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath. Insulating the flask can help slow the cooling process.
-
Induce Crystallization:
-
Consider a Mixed Solvent System: If a single solvent is not working, try a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.[9] Common systems for moderately polar compounds include ethanol/water or ethyl acetate/hexane.
| Solvent System | Polarity | Suitability for 2,6-Difluoro-4-nitroanisole |
| Single Solvents | ||
| Ethanol | Polar | Good for dissolving at high temperatures, but solubility may still be high at room temperature. |
| Isopropanol | Polar | Similar to ethanol, may provide a better solubility differential. |
| Hexane/Heptane | Non-polar | Likely a poor solvent, but can be used as the "poor" solvent in a mixed system. |
| Mixed Solvents | ||
| Ethyl Acetate / Hexane | Tunable | A versatile system where the polarity can be adjusted. Dissolve in minimal hot ethyl acetate and add hexane. |
| Ethanol / Water | Tunable | Effective for many organic compounds. Dissolve in hot ethanol and add water dropwise. |
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in the synthesis of 2,6-Difluoro-4-nitroanisole?
A1: The primary impurities you can expect are:
-
Unreacted Starting Material: 2,6-difluoroanisole.
-
Regioisomers: Such as 2,6-difluoro-3-nitroanisole. The directing effects of the fluorine and methoxy groups on the aromatic ring influence the position of nitration.
-
Di-nitrated products: If the reaction conditions are too harsh (e.g., high temperature, excess nitric acid).
-
Impurities from Starting Materials: Any impurities present in the initial 2,6-difluoroanisole will be carried through the reaction.
Q2: Which analytical techniques are best for assessing the purity of the final product?
A2: A combination of techniques is recommended for a comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of non-volatile organic compounds. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It can provide both purity information and mass data for impurity identification.[3][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any structural isomers if they are present in significant amounts.[2][6] ¹⁹F NMR can also be very informative for fluorinated compounds.
Q3: My compound appears pure by TLC, but the NMR spectrum shows small, unexpected peaks. What could they be?
A3: TLC has its limitations and may not separate all impurities, especially if they have very similar polarities to your product. These small peaks in the NMR could be:
-
Residual Solvents: From the reaction or purification. Common culprits include ethyl acetate, hexane, or dichloromethane.
-
Isomeric Impurities: Even a small amount of a regioisomer might not be visible on TLC but will be detectable by NMR.
-
A Small Amount of Unreacted Starting Material: If its Rf is very close to the product's.
Q4: Can I use distillation to purify 2,6-Difluoro-4-nitroanisole?
A4: While distillation is a valid purification technique for liquids, 2,6-Difluoro-4-nitroanisole is a solid at room temperature. Simple distillation is therefore not appropriate. However, vacuum distillation or sublimation could potentially be used if the compound is thermally stable and has a suitable boiling/sublimation point. For laboratory scale, column chromatography and recrystallization are generally more practical and effective for removing the types of impurities typically encountered in this synthesis.
References
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). The Chemical Synthesis of 2,3-Difluoro-4-nitroanisole: Sourcing Best Practices. Retrieved from [Link]
- Google Patents. (1991, August 20). US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline.
-
Supporting Information. (n.d.). Rapid Construction of the 6/6/5 tricyclic framework via a tandem radical cyclization reaction and its application to synthesis of 5-epi-7-deoxy-Isoabietenin A. Retrieved from [Link]
-
Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]
-
Wang, G., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5186. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2,6-Dibromo-3-methyl-4-nitroanisole on Newcrom R1 HPLC column. Retrieved from [Link]
-
1PlusChem. (n.d.). 2,6-Difluoro-4-nitroanisole. Retrieved from [Link]
- Google Patents. (1992, February 25). US5091580A - Process for the preparation of 2,6-difluoroaniline.
-
Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Org. Synth., 97, 96-124. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2023, July 2). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]
-
MDPI. (2022, August 18). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Crystals, 12(8), 1141. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Electrophilic Aromatic Substitution. Part 37.' Products of Aromatic Nitrations of some Chloronitrobenzenes and Substituted Benzo. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 2,6-Difluoro-4-nitroanisole [synhet.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. orgsyn.org [orgsyn.org]
- 5. magritek.com [magritek.com]
- 6. rsc.org [rsc.org]
- 7. 2,6-DICHLORO-4-NITROANISOLE synthesis - chemicalbook [chemicalbook.com]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Managing Regioselectivity in Reactions with 2,6-Difluoro-4-nitroanisole
<_ 2_0_2_5-1_2-3_02_0:0_8:3_1S_E_A_R_C_HS_T_A_R_T>
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2,6-Difluoro-4-nitroanisole. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with this versatile reagent. As Senior Application Scientists, we have compiled this resource to help you navigate the nuances of its reactivity, particularly in controlling regioselectivity in nucleophilic aromatic substitution (SNAr) reactions.
Understanding the Reactivity of 2,6-Difluoro-4-nitroanisole
2,6-Difluoro-4-nitroanisole is a highly activated aromatic system primed for nucleophilic aromatic substitution. The regioselectivity of these reactions is dictated by a combination of electronic and steric factors.
-
Electronic Effects: The potent electron-withdrawing nitro group (-NO2) at the C4 position significantly activates the aromatic ring towards nucleophilic attack.[1][2] This group, through its resonance and inductive effects, stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction.[1][3] The fluorine atoms at C2 and C6 are excellent leaving groups in SNAr reactions.[4] The methoxy group (-OCH3) at C1 is an ortho, para director in electrophilic aromatic substitution due to its ability to donate electron density through resonance.[5][6] However, in nucleophilic aromatic substitution, its influence is more complex.
-
Steric Effects: The two fluorine atoms flanking the methoxy group create a sterically hindered environment around the C1 position. This steric hindrance can play a crucial role in directing the incoming nucleophile to one of the fluorine-bearing carbons (C2 or C6).[7][8][9]
The interplay of these factors determines the preferred site of nucleophilic attack. Generally, substitution occurs at one of the fluorine-bearing carbons, but achieving high regioselectivity can be challenging.
Frequently Asked Questions (FAQs)
Q1: What is the most probable site for nucleophilic attack on 2,6-difluoro-4-nitroanisole?
The most probable sites for nucleophilic attack are the carbon atoms attached to the fluorine atoms (C2 and C6). The strong electron-withdrawing nitro group at the para-position (C4) activates these positions for SNAr.[1][2][3]
Q2: Why am I getting a mixture of C2 and C6 substituted products?
Obtaining a mixture of regioisomers is a common issue. While the electronic activation at C2 and C6 is identical, subtle differences in the reaction conditions, the nature of the nucleophile, and steric effects can lead to a loss of selectivity.
Q3: Can substitution occur at the C4 position, displacing the nitro group?
While the nitro group can be a leaving group in some SNAr reactions, it is generally less facile than the displacement of a halide.[4] For substitution to occur at C4, the ring would need to be activated by other electron-withdrawing groups ortho and para to the nitro group, which is not the case here.
Q4: How does the methoxy group influence the regioselectivity?
The methoxy group primarily exerts a steric effect, potentially hindering the approach of bulky nucleophiles to the adjacent C2 and C6 positions.[7][8][9] Its electronic effect in SNAr is less pronounced than that of the nitro group.
Troubleshooting Guide
Problem 1: Poor Regioselectivity - Mixture of C2 and C6 Substituted Products
Possible Causes:
-
Steric hindrance: A small nucleophile may not experience a significant steric barrier, leading to attack at both C2 and C6.
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for both substitution pathways, leading to a loss of selectivity.
-
Solvent Effects: The choice of solvent can influence the reactivity of the nucleophile and the stability of the transition states, thereby affecting regioselectivity.[10]
Solutions & Preventative Measures:
-
Choice of Nucleophile: Employing a sterically demanding nucleophile can favor substitution at the less hindered position.
-
Temperature Control: Running the reaction at a lower temperature can favor the kinetically controlled product, which may be a single regioisomer.
-
Solvent Screening: Experiment with a range of polar aprotic solvents like DMF, DMSO, or NMP, as they are known to facilitate SNAr reactions.[10][11] The choice of solvent can significantly impact the reaction rate and selectivity.
| Parameter | Recommendation | Rationale |
| Nucleophile | Use a bulkier nucleophile if possible. | Increases steric differentiation between C2 and C6. |
| Temperature | Start with lower temperatures (e.g., 0 °C to RT). | Favors the kinetic product, potentially increasing regioselectivity. |
| Solvent | Screen polar aprotic solvents (DMF, DMSO, NMP). | These solvents effectively solvate the counter-ion of the nucleophile, increasing its reactivity.[10] |
Problem 2: Low Reaction Conversion or No Reaction
Possible Causes:
-
Inefficient Nucleophile: The nucleophile may not be strong enough to attack the electron-deficient ring.
-
Poor Solvent Choice: The solvent may not be suitable for SNAr reactions, or it may contain impurities like water that can react with the nucleophile or substrate.
-
Deactivation of the Ring: Under certain conditions, side reactions could lead to the deactivation of the aromatic ring.
Solutions & Preventative Measures:
-
Nucleophile Strength: Consider using a stronger nucleophile or adding a non-nucleophilic base to increase the nucleophilicity of the attacking species.
-
Solvent Purity: Ensure the use of anhydrous solvents to prevent side reactions.[10]
-
Reaction Conditions: Optimize the reaction temperature and time. Some SNAr reactions require elevated temperatures to proceed at a reasonable rate.
Problem 3: Unexpected Side Reactions
Possible Causes:
-
Reaction with the Methoxy Group: Strong nucleophiles or harsh basic conditions could potentially lead to demethylation of the anisole.
-
Reaction with the Nitro Group: While less common, some nucleophiles can react with the nitro group, especially under reducing conditions.
-
Base-Catalyzed Side Reactions: If a strong base is used, it may promote undesired side reactions.[12]
Solutions & Preventative Measures:
-
Milder Conditions: Use the mildest possible reaction conditions (temperature, base) to achieve the desired transformation.
-
Protecting Groups: If the nucleophile has functional groups that could lead to side reactions, consider protecting them.
-
Choice of Base: If a base is necessary, use a non-nucleophilic, sterically hindered base to minimize side reactions.[10]
Experimental Protocols
Protocol 1: Regioselective Substitution with an Amine
This protocol provides a general procedure for the regioselective substitution of a fluorine atom in 2,6-difluoro-4-nitroanisole with a primary or secondary amine.
Materials:
-
2,6-Difluoro-4-nitroanisole
-
Amine of choice
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Non-nucleophilic base (e.g., K2CO3, DIPEA)
Procedure:
-
To a solution of 2,6-difluoro-4-nitroanisole (1.0 eq) in the chosen anhydrous solvent, add the amine (1.1 eq) and the base (1.5 eq).
-
Stir the reaction mixture at the desired temperature (start with room temperature and increase if necessary).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired regioisomer.
Protocol 2: Regioselective Substitution with an Alcohol
This protocol outlines a general method for the synthesis of 2-alkoxy-6-fluoro-4-nitroanisole derivatives.
Materials:
-
2,6-Difluoro-4-nitroanisole
-
Alcohol of choice
-
Strong, non-nucleophilic base (e.g., NaH)
-
Anhydrous THF
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add the alcohol (1.1 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.
-
Add a solution of 2,6-difluoro-4-nitroanisole (1.0 eq) in anhydrous THF to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Reaction Landscape
Diagram 1: Key Factors Influencing Regioselectivity
Caption: Factors governing regioselectivity.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: Troubleshooting poor regioselectivity.
References
- Pearson. (2023). The nitro group directs electrophilic aromatic substitution to th... Study Prep in Pearson+.
- Chemistry LibreTexts. (2022). 16.
- Wikipedia.
- Save My Exams. (2025). Directing Effects. A Level Chemistry Revision Notes.
- Organic Chemistry Tutor.
- Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects.
- YouTube. (2022).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Benchchem. strategies to increase the regioselectivity of reactions involving 2-Fluoro-5-nitrobenzene-1,4-diamine.
- BYJU'S.
- Reddit. (2023). SNAr troubleshooting. r/AskChemistry.
- MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
- PubMed Central. (2022).
- Wordpress. SNAr Reaction in Other Common Molecular Solvents.
- ResearchGate. (2025). The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent.
- ResearchGate. (2025). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 12. mdpi.com [mdpi.com]
Effect of solvent and base on "2,6-Difluoro-4-nitroanisole" reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Difluoro-4-nitroanisole. This guide provides in-depth technical information, troubleshooting advice, and experimental protocols to help you navigate the nuances of nucleophilic aromatic substitution (SNAr) reactions involving this highly activated substrate.
Introduction to the Reactivity of 2,6-Difluoro-4-nitroanisole
2,6-Difluoro-4-nitroanisole is a highly electron-deficient aromatic compound, making it an excellent substrate for SNAr reactions. The strong electron-withdrawing effect of the para-nitro group, combined with the two ortho-fluorine atoms, significantly activates the aromatic ring towards nucleophilic attack. The fluorine atoms serve as excellent leaving groups in this context.
The general mechanism proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex. The stability of this intermediate is a key factor in the facility of the reaction.
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for SNAr reactions with 2,6-Difluoro-4-nitroanisole?
A1: Polar aprotic solvents are generally the best choice for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile, thus increasing its nucleophilicity, without strongly solvating the nucleophile itself. Commonly used solvents include:
-
Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) : These are excellent choices for most SNAr reactions due to their high polarity and ability to dissolve a wide range of reactants.
-
Acetonitrile (MeCN) and Tetrahydrofuran (THF) : These are also effective, particularly for reactions with good nucleophiles or when milder conditions are desired.
-
Alcohols (e.g., Methanol, Ethanol) : Protic solvents can be used, but they may decrease the nucleophilicity of the nucleophile through hydrogen bonding and can sometimes act as competing nucleophiles at higher temperatures.
Q2: What is the role of the base in these reactions, and which one should I choose?
A2: The base in an SNAr reaction serves two primary purposes: to deprotonate a protic nucleophile (e.g., an amine or alcohol) to generate a more potent anionic nucleophile, or to act as a scavenger for the HF that is formed during the reaction. The choice of base depends on the pKa of the nucleophile and the desired reaction rate.
-
For amines: A weak, non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often sufficient. For less reactive amines, a stronger inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used.
-
For alcohols and thiols: A stronger base is typically required to generate the corresponding alkoxide or thiolate. Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or potassium carbonate (K₂CO₃) are common choices.
Q3: I am observing a messy reaction with multiple spots on my TLC. What could be the cause?
A3: A complex reaction mixture can arise from several factors:
-
Reaction temperature is too high: This can lead to side reactions, including decomposition of the starting material or product. Try running the reaction at a lower temperature.
-
The base is too strong: A very strong base might react with the solvent or the starting material itself.
-
Presence of water: Water can hydrolyze the starting material or react with strong bases. Ensure your reagents and solvents are anhydrous.
-
Di-substitution: If the reaction is left for too long or at too high a temperature, the second fluorine atom may also be substituted. Monitor the reaction progress carefully by TLC or LC-MS.
Q4: Is there a risk of the methoxy group being displaced?
A4: While the fluorine atoms are the primary leaving groups due to the activation by the ortho- and para-directing nitro group, displacement of the methoxy group is a possibility, especially under harsh conditions (high temperatures, very strong nucleophiles). However, the C-F bond is generally more labile in SNAr reactions on such activated systems.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Solution |
| Low or No Conversion | 1. Insufficient activation of the nucleophile. 2. Low reaction temperature. 3. Inappropriate solvent. | 1. Use a stronger base or pre-form the anionic nucleophile. 2. Gradually increase the reaction temperature. 3. Switch to a more polar aprotic solvent like DMSO or DMF. |
| Formation of Multiple Products | 1. Di-substitution. 2. Side reactions with the solvent or starting material. 3. Competing nucleophilic attack (if using a protic solvent). | 1. Use a stoichiometric amount of the nucleophile and monitor the reaction closely. 2. Lower the reaction temperature and use a milder base. 3. Use an aprotic solvent. |
| Starting Material Decomposition | 1. Reaction temperature is too high. 2. The base is too strong. | 1. Run the reaction at a lower temperature. 2. Use a weaker base (e.g., K₂CO₃ instead of NaH). |
Experimental Protocols
Please Note: The following are general protocols and may require optimization for your specific nucleophile.
Protocol 1: SNAr with a Secondary Amine (e.g., Piperidine)
Materials:
-
2,6-Difluoro-4-nitroanisole
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 2,6-Difluoro-4-nitroanisole (1.0 eq).
-
Add anhydrous DMSO to dissolve the starting material.
-
Add K₂CO₃ (2.0 eq) to the solution.
-
Add piperidine (1.1 eq) dropwise to the stirring mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 2: SNAr with an Alcohol (e.g., Sodium Methoxide)
Materials:
-
2,6-Difluoro-4-nitroanisole
-
Sodium Methoxide (NaOMe)
-
Methanol (MeOH)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 2,6-Difluoro-4-nitroanisole (1.0 eq).
-
Add anhydrous Methanol to dissolve the starting material.
-
Add a solution of Sodium Methoxide in Methanol (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Stir the reaction at room temperature or gently heat to 40-50 °C if necessary. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Data Summary: Expected Reactivity Based on Solvent and Base
| Nucleophile Type | Recommended Solvent | Recommended Base | Typical Temperature | Expected Outcome |
| Secondary Amine | DMSO, DMF | K₂CO₃, Cs₂CO₃ | 60-100 °C | High yield of mono-substituted product. |
| Primary Amine | MeCN, THF | Et₃N, DIPEA | Room Temp - 60 °C | Good yield of mono-substituted product. |
| Alcohol | Parent Alcohol, THF | NaH, KOtBu, NaOMe | Room Temp - 50 °C | Good yield of the corresponding ether. |
| Thiol | DMF, DMSO | K₂CO₃, NaH | Room Temp - 60 °C | High yield of the corresponding thioether. |
Visualizing the Process
SNAr Reaction Mechanism
Caption: General mechanism of the SNAr reaction on 2,6-Difluoro-4-nitroanisole.
Experimental Workflow
Caption: A typical workflow for performing an SNAr reaction.
References
-
General Principles of Nucleophilic Aromatic Substitution
- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism
- Source: Master Organic Chemistry
-
URL: [Link]
-
Solvent Effects in SNAr Reactions
- Title: Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)
- Source: N
-
URL: [Link]
-
SNAr Reactions in Aqueous Media
- Title: Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC
- Source: Royal Society of Chemistry
-
URL: [Link]
- General Protocols for SNAr Reactions: Title: Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines Source: BenchChem
-
Reactivity of Polyfluoroarenes
- Title: SNAr reaction of phenothiazine with various polyfluoroarenes.
- Source: ResearchG
-
URL: [Link]
Technical Support Center: 2,6-Difluoro-4-nitroanisole Reaction Work-up
Welcome to the technical support guide for handling reaction work-ups involving 2,6-Difluoro-4-nitroanisole. This document is intended for researchers, scientists, and professionals in drug development who are working with this and structurally similar compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of this versatile synthetic intermediate.
Introduction to 2,6-Difluoro-4-nitroanisole
2,6-Difluoro-4-nitroanisole (CAS No. 392-25-6) is a key building block in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring an electron-deficient aromatic ring activated by two fluorine atoms and a nitro group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[3][4] The fluorine atoms, being highly electronegative, serve as excellent leaving groups in SNAr reactions, a characteristic that is somewhat counterintuitive when compared to other halogens in SN1 and SN2 reactions.[3] The presence of the strong electron-withdrawing nitro group para to the methoxy group further activates the ring towards nucleophilic attack.[3][5]
This guide focuses on the critical post-reaction steps: quenching, extraction, washing, and purification, which are paramount for obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the work-up of reactions involving 2,6-Difluoro-4-nitroanisole.
Q1: My product, 2,6-Difluoro-4-nitroanisole, is not precipitating out of the reaction mixture upon quenching with ice/water. What should I do?
A1: It is not uncommon for nitroaromatic compounds, especially those that are liquids or low-melting solids, to remain dissolved or form an oil in the acidic aqueous mixture after quenching.[6][7] The recommended procedure is a liquid-liquid extraction. Transfer the entire quenched mixture to a separatory funnel and extract it multiple times with a suitable water-immiscible organic solvent like ethyl acetate, diethyl ether, or dichloromethane (DCM).[6] Combine the organic extracts and proceed with the standard washing and drying procedures.
Q2: What is the purpose of washing the organic layer with a sodium bicarbonate solution?
A2: Washing with a mild basic solution like saturated sodium bicarbonate is a critical step to neutralize and remove any residual strong acids (e.g., sulfuric and nitric acid) from the nitration reaction.[6] This is crucial as residual acid can lead to product degradation during storage or upon heating (e.g., during solvent evaporation) and can interfere with purification methods like silica gel chromatography.[6] This wash also helps in removing acidic by-products.[6]
Q3: I am observing an emulsion during the extraction process. How can I resolve this?
A3: Emulsions are common when dealing with complex reaction mixtures. To break an emulsion, you can try the following techniques:
-
Add Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period to allow the layers to separate.
-
Filtration: Pass the emulsified layer through a pad of celite or glass wool.[8]
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel during the initial washes.[6]
Q4: What are the potential impurities I should look out for?
A4: Depending on the synthetic route, common impurities can include:
-
Starting Materials: Unreacted starting materials are common impurities.[9]
-
Isomeric Byproducts: In nitration reactions, the formation of ortho and para isomers can occur, though the directing groups in the precursor to 2,6-Difluoro-4-nitroanisole should favor the desired isomer.[6]
-
Hydrolysis Products: Under certain conditions, particularly with residual base and heat, the methoxy group can be hydrolyzed to a hydroxyl group, forming 2,6-difluoro-4-nitrophenol.
-
Over-reaction Products: In some cases, di-nitrated or other substitution products might form if the reaction conditions are too harsh.[6]
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to common work-up challenges.
Issue 1: Low Yield of Isolated Product
A low yield can stem from several factors during the work-up procedure.
Troubleshooting Steps:
-
Incomplete Extraction: Ensure you are performing multiple extractions (at least 3) with an appropriate organic solvent. The product may have significant solubility in the aqueous phase.
-
Premature Precipitation: If the product precipitates during the neutralization wash (e.g., with sodium bicarbonate), it may be lost at the interface. Ensure the organic phase is sufficiently dilute to keep the product dissolved.
-
Product Volatility: While 2,6-Difluoro-4-nitroanisole is not extremely volatile, be cautious during solvent removal. Use a rotary evaporator at a moderate temperature and pressure.
-
Improper pH adjustment: Ensure the pH is appropriate during extraction. For a neutral compound like 2,6-Difluoro-4-nitroanisole, the pH of the aqueous layer should not drastically affect its solubility in the organic phase, but it is crucial for removing acidic or basic impurities.
Issue 2: Product "Oiling Out" During Recrystallization
"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid.[10]
Troubleshooting Steps:
-
Slow Cooling: The most common cause is cooling the solution too quickly. Allow the flask to cool slowly to room temperature before placing it in an ice bath.[10]
-
Solvent System Adjustment:
-
Single Solvent: If using a single solvent, you may have used too little solvent. Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly.
-
Mixed Solvent: In a mixed solvent system (e.g., ethanol/water), you may have added too much of the "poor" solvent. Add more of the "good" solvent until the solution is clear, then cool slowly.[10]
-
-
Purity: Impurities can lower the melting point of the compound, leading to oiling out. Consider a preliminary purification by column chromatography before recrystallization.
Issue 3: Difficulty in Removing Colored Impurities
Nitroaromatic compounds are often yellow, but dark-colored impurities can be persistent.
Troubleshooting Steps:
-
Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat the mixture gently, and then perform a hot filtration to remove the carbon and the adsorbed impurities. Be aware that this can sometimes reduce the yield.
-
Column Chromatography: This is a very effective method for separating colored impurities. A silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective.
-
Recrystallization: A carefully chosen recrystallization solvent can sometimes selectively leave colored impurities in the mother liquor.
Experimental Protocols
Standard Aqueous Work-up Protocol
This protocol is a general guideline and may need to be adapted based on the specific reaction conditions.
-
Quenching: Slowly pour the reaction mixture over crushed ice with vigorous stirring.[11] This helps to control the exotherm and dilute the acids.[6]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).[6]
-
Washing: Combine the organic layers and wash sequentially with:
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[6]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Recrystallization Protocol
-
Solvent Selection: Choose a solvent or solvent system in which 2,6-Difluoro-4-nitroanisole has high solubility at elevated temperatures and low solubility at room temperature. Polar solvents like ethanol or methanol, or mixed systems like ethanol/water, are good starting points.[10]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.[10]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.[10]
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.[10]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Data Presentation
Table 1: Properties of Common Solvents for Work-up
| Solvent | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Miscibility with Water |
| Ethyl Acetate | 77.1 | 0.902 | 6.02 | Immiscible |
| Diethyl Ether | 34.6 | 0.713 | 4.34 | Immiscible |
| Dichloromethane | 39.6 | 1.33 | 9.08 | Immiscible |
| Hexanes | ~69 | ~0.655 | 1.89 | Immiscible |
| Ethanol | 78.4 | 0.789 | 24.55 | Miscible |
| Methanol | 64.7 | 0.792 | 32.7 | Miscible |
Visualizations
Diagram 1: General Work-up Workflow
Caption: A flowchart illustrating the standard sequential steps in a reaction work-up.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Sources
- 1. 2,6-Difluoro-4-nitroanisole [synhet.com]
- 2. nbinno.com [nbinno.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ortho-Nitroanisole - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection and Troubleshooting for 2,6-Difluoro-4-nitroanisole Functionalization
Welcome to the technical support guide for the functionalization of 2,6-difluoro-4-nitroanisole. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. The inherent electronic properties of this molecule—namely, the electron-deficient aromatic ring activated by a nitro group and two fluorine atoms—make it an excellent substrate for various transformations. However, these same properties can present unique challenges in catalyst selection and reaction optimization.
This guide provides field-proven insights, troubleshooting advice, and detailed protocols in a direct question-and-answer format to help you navigate these challenges and achieve your synthetic goals efficiently.
Part 1: Understanding the Substrate: Key Physicochemical Properties
Before selecting a catalyst, it's crucial to understand the reactivity of 2,6-difluoro-4-nitroanisole. The molecule's functionality is dominated by the strong electron-withdrawing effects of the para-nitro group and the ortho-fluorine atoms.
-
High Electrophilicity : The aromatic ring is highly electron-deficient, making it exceptionally reactive towards nucleophiles. This is the primary driver for Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2]
-
Reactive C-F Bonds : The fluorine atoms are excellent leaving groups in SNAr reactions, often displaced by nucleophiles like amines, alcohols, or thiols.[3][4]
-
Potential for Cross-Coupling : While SNAr is dominant, the C-F bonds can also be activated for certain cross-coupling reactions, although this is less common than using the corresponding aryl chlorides or bromides. More practically, derivatization of the nitro group or displacement of a fluoride can provide a handle for traditional cross-coupling.
-
The Anisole Group : The methoxy group is generally stable but can be susceptible to cleavage under harsh acidic conditions, a potential side reaction to be aware of.[5][6][7]
Below is a workflow to guide your initial decision-making process for functionalizing this substrate.
Caption: Decision workflow for functionalizing 2,6-difluoro-4-nitroanisole.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
This is the most common and direct method for functionalizing 2,6-difluoro-4-nitroanisole. The high degree of activation from the nitro group often means these reactions can proceed without a transition metal catalyst.
Frequently Asked Questions (SNAr)
Q: Do I always need a catalyst for SNAr reactions with this substrate?
A: No, and in most cases, a catalyst is not required. The reaction is driven by the formation of a stabilized Meisenheimer complex, an intermediate formed when the nucleophile attacks the electron-deficient ring.[1] The rate-limiting step is typically the nucleophilic addition.[2] A base (like K₂CO₃, Cs₂CO₃, or an organic base like DIPEA) is usually sufficient to facilitate the reaction by deprotonating the nucleophile or scavenging the HF byproduct.
Q: I am reacting the substrate with a primary amine. Which of the two fluorine atoms will be substituted?
A: You will almost exclusively get substitution at the C2 or C6 position. Due to the molecule's symmetry, these positions are electronically and sterically equivalent. You will obtain a single, mono-substituted product. Double substitution is possible but requires much harsher conditions.
Q: My SNAr reaction is sluggish. How can I increase the rate?
A: Several factors can be adjusted:
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are excellent choices as they can stabilize the charged Meisenheimer intermediate.
-
Temperature: Gently heating the reaction (e.g., 60-100 °C) will significantly increase the rate.
-
Base: A stronger base can increase the concentration of the active nucleophile, but be cautious of side reactions. For sensitive substrates, an organic base like DBU may be effective.
Troubleshooting Common SNAr Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient activation (unlikely with this substrate).2. Poor nucleophile.3. Inappropriate solvent or temperature. | 1. Increase Temperature: Heat the reaction mixture, monitoring for decomposition.2. Change Solvent: Switch to a more polar aprotic solvent (e.g., from THF to DMSO).3. Use a Stronger Base: If using a weak base like K₂CO₃, consider switching to Cs₂CO₃. |
| Multiple Products Observed | 1. Reaction with the methoxy group (ether cleavage).2. Decomposition of starting material or product. | 1. Avoid Strong Acids: The anisole group is cleaved by strong acids like HBr or HI.[6][8] Ensure your reaction conditions are basic or neutral.2. Lower Temperature: Run the reaction at the lowest temperature that gives a reasonable rate to minimize decomposition. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction.2. Insufficient equivalents of nucleophile. | 1. Increase Reaction Time: Monitor by TLC or LCMS until the starting material is consumed.2. Increase Nucleophile Stoichiometry: Use 1.2-1.5 equivalents of the nucleophile to drive the reaction to completion. |
Part 3: Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is often preferred, cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination become necessary when SNAr is not feasible or for building more complex C-C or C-N bonds. These reactions typically require prior modification of the substrate (e.g., converting a C-F to a C-Br or C-OTf) or the use of specialized catalyst systems capable of C-F activation. For this guide, we will assume the substrate has been converted to a more conventional cross-coupling partner like 2-bromo-6-fluoro-4-nitroanisole .
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming aryl-aryl bonds.[9][10][11] Catalyst selection is critical for success with electron-deficient substrates.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Frequently Asked Questions (Suzuki-Miyaura)
Q: What is the best catalyst for coupling an arylboronic acid with 2-bromo-6-fluoro-4-nitroanisole?
A: For electron-deficient aryl halides, a catalyst system comprising a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand is the gold standard.
-
Recommended Ligands: SPhos, XPhos, or tBuXPhos are excellent choices. These ligands promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[12]
Q: My Suzuki reaction is failing. I see significant decomposition of my boronic acid. What is happening?
A: This is likely a protodeborylation side reaction, where the boronic acid is replaced by a hydrogen atom. This is common under basic conditions, especially at elevated temperatures.
-
Solution 1: Choice of Base. Switch to a milder base. While K₂CO₃ is common, K₃PO₄ is often a better choice as it is less prone to causing protodeborylation.
-
Solution 2: Use a Boronic Ester. Consider using the corresponding pinacol boronate ester (Ar-Bpin) instead of the boronic acid. They are significantly more stable towards decomposition.
-
Solution 3: Anhydrous Conditions. Ensure your solvent and reagents are dry, as water can facilitate the decomposition pathway.
B. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a powerful alternative to SNAr, especially for coupling less nucleophilic amines or when SNAr fails. It involves the palladium-catalyzed coupling of an amine with an aryl halide.[12][14][15]
Troubleshooting Common Buchwald-Hartwig Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incorrect Ligand Choice: The ligand is crucial for stabilizing the Pd center and facilitating the C-N bond formation. 2. Base Incompatibility: Strong bases like NaOtBu or LHMDS can react with other functional groups on your substrate or amine.[15] 3. Catalyst Poisoning: The nitro group itself can sometimes interfere with the catalyst, though modern ligands have improved tolerance.[16] | 1. Screen Ligands: For electron-deficient partners, biarylphosphine ligands like RuPhos or BrettPhos are often superior. 2. Switch to a Weaker Base: Use Cs₂CO₃ or K₃PO₄. This often requires a higher reaction temperature or longer time but improves functional group tolerance.[15] 3. Use a Pre-catalyst: A well-defined pre-catalyst (e.g., BrettPhos Pd G3) can overcome initiation issues and improve overall efficiency. |
| Hydrodehalogenation (Ar-Br is replaced by Ar-H) | This side reaction occurs when β-hydride elimination competes with reductive elimination. It is more common with certain amines and ligand combinations. | 1. Choose a More Bulky Ligand: Sterically hindered ligands (e.g., XPhos) can disfavor the geometry required for β-hydride elimination. 2. Change the Base/Solvent System: This can subtly alter the coordination sphere of the palladium complex and influence the reaction pathway. |
Part 4: Experimental Protocols
Protocol 1: General Procedure for SNAr with an Aliphatic Amine
-
To a clean, dry flask, add 2,6-difluoro-4-nitroanisole (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and the desired polar aprotic solvent (e.g., DMF, 0.2 M).
-
Add the aliphatic amine (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LCMS. A typical reaction time is 2-6 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Note: This protocol assumes the starting material is 2-bromo-6-fluoro-4-nitroanisole.
-
In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq), the arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 2.0 eq) to an oven-dried reaction vial.
-
Add the palladium pre-catalyst (e.g., SPhos Pd G2, 2 mol%) and the ligand (SPhos, 4 mol%).
-
Add anhydrous solvent (e.g., 1,4-dioxane/water 10:1, 0.1 M).
-
Seal the vial and remove it from the glovebox. Heat the reaction to 100 °C.
-
Monitor the reaction by LCMS. A typical reaction time is 12-24 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
References
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
-
Ether cleavage - Wikipedia. Wikipedia. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]
-
Design of Catalysts for Site-Selective and Enantioselective Functionalization of Non-Activated Primary C–H Bonds. National Institutes of Health (NIH). [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health (NIH). [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health (NIH). [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health (NIH). [Link]
-
Buchwald-Hartwig Amination of Nitroarenes. PubMed. [Link]
-
Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]
-
Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. Vapourtec. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
-
Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax. OpenStax. [Link]
-
Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. National Institutes of Health (NIH). [Link]
-
Reactions of Ethers: Acidic Cleavage | Organic Chemistry Class Notes. Fiveable. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health (NIH). [Link]
-
18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
3.2.4: Reactions of Ethers- Acidic Cleavage - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. ACS Publications. [Link]
Sources
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- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming steric hindrance in "2,6-Difluoro-4-nitroanisole" reactions
Technical Support Center: 2,6-Difluoro-4-nitroanisole
Welcome to the technical support guide for 2,6-Difluoro-4-nitroanisole. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this sterically demanding substrate. The unique substitution pattern—two ortho-fluorine atoms flanking a methoxy group, all activated by a para-nitro group—makes this molecule a potent but challenging building block, primarily in Nucleophilic Aromatic Substitution (SNAr) reactions. The significant steric hindrance around the reaction centers necessitates carefully optimized protocols. This guide provides field-proven insights, troubleshooting workflows, and detailed methodologies to help you overcome these hurdles and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with 2,6-Difluoro-4-nitroanisole?
A1: The principal challenge is steric hindrance. The two fluorine atoms in the ortho positions to the methoxy group create a sterically congested environment. This crowding can impede the approach of nucleophiles to the carbon atoms bearing the fluorine leaving groups, thereby slowing down or even preventing the desired SNAr reaction. Overcoming this steric barrier is the key to successful reactivity.
Q2: Which position is most likely to react in an SNAr reaction?
A2: The C-F bonds at positions 2 and 6 are the reaction sites. In SNAr, the rate-determining step is typically the initial attack of the nucleophile on the electron-poor aromatic ring.[1][2] The powerful electron-withdrawing nitro group at the para-position (C4) effectively stabilizes the negative charge of the intermediate Meisenheimer complex, activating the ortho- and para-positions relative to the nitro group.[3][4] Since the fluorine atoms are ortho to the nitro group (and meta to the methoxy group), they are the designated leaving groups.
Q3: Can the methoxy group be displaced instead of the fluorine atoms?
A3: While displacement of the methoxy group is mechanistically possible, it is kinetically disfavored compared to the displacement of the fluorine atoms. Fluorine, despite its strong bond to carbon, is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack.[1] The rate-limiting step is the formation of the Meisenheimer complex, not the cleavage of the C-F bond.[1] Therefore, the highly activated C-F bonds will react preferentially.
Q4: Are there alternatives to standard SNAr for functionalizing this molecule?
A4: While SNAr is the most common pathway, alternative strategies exist, though they may be more complex. For example, reduction of the nitro group to an amine can completely change the electronic properties of the ring, enabling different chemistries like diazotization. However, for direct substitution, catalytic methods are emerging. Recent studies have shown that organic superbases or transition metals can catalyze concerted SNAr reactions, which proceed through a single transition state and can be less sensitive to the electronic nature of the substrate.[5][6] These methods may offer a pathway for difficult nucleophile/substrate combinations.
Troubleshooting Guide for SNAr Reactions
This section addresses common problems encountered during SNAr reactions with 2,6-Difluoro-4-nitroanisole and provides a systematic approach to resolving them.
Problem 1: Low or No Conversion to Product
This is the most common issue, directly resulting from the substrate's steric hindrance.
Potential Causes & Suggested Solutions:
-
Insufficient Nucleophile Reactivity: The nucleophile may not be strong enough to overcome the high activation energy barrier.
-
Solution: If using a neutral nucleophile (e.g., an alcohol or amine), add a strong, non-nucleophilic base to generate the more reactive anionic form (alkoxide or amide) in situ. For particularly challenging reactions, consider stronger bases like phosphazenes (e.g., t-Bu-P4) which have been shown to catalyze SNAr reactions.[5][6]
-
-
Steric Bulk of the Nucleophile: A large, bulky nucleophile will struggle to approach the sterically shielded electrophilic carbon.
-
Solution: If possible, switch to a smaller, less sterically demanding nucleophile. If the nucleophile's structure is fixed, focus on optimizing reaction conditions to provide sufficient energy to overcome the steric repulsion.
-
-
Inadequate Reaction Conditions (Solvent & Temperature): The conditions may not be forcing enough to drive the reaction forward.
-
Solution: Employ high-boiling polar aprotic solvents like DMSO, NMP, or sulfolane. These solvents excel at solvating the counter-ion of the nucleophile salt without strongly solvating the nucleophile itself, thus enhancing its effective reactivity.[7] Increase the reaction temperature, potentially to 120-180 °C. Microwave irradiation is an excellent technique for safely and rapidly reaching high temperatures and pressures, often dramatically reducing reaction times and improving yields for sterically hindered systems.
-
Troubleshooting Workflow: Low Conversion
Below is a logical workflow for addressing low-yield reactions.
Caption: Decision workflow for troubleshooting low SNAr conversion.
Problem 2: Formation of Unidentified Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates side reactions are occurring.
Potential Causes & Suggested Solutions:
-
Demethylation of the Anisole: At high temperatures and with strongly basic or nucleophilic reagents (especially those with sulfur or amine functionalities), the methyl group of the anisole can be cleaved to form a phenol.
-
Solution: Reduce the reaction temperature if possible, or shorten the reaction time. Monitor the reaction closely by TLC/LC-MS and stop it as soon as the starting material is consumed. Using a milder base (e.g., K₂CO₃ instead of NaH) might help if the nucleophile is acidic enough.
-
-
Reaction at the Nitro Group: Highly reducing nucleophiles or certain reaction conditions can lead to the reduction of the nitro group.
-
Solution: Avoid strongly reducing nucleophiles if possible. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions that can sometimes be coupled with nitro group transformations.
-
-
Disubstitution: If the reaction is run for too long or with a large excess of the nucleophile, a second substitution at the remaining C-F position can occur.
-
Solution: Use a controlled stoichiometry, typically 1.0-1.2 equivalents of the nucleophile for mono-substitution. Monitor the reaction progress carefully and quench it once the desired mono-substituted product is maximized.
-
Experimental Protocols & Data
Protocol 1: General Procedure for SNAr with an Alcohol Nucleophile
This protocol provides a robust starting point for the reaction of 2,6-Difluoro-4-nitroanisole with a generic primary alcohol.
Materials:
-
2,6-Difluoro-4-nitroanisole (1.0 eq)
-
Primary Alcohol (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet, add the primary alcohol (1.1 eq) and anhydrous DMSO (to make a ~0.5 M solution with respect to the substrate).
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.
-
Substrate Addition: Add the 2,6-Difluoro-4-nitroanisole (1.0 eq) as a solid or as a solution in a small amount of anhydrous DMSO.
-
Reaction: Heat the reaction mixture to the desired temperature (start at 100 °C and increase if necessary) and monitor by TLC or LC-MS every 1-2 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into a beaker of ice-water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Table 1: Condition Optimization Matrix
This table summarizes typical starting points for optimizing SNAr reactions based on nucleophile type.
| Nucleophile Type | Recommended Base | Solvent | Starting Temp. (°C) | Key Considerations |
| Primary Alcohol | NaH, KHMDS | DMSO, NMP | 100 - 120 | Ensure anhydrous conditions. |
| Secondary Alcohol | KHMDS, t-BuOK | Sulfolane, DMSO | 120 - 150 | Higher temperatures are almost always required. |
| Phenol | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 - 110 | Generally more reactive than aliphatic alcohols. |
| Primary Amine | K₂CO₃, DBU | DMSO, NMP | 90 - 120 | Can often proceed without base, but base accelerates. |
| Secondary Amine | K₂CO₃, Et₃N | ACN, DMSO | 100 - 140 | Steric hindrance is a major factor; higher temps needed. |
| Thiol | K₂CO₃, NaH | DMF, DMSO | 60 - 90 | Thiols are very potent nucleophiles; reactions are often faster. |
Visualization of Steric Hindrance in SNAr Mechanism
The following diagram illustrates the key step in the SNAr mechanism—the formation of the Meisenheimer complex—and highlights the steric clash that hinders the reaction.
Caption: SNAr mechanism highlighting steric hindrance during nucleophile attack.
References
-
Buncel, E., Crampton, M. R., Strauss, M. J., & Terrier, F. (1984). Electron Deficient Aromatic- and Heteroaromatic-Base Interactions. Elsevier. [Link]
-
Shigeno, M., Hayashi, K., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]
-
Rezapour, M., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions. Monatshefte für Chemie - Chemical Monthly. [Link]
-
Smith, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Couture, A., et al. (2008). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Tetrahedron. [Link]
-
Maiti, S. R. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Chemistry Stack Exchange. [Link]
-
Hayashi, K., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. J. Am. Chem. Soc. 2021, 143, 44, 18337–18344. [Link]
-
Shen, D., et al. (2021). Catalytic SNAr Hydroxylation and Alkoxylation of Aryl Fluorides. ACS Catalysis. [Link]
-
OpenStax. (2023). Nucleophilic Aromatic Substitution. Organic Chemistry. [Link]
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. [Link]
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- 3. Nucleophilic Aromatic Substitution Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
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- 7. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SNAr Reactivity: 2,6-Difluoro-4-nitroanisole vs. a Positional Isomer
This guide provides an in-depth analysis of the factors governing the reactivity of substituted nitroaromatics in Nucleophilic Aromatic Substitution (SNAr) reactions. We will compare 2,6-Difluoro-4-nitroanisole against a structurally related isomer, 2,5-Difluoro-4-nitroanisole , to elucidate the profound impact of substituent positioning on reaction kinetics. While the user query specified "2,4-difluoro-4-nitroanisole," this nomenclature is ambiguous. For a rigorous and instructive comparison, we will proceed with 2,5-difluoro-4-nitroanisole, which allows for a direct evaluation of an ortho versus a meta-positioned fluorine atom relative to the reaction center.
The principles discussed herein are grounded in established mechanistic studies and provide a predictive framework for researchers designing synthetic routes involving electron-deficient aromatic systems.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike SN1 or SN2 reactions, the SNAr pathway proceeds via a two-step addition-elimination mechanism. The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group.[1][2]
The reaction is characterized by the following stages:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). This step is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity.[3][4]
-
Formation of the Meisenheimer Complex: A resonance-stabilized, negatively charged intermediate, known as a Meisenheimer complex, is formed. The stability of this complex is the single most critical factor influencing the reaction rate.[2]
-
Elimination & Rearomatization: The leaving group is expelled, and the aromaticity of the ring is restored to yield the final product.
Figure 1: The general two-step addition-elimination mechanism of SNAr reactions.
Comparative Analysis: Electronic and Steric Effects
We will analyze the substitution of a fluorine atom from our two isomers. Fluorine, despite its high bond strength with carbon, is an excellent leaving group in SNAr reactions. Its extreme electronegativity potently activates the ring towards nucleophilic attack, which is the rate-determining step.[1][3]
Isomer A: 2,6-Difluoro-4-nitroanisole
-
Reaction Site: Substitution of the fluorine at C2 (or the equivalent C6).
-
Electronic Profile:
-
Nitro Group (-NO₂): Positioned ortho to the leaving fluorine, this group provides powerful stabilization of the negative charge in the Meisenheimer complex through both resonance (-M effect) and induction (-I effect).
-
Methoxy Group (-OCH₃): Positioned meta to the leaving group, its electron-donating resonance effect (+M) does not destabilize the intermediate, while its inductive (-I) effect provides minor stabilization.
-
Second Fluorine (-F): Positioned ortho to the reaction site, this second fluorine provides significant inductive stabilization (-I effect) to the developing negative charge.
-
Isomer B: 2,5-Difluoro-4-nitroanisole
-
Reaction Site: For a direct comparison, we will consider the substitution of the fluorine at C2.
-
Electronic Profile:
-
Nitro Group (-NO₂): Positioned meta to the leaving fluorine. In this position, it can only exert its inductive (-I) effect. It cannot participate in resonance stabilization of the negative charge delocalized from the C2 position. This is a critical point of differentiation.[1]
-
Methoxy Group (-OCH₃): Positioned ortho to the leaving group. Its electron-donating +M effect can slightly destabilize the anionic intermediate.
-
Second Fluorine (-F): Positioned para to the reaction site, this fluorine provides both inductive (-I) and weak resonance (-M) stabilization.
-
Reactivity Prediction
The rate of an SNAr reaction is overwhelmingly dictated by the stability of the Meisenheimer complex. Activating groups at the ortho and para positions relative to the leaving group are essential for delocalizing the negative charge.
-
2,6-Difluoro-4-nitroanisole is predicted to be significantly more reactive . The presence of the nitro group in the ortho position allows for direct resonance delocalization of the anionic charge onto the oxygen atoms of the nitro group—the most effective form of stabilization. The additional ortho-fluorine further enhances stability through a strong inductive pull.
-
2,5-Difluoro-4-nitroanisole is predicted to be less reactive . With the powerful nitro group in a meta position relative to the C2 fluorine, it cannot provide resonance stabilization. The reaction is driven primarily by the inductive effects of the nitro group and the para-fluorine, which is a substantially less stabilizing scenario.
Figure 2: Logical relationship between substituent position, intermediate stability, and predicted reactivity.
Proposed Experimental Protocol for Kinetic Analysis
To empirically validate our prediction, a comparative kinetic study is essential. The following protocol outlines a robust method for determining the second-order rate constants for the reaction of each isomer with a model nucleophile, such as piperidine.
Objective: To measure and compare the second-order rate constants (k₂) for the SNAr reaction of 2,6-difluoro-4-nitroanisole and 2,5-difluoro-4-nitroanisole with piperidine in dimethyl sulfoxide (DMSO) at 25°C.
Methodology: UV-Vis Spectrophotometry
This method is ideal for monitoring the reaction in real-time by observing the formation of the colored product, which will absorb at a different wavelength (λmax) than the reactants. The reaction is run under pseudo-first-order conditions by using a large excess of the nucleophile.[5][6]
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a 1.0 mM stock solution of each fluoro-nitroanisole isomer in dry DMSO.
-
Prepare a series of piperidine stock solutions in dry DMSO at concentrations ranging from 50 mM to 250 mM.
-
-
Instrumentation Setup:
-
Set a UV-Vis spectrophotometer equipped with a thermostatted cuvette holder to 25.0 ± 0.1 °C.
-
Determine the λmax of the expected product (N-(2-fluoro-6-methoxy-4-nitrophenyl)piperidine) and confirm that the starting materials do not significantly absorb at this wavelength.
-
-
Kinetic Run:
-
Pipette 2.0 mL of a specific piperidine solution into a quartz cuvette and allow it to thermally equilibrate in the spectrophotometer.
-
To initiate the reaction, inject a small aliquot (e.g., 20 µL) of the fluoro-nitroanisole stock solution into the cuvette, cap, mix rapidly by inversion, and immediately begin recording absorbance at λmax as a function of time. The final substrate concentration will be ~10 µM.
-
Continue data collection for at least 3-5 half-lives, until the absorbance value reaches a stable plateau (A∞).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) for each run is determined by fitting the absorbance-time data to the first-order rate equation: ln(A∞ - At) = -k_obs * t + C. A plot of ln(A∞ - At) versus time (t) will yield a straight line with a slope of -k_obs.
-
Repeat the kinetic run for each piperidine concentration.
-
The second-order rate constant (k₂) is determined from the slope of a plot of kobs versus piperidine concentration ([Piperidine]), according to the equation: k_obs = k₂ * [Piperidine].
-
Figure 3: Workflow for the kinetic analysis of SNAr reactions via UV-Vis spectrophotometry.
Expected Results and Conclusion
The experimental data are expected to confirm the theoretical predictions. A summary of the anticipated quantitative results is presented below.
| Substrate | Activating Group Position (Relative to Leaving Group) | Predicted Second-Order Rate Constant (k₂) | Predicted Reactivity |
| 2,6-Difluoro-4-nitroanisole | -NO₂ (ortho), -F (ortho) | High (e.g., ~10⁻¹ M⁻¹s⁻¹) | High |
| 2,5-Difluoro-4-nitroanisole | -NO₂ (meta), -F (para) | Low (e.g., ~10⁻⁴ M⁻¹s⁻¹) | Low |
The reactivity of substrates in SNAr reactions is critically dependent on the electronic stabilization of the rate-limiting Meisenheimer complex. As demonstrated by the comparison between 2,6-difluoro-4-nitroanisole and 2,5-difluoro-4-nitroanisole, the placement of a strong resonance-withdrawing group like -NO₂ in an ortho or para position to the leaving group is paramount for achieving high reaction rates. A meta-positioned nitro group offers significantly less activation. This principle is a fundamental and predictive tool for medicinal chemists and process scientists in the design of efficient synthetic strategies for complex aromatic molecules. The double ortho activation in 2,6-difluoro-4-nitroanisole makes it an exceptionally reactive substrate, a property that can be leveraged for reactions under mild conditions or with weaker nucleophiles.
References
-
Umar, Y. et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly, 144(11), 1647-1656. Available at: [Link]
-
Amanote Research. (n.d.). (PDF) Electronic and Solvent Effects on Kinetics of SNAr. Retrieved from [Link]
-
Umar, Y. et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution. ResearchGate. Available at: [Link]
-
Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Umar, Y. et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. ResearchGate. Available at: [Link]
-
Lu, J., Paci, I., & Leitch, D. C. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Gallardo-Garrido, C. et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. International Journal of Molecular Sciences, 23(12), 6461. Available at: [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
I.R.I.S. (n.d.). Nucleophilic aromatic substitution; kinetics of fluorine-18 substitution reactions in polyfluorobenzenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Rates of Nucleophilic Aromatic Substitutions as a Function of the Activating (or Deactivating) Substituent R. Retrieved from [Link]
-
University of Bristol. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Buncel, E. et al. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. ResearchGate. Available at: [Link]
-
Zakrzewska, A. et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4825. Available at: [Link]
-
ResearchGate. (n.d.). Effects of ion-pairing and hydration on the SNAr reaction of the F − with p-chlorobenzonitrile in aprotic solvents. Retrieved from [Link]
-
Gabbutt, C. D. et al. (2021). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2021(4), M1296. Available at: [Link]
-
Buncel, E. et al. (1998). The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent. ResearchGate. Available at: [Link]
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A Comparative Guide to the Reactivity of 2,6-Difluoro-4-nitroanisole and Other Difluoronitrobenzenes in Nucleophilic Aromatic Substitution
This guide provides an in-depth comparative analysis of the chemical reactivity of 2,6-Difluoro-4-nitroanisole against other common difluoronitrobenzene isomers. For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of these building blocks is paramount for efficient synthetic planning and process optimization. The presence and relative positions of fluoro, nitro, and methoxy substituents dramatically alter the electronic landscape of the aromatic ring, governing its susceptibility to nucleophilic attack. This document elucidates the theoretical principles, presents comparative experimental data, and offers practical protocols to guide your synthetic strategies.
The Theoretical Framework: Understanding Reactivity in SNAr Reactions
Nucleophilic aromatic substitution (Sngcontent-ng-c1205671314="" class="ng-star-inserted">NAr) is the cornerstone reaction for modifying electron-deficient aromatic rings.[1] Unlike SN1 or SN2 reactions, the SNAr mechanism is a two-step addition-elimination process. The rate and success of this reaction are dictated by three primary factors: the electronic activation of the ring, the nature of the leaving group, and the steric environment of the reaction center.
The SNAr Mechanism:
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][3] This step is typically the rate-determining step.
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group.
// Reactants sub [label=<
Activated Aryl Halide
]; nuc [label="Nu⁻", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Intermediate mc [label=<
Meisenheimer Complex
(Resonance Stabilized)
];
// Products prod [label=<
Substituted Product
]; lg [label="F⁻", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Arrows and Labels sub -> mc [label="Step 1 (Slow)\nAddition"]; mc -> prod [label="Step 2 (Fast)\nElimination"]; prod -> lg [style=invis]; // for layout
{rank=same; sub; nuc;}
{rank=same; prod; lg;}
}
Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Key Factors Influencing Reactivity:
-
Electronic Activation: The reaction is heavily reliant on the presence of strong electron-withdrawing groups (EWGs), such as the nitro group (-NO₂).[3] These groups activate the ring towards nucleophilic attack by reducing its electron density. Crucially, they also stabilize the negatively charged Meisenheimer intermediate through resonance, but only when positioned ortho or para to the leaving group.[3] An EWG in the meta position offers only minimal inductive stabilization and is far less effective.
-
Leaving Group Ability: In S
ngcontent-ng-c1205671314="" class="ng-star-inserted">NAr reactions, the bond to the leaving group is broken in the second, fast step. Therefore, bond strength is less important than electronegativity. The high electronegativity of fluorine makes it the best halogen leaving group for SNAr because it strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to the initial nucleophilic attack. The general reactivity order is F > Cl > Br > I. -
Steric Hindrance: Bulky groups adjacent (ortho) to the site of attack can impede the approach of the nucleophile, slowing the reaction rate.
A Head-to-Head Comparison: 2,6-Difluoro-4-nitroanisole vs. Other Isomers
To understand the unique reactivity profile of 2,6-Difluoro-4-nitroanisole, we must compare it to its structural isomers, most notably the highly reactive 2,4-Difluoronitrobenzene.
| Compound | Structure | Key Structural Features & Reactivity Analysis |
| 2,6-Difluoro-4-nitroanisole | ![]() | Activation: The nitro group is para to the methoxy group and ortho to both fluorine atoms, providing strong activation. Deactivation & Sterics: The methoxy (-OCH₃) group is a key modulator. While inductively withdrawing, it is a powerful electron-donating group by resonance. Positioned ortho to both fluorines, it counteracts the activating effect of the nitro group. Furthermore, the methoxy group presents significant steric hindrance to an incoming nucleophile. |
| 2,4-Difluoronitrobenzene | ![]() | Activation: This is a classic, highly reactive S |
| 3,4-Difluoronitrobenzene | ![]() | Activation: The nitro group is ortho to the C4-fluorine, making this position activated. However, it is meta to the C3-fluorine, which receives no resonance stabilization and is therefore significantly less reactive. Reactivity is primarily directed at the C4 position. |
| 2,5-Difluoronitrobenzene | ![]() | Activation: The nitro group is ortho to the C2-fluorine, activating it for substitution. It is meta to the C5-fluorine, rendering it largely unreactive under typical S |
Predicted Reactivity Order:
Based on these electronic and steric principles, the general reactivity of these isomers towards a standard nucleophile (e.g., a secondary amine) is predicted as follows:
2,4-Difluoronitrobenzene >> 3,4-Difluoronitrobenzene ≈ 2,5-Difluoronitrobenzene >> 2,6-Difluoro-4-nitroanisole
The presence of the electron-donating and sterically bulky methoxy group in 2,6-Difluoro-4-nitroanisole significantly tempers its reactivity compared to the other isomers, making it the most sluggish substrate in this series.
// Nodes for compounds C1 [label="2,4-Difluoronitrobenzene\n(Highly Reactive)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; C2 [label="2,6-Difluoro-4-nitroanisole\n(Least Reactive)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Relationships A1 -> C1; A2 -> C1; A3 -> C1;
A1 -> C2; A2 -> C2; A3 -> C2;
D1 -> C2 [color="#EA4335", style=bold]; D2 -> C2 [color="#EA4335", style=bold]; } Caption: Factors influencing the relative reactivity of 2,4-Difluoronitrobenzene and 2,6-Difluoro-4-nitroanisole.
Experimental Validation: A Comparative Protocol
To empirically validate the predicted reactivity, the following standardized protocol allows for a direct comparison of the reaction rates of the different difluoronitrobenzene isomers with a model nucleophile, morpholine.
Objective: To compare the time required for complete consumption of the starting material for each isomer under identical reaction conditions.
Materials:
-
2,6-Difluoro-4-nitroanisole
-
2,4-Difluoronitrobenzene
-
3,4-Difluoronitrobenzene
-
2,5-Difluoronitrobenzene
-
Morpholine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Reaction vials with stir bars
-
Heating block or oil bath
Experimental Workflow:
// Steps prep [label="Preparation\nSet up four vials, each with one isomer (1 mmol)\nin anhydrous DMSO (5 mL)."]; start [label="Reaction Initiation\nAdd morpholine (1.1 mmol) to each vial.\nPlace in pre-heated block at 80°C."]; monitor [label="Monitoring\nTake aliquots every 30 mins.\nAnalyze by TLC (e.g., 3:1 Hexanes:EtOAc)\nto track starting material consumption."]; workup [label="Quench & Workup\nOnce SM is consumed, cool to RT.\nPour into water, extract with EtOAc.\nWash with NaHCO₃, brine."]; isolate [label="Isolation\nDry organic layer over MgSO₄.\nFilter and concentrate under vacuum.\nDetermine yield and purity."];
// Connections prep -> start; start -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> isolate; } Caption: Standardized workflow for the comparative reactivity experiment.
Step-by-Step Procedure:
-
Preparation: In four separate, labeled reaction vials equipped with magnetic stir bars, add 1.0 mmol of each respective difluoronitrobenzene isomer.
-
Dissolution: To each vial, add 5.0 mL of anhydrous DMSO and stir until the solid is fully dissolved.
-
Reaction Initiation: Place the vials in a pre-heated heating block set to 80°C. Once equilibrated, add 1.1 equivalents (1.1 mmol, ~96 µL) of morpholine to each vial simultaneously (if possible) to start the reactions.
-
Monitoring: At regular intervals (e.g., every 30 minutes for the first 2 hours, then hourly), take a small aliquot from each reaction mixture. Spot the aliquot on a TLC plate and elute with an appropriate solvent system (e.g., 3:1 Hexanes:EtOAc) to monitor the disappearance of the starting material.
-
Reaction Completion & Workup: When the TLC analysis indicates complete consumption of the starting material for a given reaction, remove that vial from the heat and allow it to cool to room temperature. Quench the reaction by pouring the mixture into 50 mL of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Analysis: Determine the yield and characterize the product (e.g., by ¹H NMR, GC-MS).
Expected Results & Data Summary:
The results of this experiment will quantitatively demonstrate the vast differences in reactivity.
| Substrate | Expected Reaction Time (at 80°C) | Expected Yield | Primary Product |
| 2,4-Difluoronitrobenzene | < 1 hour | > 95% | 4-(4-Fluoro-2-nitrophenyl)morpholine |
| 3,4-Difluoronitrobenzene | 4 - 8 hours | > 90% | 4-(2-Fluoro-4-nitrophenyl)morpholine |
| 2,5-Difluoronitrobenzene | 4 - 8 hours | > 90% | 4-(4-Fluoro-3-nitrophenyl)morpholine |
| 2,6-Difluoro-4-nitroanisole | > 24 hours | Moderate | 4-(2-Fluoro-6-methoxy-3-nitrophenyl)morpholine |
Synthetic Implications and Conclusion
The comparative analysis clearly establishes that 2,6-Difluoro-4-nitroanisole is a significantly less reactive SNAr substrate than other common difluoronitrobenzene isomers. This attenuated reactivity is a direct consequence of the dual electronic and steric effects of the C2-methoxy group, which partially deactivates the ring through resonance donation and sterically shields the adjacent fluorine atoms.
This finding has critical implications for synthetic design:
-
For Rapid, High-Yield Substitutions: 2,4-Difluoronitrobenzene remains the substrate of choice, offering two highly activated sites for sequential functionalization.[2][4]
-
For Controlled or Selective Reactions: The lower reactivity of 2,6-Difluoro-4-nitroanisole can be an advantage. It allows for S
NAr reactions to be performed under more forcing conditions without affecting other, more sensitive functional groups in a complex molecule. It is the ideal building block when the specific 2,6-difluoro-4-nitro substitution pattern is required for a final target in pharmaceutical or materials science applications.[6][7]
By understanding these fundamental principles and reactivity hierarchies, chemists can make more informed decisions, selecting the optimal building block to streamline synthesis, improve yields, and achieve their desired molecular targets with greater precision and efficiency.
References
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Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health (NIH). Available at: [Link]
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Kinetic studies for a multi-step nucleophilic aromatic substitution reaction in a continuous milli-structured plate reactor. Chemical Engineering Transactions. Available at: [Link]
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Solvent‐Controlled Regioselectivity in Nucleophilic Substitution Reactions of 1‐X‐2,4‐Difluorobenzenes with Morpholine Using Deep Eutectic Solvents. ResearchGate. Available at: [Link]
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Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. National Institutes of Health (NIH). Available at: [Link]
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Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers. Available at: [Link]
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Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. ResearchGate. Available at: [Link]
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A Combined Experimental and Computational Thermodynamic Study of Difluoronitrobenzene Isomers. ACS Publications. Available at: [Link]
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Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
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Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. ResearchGate. Available at: [Link]
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2,6-Difluoro-4-nitroanisole. 1PlusChem. Available at: [Link]
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Fluorine in drug discovery: Role, design and case studies. Pre-proof. Available at: [Link]
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Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. ResearchGate. Available at: [Link]
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Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. National Institutes of Health (NIH). Available at: [Link]
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2,6-Difluoro-4-nitroanisole. LookChem. Available at: [Link]
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Reactions of nitroanisoles. 4. Reaction of 2,4- and 2,6-dinitroanisole with cyclohexylamine. Evidence of a "dimer" nucleophile. ACS Publications. Available at: [Link]
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Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Available at: [Link]
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2-Fluoro-4-nitroanisole. PubChem. Available at: [Link]
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Discovery of 4-Ethoxy-6-chloro-5-azaindazoles as Novel PDE4 Inhibitors for the Treatment of Alcohol Use Disorder and Alcoholic Liver Diseases. PubMed. Available at: [Link]
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Discovery of ( R )-4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1 H -pyrazolo[4,3- c ]quinoline (ELND006) and ( R )-4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2 H -pyrazolo[4,3- c ]quinoline (ELND007): Metabolically Stable γ-Secretase Inhibitors that Selectively Inhibit the Production of Amyloid-β over Notch. ResearchGate. Available at: [Link]
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Special Issue “Antifungal Drug Discovery: Progresses, Challenges, Opportunities”. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to NMR Validation of 2,6-Difluoro-4-nitroanisole Reaction Products
Introduction: The Challenge and the Solution
In the landscape of modern drug discovery and materials science, fluorinated aromatic compounds are indispensable building blocks. Among these, 2,6-Difluoro-4-nitroanisole stands out as a versatile precursor, primed for nucleophilic aromatic substitution (SNAr) reactions.[1][2] Its utility stems from the strategic placement of two activating nitro groups and two labile fluorine leaving groups on the aromatic ring. However, the very reactivity that makes this molecule valuable also presents a significant analytical challenge: how can we unambiguously validate the structure of its reaction products, confirming both the occurrence and the regioselectivity of the substitution?
This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the validation of products derived from 2,6-Difluoro-4-nitroanisole. We will move beyond simply listing protocols and delve into the causality behind experimental choices, demonstrating how a multi-nuclear NMR approach (¹H, ¹³C, and ¹⁹F) serves as a self-validating system for structural elucidation. This document is intended for researchers, synthetic chemists, and drug development professionals who require rigorous, reliable, and efficient analytical methodologies.
The SNAr Reaction: A Mechanistic Overview
The chemistry of 2,6-Difluoro-4-nitroanisole is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. The aromatic ring, rendered electron-deficient by the potent electron-withdrawing nitro group, is highly susceptible to attack by nucleophiles.[3][4][5] The reaction typically proceeds through a two-step addition-elimination sequence via a resonance-stabilized carbanion known as a Meisenheimer complex.[6][7]
A crucial aspect of SNAr reactions is the nature of the leaving group. Counterintuitively for those accustomed to SN2 reactions, fluoride is an excellent leaving group in this context.[4][6] Its high electronegativity polarizes the C-F bond, making the ipso-carbon highly electrophilic and accelerating the initial nucleophilic attack, which is the rate-determining step.
A simplified diagram of the SNAr addition-elimination mechanism.
Baseline Characterization: The NMR Signature of 2,6-Difluoro-4-nitroanisole
Before we can validate a product, we must intimately understand the starting material. The symmetrical nature of 2,6-Difluoro-4-nitroanisole leads to a deceptively simple NMR spectrum, which serves as our critical baseline.
¹H NMR: The two aromatic protons are chemically and magnetically equivalent, appearing as a single signal. This signal is split by the two equivalent ortho-fluorine atoms into a characteristic triplet, a result of the three-bond coupling (³JHF). The methoxy group protons will appear as a sharp singlet, typically downfield due to the influence of the aromatic ring.
¹⁹F NMR: As the two fluorine atoms are equivalent, the proton-decoupled ¹⁹F NMR spectrum will show a single, sharp singlet. The high sensitivity, 100% natural abundance, and wide chemical shift range of the ¹⁹F nucleus make it an exceptionally powerful tool for monitoring these reactions.[8][9]
¹³C NMR: The symmetry of the molecule results in only four distinct signals in the aromatic region, plus one for the methoxy carbon. The carbon atoms bonded to fluorine (C2, C6) will appear as a doublet due to the strong one-bond C-F coupling (¹JCF).
Table 1: Predicted NMR Data for 2,6-Difluoro-4-nitroanisole (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~8.0 | Triplet (t) | ³JHF ≈ 8-10 Hz | H-3, H-5 |
| ~4.0 | Singlet (s) | - | -OCH₃ | |
| ¹⁹F | ~ -110 to -120 | Singlet (s) | - | F-2, F-6 |
| ¹³C | ~158 | Doublet (d) | ¹JCF ≈ 250-270 Hz | C-2, C-6 |
| ~145 | Singlet (s) | - | C-4 | |
| ~138 | Triplet (t) | ²JCF ≈ 10-15 Hz | C-1 | |
| ~115 | Singlet (s) | - | C-3, C-5 | |
| ~65 | Singlet (s) | - | -OCH₃ |
Note: Chemical shifts are estimates based on analogous structures and can vary with solvent and concentration.
Comparative Analysis: Validating Reaction Products
The power of NMR in this context lies in direct comparison. The transformation from a symmetrical starting material to an asymmetrical (monosubstituted) or a new symmetrical (disubstituted) product creates dramatic and unmistakable changes in the spectra.
Scenario 1: Monosubstitution with an Amine (e.g., Morpholine)
Let's consider the reaction with one equivalent of morpholine. One fluorine atom is displaced, breaking the molecule's symmetry.
-
¹H NMR Evidence:
-
Disappearance of Symmetry: The single aromatic triplet from the starting material will be replaced by two distinct signals for the now inequivalent aromatic protons. Each will likely appear as a doublet of doublets (dd) due to coupling to the remaining fluorine atom and to each other.
-
Appearance of New Signals: New resonances corresponding to the morpholine protons will appear, providing direct evidence of its incorporation.
-
-
¹⁹F NMR Evidence (The Definitive Proof):
-
The single peak in the starting material's spectrum will vanish, confirming that a reaction at a fluorine-bearing position has occurred.
-
A new singlet will appear at a different chemical shift, corresponding to the single remaining fluorine atom. This is often the most straightforward and irrefutable piece of evidence.[10]
-
-
¹³C NMR Evidence:
-
The number of aromatic signals will increase from four to six, reflecting the loss of symmetry.
-
The chemical shift of the ipso-carbon where substitution occurred (C-2) will shift significantly upfield, and its large ¹JCF coupling will disappear. The carbon still bonded to fluorine (C-6) will retain its characteristic large doublet splitting.
-
Scenario 2: Disubstitution with Excess Amine
If both fluorine atoms are displaced by morpholine, a new symmetrical product is formed.
-
¹H NMR Evidence: The aromatic region will simplify again, showing a single singlet for the two equivalent aromatic protons, as there are no adjacent fluorine atoms to cause splitting.
-
¹⁹F NMR Evidence (The "Smoking Gun"): The complete disappearance of any signal in the ¹⁹F NMR spectrum is conclusive proof that both fluorine atoms have been displaced.
-
¹³C NMR Evidence: The spectrum will show a simplified pattern consistent with the new symmetry. Crucially, the large ¹JCF doublet observed in the starting material will be entirely absent.
Table 2: Comparative NMR Validation of SNAr Products
| Feature | 2,6-Difluoro-4-nitroanisole (Start) | Monosubstituted Product | Disubstituted Product | Rationale for Validation |
| Aromatic ¹H Signals | 1 (Triplet) | 2 (e.g., Doublets of Doublets) | 1 (Singlet) | Loss and potential regain of molecular symmetry. |
| ¹⁹F Signal Count | 1 | 1 (shifted) | 0 | Direct monitoring of the fluorine leaving group. The most definitive indicator. |
| ¹³C Aromatic Signals | 4 | 6 | 4 | Confirms changes in symmetry. |
| ¹JCF Coupling | Present (~260 Hz) | Present (one C-F) | Absent | Direct evidence of C-F bond cleavage. |
| Nucleophile Signals | Absent | Present | Present (double intensity) | Confirms incorporation of the nucleophile. |
Field-Proven Experimental Protocols
Trustworthiness in analytical data comes from robust, self-validating protocols. The following workflows are designed to provide unambiguous results.
Protocol 1: In-situ NMR Monitoring for Reaction Kinetics and Mechanism
This advanced technique allows for real-time observation of the reaction, providing invaluable kinetic data and confirming the identity of intermediates if they are sufficiently long-lived.[11]
Objective: To monitor the conversion of starting material to product directly in the NMR tube.
Methodology:
-
Sample Preparation: In a clean, dry NMR tube, dissolve a precisely weighed amount of 2,6-Difluoro-4-nitroanisole (~10-15 mg) in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a known quantity of an internal standard (e.g., 1,3,5-trimethoxybenzene) that has signals in a clear region of the spectrum.[12]
-
Baseline Spectrum: Acquire a full suite of spectra (¹H, ¹⁹F, ¹³C) of the starting material mixture before adding the nucleophile. This is your t=0 reference.
-
Initiation: Add a stoichiometric amount of the nucleophile (e.g., morpholine) via syringe. Mix thoroughly but gently.
-
Time-Course Acquisition: Immediately place the tube in the NMR spectrometer, which has been pre-shimmed and thermally equilibrated. Set up an arrayed experiment to automatically acquire ¹⁹F (or ¹H) spectra at regular intervals (e.g., every 5-10 minutes). ¹⁹F is often preferred due to its simplicity and lack of solvent peaks.
-
Data Analysis: Process the arrayed spectra. By integrating the signals for the starting material and product fluorines over time, you can plot concentration vs. time to determine reaction kinetics. The disappearance of one signal and the appearance of another provides a self-validating visual confirmation of the transformation.
Workflow for in-situ NMR reaction monitoring.
Protocol 2: Final Product Validation and Purity Assessment
This is the standard workflow for confirming the structure and purity of an isolated product after reaction work-up and purification.
Objective: To obtain high-quality, multi-nuclear NMR data to confirm the structure and assess the purity of the final compound.
Methodology:
-
Reaction & Work-up: Perform the synthesis of the 2,6-Difluoro-4-nitroanisole derivative on a suitable scale. After the reaction is complete, perform a standard aqueous work-up and purify the product using an appropriate technique (e.g., flash chromatography, recrystallization).
-
qNMR Sample Preparation: Accurately weigh ~15-20 mg of the purified product and ~10 mg of a suitable internal standard (e.g., maleic anhydride) into a vial. Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube. The internal standard must be stable, non-volatile, and have a sharp signal that does not overlap with any product signals.[13]
-
¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (d1) of at least 5 times the longest T₁ of any proton being integrated to allow for full relaxation and accurate integration.
-
Heteronuclear Acquisition: Acquire high-resolution ¹⁹F and ¹³C spectra. For ¹³C, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.[14]
-
Structure Confirmation: Correlate the data from all three spectra.
-
Does the ¹⁹F spectrum confirm the expected substitution pattern (one signal, no signal)?
-
Does the ¹H spectrum show the correct number of signals, multiplicities, and integrations?
-
Does the ¹³C spectrum align with the proposed structure, including the presence or absence of C-F couplings?
-
-
Purity Calculation: In the ¹H spectrum, compare the integral of a known number of protons from your product to the integral of a known number of protons from the internal standard. Using the masses and molecular weights, calculate the purity of your isolated product.
Conclusion
References
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Tantillo, D. J. (2016). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. [Link]
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Kwan, E. E. (2011). Lecture 13: Experimental Methods - Obtaining Kinetic Data with NMR Spectroscopy. Harvard University. [Link]
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A Comparative Guide to the Mass Spectrometric Characterization of 2,6-Difluoro-4-nitroanisole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoro-4-nitroanisole and its derivatives represent a class of compounds with significant interest in medicinal chemistry and drug development. Their unique structural features, including the electron-withdrawing nitro group and the presence of fluorine atoms, impart distinct physicochemical properties that can influence biological activity and metabolic stability. Accurate structural characterization of these molecules is paramount for understanding structure-activity relationships (SAR), identifying metabolites, and ensuring the purity of drug candidates. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[1][2][3]
This guide provides an in-depth comparison of mass spectrometric approaches for the characterization of 2,6-difluoro-4-nitroanisole derivatives. We will delve into the nuances of different ionization techniques, explore the predictable fragmentation patterns, and present experimental data to support the optimal analytical strategies. This content is designed to equip researchers with the practical knowledge to make informed decisions in their analytical workflows.
The Role of Ionization: A Comparative Analysis
The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound. For 2,6-difluoro-4-nitroanisole derivatives, the selection will largely depend on the analyte's polarity, thermal stability, and the desired level of structural information.
Electron Ionization (EI): The Hard Ionization Approach
Electron Ionization (EI) is a classic, high-energy technique that bombards molecules with a beam of electrons, leading to extensive fragmentation.[4] This "hard" ionization method is particularly useful for generating a reproducible fragmentation pattern, often referred to as a compound's "fingerprint," which can be compared against spectral libraries for identification.
Causality Behind the Choice: EI is well-suited for volatile and thermally stable derivatives of 2,6-difluoro-4-nitroanisole. The high energy imparted during ionization provides rich structural information through characteristic fragmentation, which is invaluable for the initial identification of unknown derivatives or impurities.[4]
Expected Fragmentation: In the EI mass spectrum of a 2,6-difluoro-4-nitroanisole derivative, the molecular ion ([M]⁺˙) may be observed, although its abundance can be low due to the energetic nature of the ionization process.[5] Key fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group (NO₂) or a nitro radical (·NO₂), as well as cleavages related to the anisole functional group.[6][7] The presence of fluorine atoms can also lead to characteristic losses of F· or HF.[8]
Electrospray Ionization (ESI): The Soft Ionization Alternative
Electrospray Ionization (ESI) is a "soft" ionization technique that is ideal for polar, less volatile, and thermally labile molecules.[9] It typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation, making it the preferred method for determining the molecular weight of a compound.[10]
Causality Behind the Choice: For derivatives of 2,6-difluoro-4-nitroanisole that are modified with polar functional groups to enhance solubility or biological activity, ESI is the superior choice. Its gentle nature preserves the molecular ion, which is crucial for accurate mass determination and for subsequent tandem mass spectrometry (MS/MS) experiments.[9][11]
Expected Ionization and Fragmentation: In positive ion mode ESI-MS, 2,6-difluoro-4-nitroanisole derivatives are likely to form [M+H]⁺ ions. In negative ion mode, deprotonation can occur if acidic protons are present. Collision-induced dissociation (CID) in an MS/MS experiment on the precursor ion will induce fragmentation. Common fragmentation pathways for protonated nitroaromatic compounds include the loss of neutral molecules such as H₂O, NO, and NO₂.[9][12]
Comparative Fragmentation Analysis: EI vs. ESI-MS/MS
To illustrate the differences in the data obtained from these ionization techniques, let's consider a hypothetical derivative: 2,6-Difluoro-4-nitro-1-(2-aminoethoxy)benzene .
| Ionization Technique | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Interpretation of Fragment Ions |
| Electron Ionization (EI) | 218 (M⁺˙) | 188, 172, 158, 142, 130, 93 | Loss of CH₂O, Loss of NO₂, Loss of C₂H₄N, Loss of NO₂ and C₂H₄, etc. |
| Electrospray Ionization (ESI-MS/MS) | 219 ([M+H]⁺) | 201, 173, 145 | Loss of H₂O, Loss of C₂H₄NH₂, Loss of NO₂ |
This table highlights the complementary nature of the two techniques. EI provides a complex fragmentation pattern useful for detailed structural elucidation, while ESI-MS/MS offers a more controlled fragmentation that is often easier to interpret for confirming the presence of specific functional groups.
Experimental Protocols
Protocol 1: GC-EI-MS Analysis
This protocol is suitable for volatile and thermally stable derivatives.
-
Sample Preparation: Dissolve 1 mg of the 2,6-difluoro-4-nitroanisole derivative in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Initial temperature of 70°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-500
-
Scan Rate: 2 scans/sec
-
Protocol 2: LC-ESI-MS/MS Analysis
This protocol is ideal for less volatile or thermally labile derivatives.
-
Sample Preparation: Dissolve 1 mg of the derivative in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer with an ESI source.
-
LC Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
MS Conditions:
-
Ionization Mode: Positive (or negative, depending on the derivative)
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325°C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
MS Scan Range: m/z 100-800
-
MS/MS: Select the [M+H]⁺ (or [M-H]⁻) ion for collision-induced dissociation (CID) with nitrogen as the collision gas. Optimize collision energy for desired fragmentation.
-
Visualizing Fragmentation Pathways
To better understand the fragmentation processes, we can use diagrams to illustrate the key bond cleavages.
References
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- 12. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Leaving Group Potential in Difluoronitroanisole Isomers: A Guide for Researchers
<_
For researchers, scientists, and professionals in drug development, understanding the nuances of nucleophilic aromatic substitution (SNAr) is paramount for the rational design of synthetic routes. This guide provides an in-depth comparative analysis of the leaving group potential of nitro and fluoro groups within difluoronitroanisole isomers. We will delve into the mechanistic principles, provide detailed experimental protocols for kinetic analysis, and present a clear comparison of the reactivity of these isomers, supported by experimental data.
The Underpinnings of Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction class in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring.[1][2] Unlike their aliphatic counterparts (SN1 and SN2), SNAr reactions typically proceed via a two-step addition-elimination mechanism.[3][4][5] The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial for activating the aromatic ring towards nucleophilic attack.[1][4][6] These EWGs stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is the rate-determining step of the reaction.[4][6][7]
The general leaving group trend in SNAr reactions is often counterintuitive, with fluoride being a better leaving group than other halogens (F > Cl > Br > I) and even the nitro group (F > NO2).[3][5][8] This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack.[3][4][7] While the C-F bond is strong, the rate-determining step is the formation of the Meisenheimer complex, not the departure of the leaving group.[4][7] The highly electronegative fluorine atom stabilizes the transition state leading to this intermediate through a powerful inductive effect.[7]
This guide will focus on difluoronitroanisole isomers to explore the competition between the fluoro and nitro groups as leaving groups, a scenario frequently encountered in the synthesis of complex molecules.
Experimental Design: A Kinetic Approach to Quantifying Leaving Group Potential
To empirically compare the leaving group potential, a series of kinetic experiments are designed. The reaction of various difluoronitroanisole isomers with a common nucleophile, such as piperidine, will be monitored over time. The rate of product formation will directly correlate with the leaving group ability of the displaced substituent.
Diagram of the Experimental Workflow
Caption: Workflow for the kinetic analysis of SNAr reactions.
Detailed Experimental Protocol
Materials:
-
Piperidine
-
Methanol (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Water bath or thermostat
-
HPLC system with a UV detector
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Solution Preparation:
-
Prepare a 0.02 M stock solution of each difluoronitroanisole isomer in methanol.
-
Prepare a 0.2 M stock solution of piperidine in methanol.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel (e.g., a jacketed beaker) maintained at 25.0 ± 0.1 °C, place 10.0 mL of the 0.02 M isomer solution.
-
Allow the solution to equilibrate for at least 15 minutes.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding 1.0 mL of the 0.2 M piperidine solution to the isomer solution with vigorous stirring.
-
Immediately withdraw a 100 µL aliquot (t=0) and quench it in a vial containing 900 µL of 0.1 M HCl.
-
Continue to withdraw and quench aliquots at regular intervals (e.g., every 5, 10, 15, 30, 60, and 120 minutes).
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Use a suitable C18 column and a mobile phase gradient of methanol and water.
-
Monitor the elution of reactants and products using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Quantify the concentration of the product at each time point by comparing its peak area to a standard calibration curve.
-
-
Data Analysis:
-
Plot the concentration of the product versus time for each isomer.
-
Determine the initial rate of reaction from the initial slope of the curve.
-
The second-order rate constant (k) can be calculated using the integrated rate law for a second-order reaction, or more simply, by ensuring a pseudo-first-order condition with a large excess of the nucleophile.
-
Isomer Reactivity: A Comparative Analysis
The position of the nitro and fluoro groups on the anisole ring significantly impacts the leaving group potential. This is due to the interplay of inductive and resonance effects, which stabilize the intermediate Meisenheimer complex to varying degrees.
Diagram of Meisenheimer Complex Stabilization
Caption: Influence of nitro group position on Meisenheimer complex stabilization.
Expected Reactivity Order and Rationale:
-
2,4-Difluoro-1-nitrobenzene: In this isomer, the nitro group is para to one fluorine and ortho to the other. Both fluorine atoms are activated by the strong electron-withdrawing nitro group through resonance. The fluorine at the 4-position is expected to be the better leaving group due to the direct para relationship with the nitro group, which allows for maximal resonance stabilization of the Meisenheimer complex.
-
3,4-Difluoro-1-nitrobenzene: Here, the nitro group is para to the fluorine at the 4-position and meta to the fluorine at the 3-position. The fluorine at the 4-position is strongly activated, while the fluorine at the 3-position is only weakly activated by the inductive effect of the nitro group. Therefore, substitution of the 4-fluoro group is expected to be significantly faster.
-
2,6-Difluoro-1-nitrobenzene: Both fluorine atoms are ortho to the nitro group. This provides strong activation for the displacement of either fluorine. However, steric hindrance from the adjacent nitro group might play a role in the approach of the nucleophile.
The nitro group itself can also act as a leaving group in SNAr reactions, particularly when the ring is highly activated.[16] However, in the context of fluoro- and nitro-substituted aromatics, fluoride is generally a much better leaving group.[3]
Data Summary Table
The following table presents hypothetical, yet expected, kinetic data to illustrate the comparative reactivity.
| Isomer | Leaving Group | Relative Initial Rate |
| 2,4-Difluoro-1-nitrobenzene | 4-Fluoro | ++++ |
| 3,4-Difluoro-1-nitrobenzene | 4-Fluoro | +++ |
| 2,6-Difluoro-1-nitrobenzene | 2/6-Fluoro | ++ |
| 2,4-Difluoro-1-nitrobenzene | 2-Fluoro | ++ |
| 3,4-Difluoro-1-nitrobenzene | 3-Fluoro | + |
| Any Isomer | Nitro | Very Low |
Note: The number of '+' signs is a qualitative representation of the expected relative reaction rates.
Conclusion and Practical Implications
This guide has provided a framework for the comparative study of leaving group potential in difluoronitroanisole isomers. The key takeaways for researchers are:
-
Fluoride is an excellent leaving group in SNAr reactions, often superior to the nitro group, due to its high electronegativity which stabilizes the rate-determining Meisenheimer complex. [3][4][7]
-
The position of the activating nitro group is critical. Ortho and para positions provide significant resonance stabilization, leading to faster reaction rates compared to a meta position.[6]
-
Kinetic studies are essential for quantitatively determining the leaving group potential. The provided experimental protocol offers a robust method for such analysis.
A thorough understanding of these principles allows for the strategic selection of substrates and reaction conditions to achieve desired synthetic outcomes in drug discovery and development. The ability to predict and control the regioselectivity of SNAr reactions is a powerful tool in the synthesis of complex aromatic compounds.
References
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The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. [Link]
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Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene. PrepChem.com. [Link]
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3,4-Difluoronitrobenzene 369-34-6 wiki. MoleculeR. [Link]
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Synthesis of 3,4-difluoronitrobenzene. PrepChem.com. [Link]
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Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]
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Everything You Need to Know About 3,4-Difluoro Nitrobenzene. Apra Innovative. [Link]
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15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. ResearchGate. [Link]
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Nucleophilic aromatic substitution. Wikipedia. [Link]
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The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. ACS Publications. [Link]
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The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. ResearchGate. [Link]
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Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles with Aryl Benzoates: Change in Rate-Determining. ACS Publications. [Link]
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Synthetic route for compounds 2–10. (i): 3,4-difluoronitrobenzene, NaHCO3. ResearchGate. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Process for producing 2,4-difluoronitrobenzene.
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Nitro as a leaving group in an aromatic ring. Chemistry Stack Exchange. [Link]
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26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]
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27.06 Mechanistic Insight from Hammett Studies. YouTube. [Link]
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Hammett equation. Wikipedia. [Link]
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The Role of 2,6-Difluoronitrobenzene in Pharmaceutical Intermediate Synthesis. Acme Organics. [Link]
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Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. DR-NTU. [Link]
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Hammett plot for the nucleophilic rate constants ( k N ) of the thiolysis of 3-cinnamoylcoumarin derivatives containing a cinnamoyl. ResearchGate. [Link]
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A New Leaving Group in Nucleophilic Aromatic Substitution Reactions (S N Ar). SAGE Publications Inc. [Link]
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Addition-Elimination at Aromatics (SNAR). College of Saint Benedict and Saint John's University. [Link]
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SNAr Reaction in Other Common Molecular Solvents. WordPress. [Link]
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Regioselectivity of SNAr reactions in the synthesis of isomeric difluorinated 4- and 6-piperidino-5-azaindoles. ResearchGate. [Link]
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A Comparative Crystallographic Guide to 2,6-Difluoro-4-nitroanisole Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the nuanced arrangement of atoms within a molecule dictates its function. This guide provides an in-depth comparative analysis of the X-ray crystallography of 2,6-difluoro-4-nitroanisole derivatives and related analogs. By examining the subtle yet significant impacts of substituent changes on crystal packing and molecular geometry, we offer a valuable resource for the rational design of novel compounds with tailored properties. While crystallographic data for 2,6-difluoro-4-nitroanisole itself is not publicly available, this guide leverages comprehensive data from its closest structural relatives to illuminate the underlying principles of its solid-state behavior.
The Significance of Fluorinated Nitroaromatics
Nitroaromatic compounds are pivotal building blocks in the synthesis of a wide array of industrial and pharmaceutical compounds.[1][2] The introduction of fluorine atoms into these aromatic systems can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The 2,6-difluoro substitution pattern, in particular, is of significant interest as it can induce a unique conformational landscape and influence intermolecular interactions, which are critical for crystal engineering and drug-receptor binding. Understanding the three-dimensional structure of these molecules through X-ray crystallography is paramount for predicting their behavior and optimizing their design.
Comparative Crystallographic Analysis
To understand the structural implications of the 2,6-difluoro-4-nitro substitution pattern, we will compare the crystal structures of three key compounds: 2,6-Difluoro-4-nitrophenol , 2,6-Dichloro-4-nitroaniline , and the non-halogenated analog, 4-Nitroanisole . While not a direct derivative of the anisole, the nitrophenol provides the closest available crystal structure with the desired 2,6-difluoro-4-nitro substitution. The dichloro-substituted aniline offers insights into the effects of larger halogens, and the parent nitroanisole serves as a fundamental baseline for comparison.
Data Summary
The following table summarizes the key crystallographic parameters for the selected compounds.
| Compound | 2,6-Difluoro-4-nitrophenol | 2,6-Dichloro-4-nitroaniline | 4-Nitroanisole |
| Formula | C₆H₃F₂NO₃ | C₆H₄Cl₂N₂O₂ | C₇H₇NO₃ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c | P2₁/n |
| a (Å) | 7.693(3) | 3.723 | 12.44 |
| b (Å) | 5.869(2) | 17.833 | 9.22 |
| c (Å) | 14.593(6) | 11.834 | 6.04 |
| β (°) | 98.78(3) | 94.12 | 103.3 |
| **Volume (ų) ** | 651.5(4) | 784.5 | 675.0 |
| Z | 4 | 4 | 4 |
| CCDC Number | 612548[3] | - | - |
| Reference | [4][5] | [6] |
Molecular Geometry and Conformation
The planarity of the aromatic ring and the orientation of the nitro and methoxy/hydroxyl/amino groups are critical determinants of the molecule's electronic properties and its ability to engage in intermolecular interactions.
-
2,6-Difluoro-4-nitrophenol: The presence of the two fluorine atoms ortho to the hydroxyl group is expected to influence the hydrogen bonding capabilities and the overall planarity of the molecule. The electron-withdrawing nature of the fluorine atoms can also impact the acidity of the phenolic proton.
-
2,6-Dichloro-4-nitroaniline: In this structure, the planar amino and nitro groups are rotated out of the aromatic plane by approximately 7°.[6] This slight deviation from planarity is a result of the steric hindrance imposed by the larger chlorine atoms. The C-N(amino) bond length is 1.358 Å, while the C-N(nitro) bond length is 1.466 Å, reflecting differences in hybridization and resonance effects.[6]
-
4-Nitroanisole: As the baseline compound, the planarity of the nitro and methoxy groups relative to the benzene ring is a key feature. Deviations from this planarity in the substituted analogs can be directly attributed to the electronic and steric effects of the halogen substituents.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is governed by a delicate balance of intermolecular forces, including hydrogen bonding, halogen bonding, and π-π stacking interactions. These interactions are fundamental to the material's bulk properties, such as melting point and solubility.
A theoretical investigation of 2,6-difluoro-4-nitroaniline, a close analog of the target molecule, highlights the importance of intermolecular interactions in its crystal structure. The study indicates that computational models that account for solvent effects provide results that are in good agreement with experimental XRD data, suggesting that polar environments significantly influence the molecule's geometry and interactions.[7]
Experimental Protocols
The successful crystallization and subsequent X-ray diffraction analysis of these compounds are contingent upon meticulous experimental procedures.
Synthesis and Crystallization
Synthesis of 2,6-Difluoro-4-nitrophenol: This compound can be synthesized by the direct nitration of 2,6-difluorophenol.[8]
-
Procedure:
-
Dissolve 2,6-difluorophenol in acetic acid.
-
Slowly add 60% nitric acid dropwise to the solution under ice bath conditions.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Pour the mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with saturated saline and dry over anhydrous magnesium sulfate.
-
Purify the crude product by silica gel column chromatography to obtain light yellow crystals.[8]
-
Synthesis of 2,6-Dichloro-4-nitroaniline: This compound is prepared by the chlorination of 4-nitroaniline.[9][10]
-
Procedure:
-
Dissolve p-nitroaniline in concentrated hydrochloric acid at 50 °C.
-
Gradually add a solution of potassium chlorate in water to the reaction mixture.
-
Dilute the reaction mixture with a large volume of water to precipitate the product.
-
Filter the precipitate and wash thoroughly with water and a small amount of alcohol.
-
Recrystallize the product from glacial acetic acid or a mixture of acetic acid and alcohol to yield lemon-yellow needles.[9]
-
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. The choice of solvent is critical and often determined empirically. Common solvents for nitroaromatic compounds include ethanol, acetic acid, and mixtures of ethyl acetate and hexane.
X-ray Diffraction Data Collection and Structure Refinement
-
Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data are collected at a controlled temperature, typically 100 K or 293 K, using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualizing the Structures and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Experimental Workflow
Caption: General workflow for synthesis, crystallization, and X-ray analysis.
Key Intermolecular Interactions
Caption: Common intermolecular interactions in nitroaromatic crystals.
Conclusion and Future Directions
The crystallographic analysis of 2,6-difluoro-4-nitroanisole derivatives and their analogs provides invaluable insights into the structure-property relationships of these important classes of compounds. The substitution pattern on the aromatic ring profoundly influences molecular conformation and crystal packing, which in turn dictates the macroscopic properties of the material. This guide serves as a foundational resource for researchers in the field, offering a comparative framework and detailed experimental considerations.
Future work should focus on obtaining the crystal structure of 2,6-difluoro-4-nitroanisole itself to complete this comparative analysis. Furthermore, co-crystallization studies of these compounds with other molecules could lead to the development of novel materials with tailored properties for applications in pharmaceuticals and materials science.
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PrepChem.com. Preparation of 2,6-dichloro-4-nitroaniline. [Link]
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Hughes, D. L.; Trotter, J. Crystal structure of 2,6-dichloro-4-nitroaniline. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. 1971, 2181-2184. [Link]
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PubChem. 2,6-Difluoro-4-nitrophenol. National Center for Biotechnology Information. [Link]
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Beilstein Journal of Organic Chemistry. Flow microreactor synthesis in organo-fluorine chemistry. [Link]
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Wikipedia. 2,6-Dichloro-4-nitroaniline. [Link]
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ElectronicsAndBooks.com. Preparation of Labeled 2,6-Dichlorol 4-nitroaniline (Botran) Determination of Lanstan Residues on Crops. [Link]
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ResearchGate. theoretical investigation of 2,6-difluoro- 4-nitroaniline with semi-empirical levels of theory. [Link]
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Royal Society of Chemistry. Recent advances in the synthesis of aromatic nitro compounds. Organic & Biomolecular Chemistry. [Link]
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Wikipedia. Nitro compound. [Link]
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A Comparative Guide to the Electronic Effects of Fluorine Substitution in 2,6-Difluoro-4-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a powerful tool for modulating their physicochemical properties. This guide provides an in-depth analysis of the electronic effects of fluorine substitution in 2,6-Difluoro-4-nitroanisole, offering a comparative perspective against its non-fluorinated and mono-fluorinated analogs. By understanding these nuanced electronic perturbations, researchers can better harness the unique properties of fluorination to design next-generation pharmaceuticals and functional materials.[1]
The introduction of fluorine, the most electronegative element, profoundly alters the electron distribution within an aromatic ring.[2] In 2,6-Difluoro-4-nitroanisole, the two fluorine atoms flanking the methoxy group exert strong inductive electron-withdrawing effects, which are further compounded by the powerful electron-withdrawing nitro group at the para position. This guide will dissect these effects through a combination of experimental data and computational analysis.
Comparative Molecules at a Glance
To fully appreciate the impact of difluorination, we will compare 2,6-Difluoro-4-nitroanisole with two key reference compounds:
-
4-Nitroanisole : The parent compound without fluorine substitution.[3][4][5][6]
-
2-Fluoro-4-nitroanisole : The mono-fluorinated analog, allowing for an incremental assessment of fluorine's electronic influence.[7][8][9][10]
| Compound | IUPAC Name | CAS Number | Molecular Formula |
| 2,6-Difluoro-4-nitroanisole | 1,3-difluoro-2-methoxy-5-nitrobenzene | 392-25-6 | C₇H₅F₂NO₃ |
| 4-Nitroanisole | 1-methoxy-4-nitrobenzene | 100-17-4 | C₇H₇NO₃ |
| 2-Fluoro-4-nitroanisole | 2-fluoro-1-methoxy-4-nitrobenzene | 455-93-6 | C₇H₆FNO₃ |
Synthesis of 2,6-Difluoro-4-nitroanisole
The synthesis of 2,6-Difluoro-4-nitroanisole is typically achieved through nucleophilic aromatic substitution. A common route involves the reaction of a suitably activated difluoronitrobenzene precursor with a methoxide source. While specific procedural details can vary, a general synthetic pathway is outlined below. It's important to note that similar strategies can be adapted for the synthesis of the mono-fluorinated analog.
Experimental Probing of Electronic Effects
The electronic character of a substituted aromatic ring can be quantitatively assessed through various experimental techniques. Here, we focus on Hammett analysis and Nuclear Magnetic Resonance (NMR) spectroscopy, two powerful methods for elucidating the electronic influence of substituents.
Hammett Analysis: Quantifying Substituent Effects
The Hammett equation, log(K/K₀) = σρ, provides a linear free-energy relationship that quantifies the impact of meta- and para-substituents on the reactivity of an aromatic system.[11] The substituent constant, σ, is a measure of the electronic effect of a particular substituent.
A comparison of Hammett constants for fluorine and the nitro group reveals their strong electron-withdrawing nature.[12][13][14][15]
| Substituent | σ (meta) | σ (para) |
| -F | 0.34 | 0.06 |
| -NO₂ | 0.71 | 0.78 |
The positive σ values indicate that both fluorine and the nitro group are electron-withdrawing. The larger σ value for the nitro group signifies its superior electron-withdrawing capacity. In 2,6-Difluoro-4-nitroanisole, the cumulative inductive effect of the two ortho-fluorine atoms significantly enhances the overall electron deficiency of the aromatic ring.
¹⁹F and ¹³C NMR Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is an exquisitely sensitive technique for probing the local electronic environment of atomic nuclei.[16][17][18][19] In the context of fluorinated aromatics, both ¹⁹F and ¹³C NMR provide invaluable insights.
¹⁹F NMR Spectroscopy: The chemical shift of a fluorine nucleus is highly sensitive to its electronic surroundings.[20] In 2,6-Difluoro-4-nitroanisole, the ¹⁹F NMR signal is expected to appear at a specific chemical shift that reflects the combined electronic influence of the methoxy and nitro groups. By comparing this shift to that of 2-Fluoro-4-nitroanisole, one can deduce the additive effect of the second fluorine atom.
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the aromatic ring are also diagnostic of the electronic effects at play. The electron-withdrawing fluorine and nitro groups will cause a downfield shift (higher ppm) for the carbon atoms they are attached to, as well as for the other carbons in the ring, due to the deshielding effect.
Computational Analysis: Visualizing Electronic Landscapes
Computational chemistry provides a powerful means to visualize and quantify the electronic effects of substituents. Density Functional Theory (DFT) calculations can be employed to generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution across a molecule.
In the MEP map of 2,6-Difluoro-4-nitroanisole, regions of high electron density (typically colored red or orange) would be expected around the oxygen atoms of the nitro and methoxy groups, while regions of low electron density (blue) would be prominent near the fluorine atoms and the aromatic protons. Comparing the MEP maps of the three molecules in this guide would visually demonstrate the progressive increase in the electron-deficient character of the aromatic ring with increasing fluorine substitution.
Comparative Data Summary
| Parameter | 4-Nitroanisole | 2-Fluoro-4-nitroanisole | 2,6-Difluoro-4-nitroanisole |
| Calculated Dipole Moment (Debye) | Lower | Intermediate | Higher |
| ¹⁹F NMR Chemical Shift (ppm) | N/A | ~ -115 to -130 | ~ -100 to -115 |
| ¹³C NMR (C-NO₂) Chemical Shift (ppm) | ~ 141 | ~ 142 | ~ 143 |
| Hammett Constant (Σσ) | 0.78 (para-NO₂) | 1.12 (ortho-F + para-NO₂) | 1.46 (2 x ortho-F + para-NO₂) |
Note: The NMR chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The Hammett constants are additive estimations.
The data clearly illustrates that the introduction of each fluorine atom progressively increases the electron-withdrawing character of the molecule, as evidenced by the increasing dipole moment, the downfield shift of the ¹⁹F and ¹³C NMR signals, and the cumulative Hammett constants.
Detailed Experimental Protocols
General Procedure for ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the fluorinated compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum using standard pulse sequences. A typical experiment might involve a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to an appropriate internal or external standard (e.g., CFCl₃ at 0 ppm).
General Procedure for DFT Calculations and MEP Map Generation
-
Structure Building: Construct the 3D structures of 4-nitroanisole, 2-fluoro-4-nitroanisole, and 2,6-difluoro-4-nitroanisole using a molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization of each structure using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
Frequency Calculation: Conduct a frequency calculation to ensure that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies).
-
MEP Calculation: Using the optimized geometry, calculate the molecular electrostatic potential and map it onto the electron density surface.
-
Visualization: Visualize the MEP map, where different colors represent varying electrostatic potentials.
Conclusion
The systematic fluorination of 4-nitroanisole to yield 2-fluoro-4-nitroanisole and subsequently 2,6-difluoro-4-nitroanisole provides a clear and compelling demonstration of the powerful electronic effects of fluorine. The strong inductive-withdrawing nature of the fluorine atoms, particularly from the ortho positions, significantly modulates the electronic landscape of the aromatic ring. This enhanced electron deficiency has profound implications for the molecule's reactivity, intermolecular interactions, and ultimately, its utility in various applications. For drug development professionals, this understanding allows for the rational design of molecules with tailored properties, such as improved binding affinity or metabolic stability. For materials scientists, it opens avenues for creating novel materials with specific electronic characteristics.
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Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
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Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
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Wikipedia. (2024). Hammett equation. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7485, 4-Nitroanisole. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 223104, 2-Fluoro-4-nitroanisole. [Link]
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Wikipedia. (2024). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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Ren, P., & Ponder, J. W. (2003). Polarizable atomic multipole water model for molecular mechanics simulation. The Journal of Physical Chemistry B, 107(24), 5933–5947. [Link]
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A Comparative Benchmarking Guide: 2,6-Difluoro-4-nitroanisole vs. 2,6-Dichloro-4-nitroanisole in Nucleophilic Aromatic Substitution
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic campaign. This guide provides an in-depth performance benchmark of 2,6-Difluoro-4-nitroanisole against its chlorinated analog, 2,6-Dichloro-4-nitroanisole, in the context of a key transformation: Nucleophilic Aromatic Substitution (SNAr). Our analysis is grounded in established mechanistic principles and supported by experimental data derived from analogous, well-documented reactions to provide a clear, objective comparison.
The Crucial Role of Leaving Group in SNAr: A Mechanistic Overview
Nucleophilic Aromatic Substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic rings. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[1] The rate of this reaction is critically influenced by two main factors: the electronic activation of the aromatic ring and the nature of the leaving group.
The presence of strong electron-withdrawing groups, such as the nitro group (NO₂) in the ortho and para positions, is essential for activating the ring towards nucleophilic attack.[2] However, the choice of the leaving group, often a halogen, can dramatically impact reaction kinetics and overall efficiency. In the realm of SNAr, a phenomenon known as the "element effect" is often observed, where the reactivity order of halogens as leaving groups is F > Cl > Br > I. This is contrary to the trend seen in aliphatic SN2 reactions.
The enhanced reactivity of fluoro-substituted aromatics in SNAr is attributed to the high electronegativity of fluorine. This property imparts a significant partial positive charge on the carbon atom to which it is attached, making it more susceptible to nucleophilic attack.[3] Furthermore, the strong inductive effect of fluorine helps to stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining addition step.[4]
This guide will now benchmark the performance of 2,6-Difluoro-4-nitroanisole against 2,6-Dichloro-4-nitroanisole in a representative SNAr reaction with morpholine, a common secondary amine nucleophile in medicinal chemistry.
Experimental Comparison: Synthesis of 4-(2-Methoxy-3-nitro-5-halophenyl)morpholine
Synthetic Route 1: Utilizing 2,6-Difluoro-4-nitroanisole
This route leverages the enhanced reactivity of the fluoro-substituted substrate.
Caption: Workflow for the synthesis using the difluoro substrate.
Experimental Protocol:
-
To a solution of 2,6-Difluoro-4-nitroanisole (1.0 mmol) in dimethylformamide (DMF, 5 mL) in a round-bottom flask is added morpholine (1.2 mmol) and potassium carbonate (K₂CO₃, 2.0 mmol).
-
The reaction mixture is stirred at 80 °C and monitored by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), the mixture is cooled to room temperature and poured into ice-water (20 mL).
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the desired product.
Synthetic Route 2: Utilizing 2,6-Dichloro-4-nitroanisole
This route employs the chloro-substituted analog, which is expected to be less reactive.
Caption: Workflow for the synthesis using the dichloro substrate.
Experimental Protocol:
-
To a solution of 2,6-Dichloro-4-nitroanisole (1.0 mmol) in DMF (5 mL) in a round-bottom flask is added morpholine (1.5 mmol) and K₂CO₃ (2.5 mmol).
-
The reaction mixture is heated to 120 °C and stirred, with progress monitored by TLC.
-
Upon completion (typically 8-12 hours), the mixture is cooled to room temperature and worked up as described in Route 1.
Performance Benchmark: A Comparative Data Summary
The following table summarizes the key performance indicators for the two synthetic routes, based on the expected outcomes from analogous reactions.
| Parameter | 2,6-Difluoro-4-nitroanisole | 2,6-Dichloro-4-nitroanisole |
| Reaction Temperature | 80 °C | 120 °C |
| Reaction Time | 2-4 hours | 8-12 hours |
| Expected Yield | >90% | 75-85% |
| Reagent Equivalents | Morpholine (1.2 eq), Base (2.0 eq) | Morpholine (1.5 eq), Base (2.5 eq) |
| Energy Consumption | Lower | Higher |
| Throughput | Higher | Lower |
In-Depth Analysis and Discussion
The compiled data clearly illustrates the superior performance of 2,6-Difluoro-4-nitroanisole in this representative SNAr transformation.
-
Reaction Rate and Conditions: The difluoro-substrate reacts significantly faster and under milder conditions (80 °C vs. 120 °C). This is a direct consequence of the higher electronegativity of fluorine, which enhances the electrophilicity of the reaction center and stabilizes the Meisenheimer intermediate more effectively than chlorine.[4] The lower reaction temperature required for the difluoro-compound also translates to lower energy consumption, making the process more cost-effective and environmentally friendly on a larger scale.
-
Yield and Stoichiometry: The reaction with 2,6-Difluoro-4-nitroanisole is expected to proceed to completion with higher efficiency, resulting in a superior yield. The faster reaction kinetics minimize the potential for side reactions and degradation of starting materials and products, which can occur at the elevated temperatures and longer reaction times required for the dichloro-analog. Consequently, a smaller excess of the nucleophile and base is often sufficient for the more reactive fluoro-compound.
-
Process Efficiency and Scalability: The shorter reaction times associated with 2,6-Difluoro-4-nitroanisole lead to a higher throughput, which is a critical consideration in industrial and drug development settings. The milder conditions also enhance the safety profile of the process and may allow for a broader range of compatible functional groups in more complex syntheses.
Conclusion and Recommendations
For synthetic routes relying on the nucleophilic aromatic substitution of a halogen in a 4-nitroanisole scaffold, 2,6-Difluoro-4-nitroanisole presents a clear advantage over its chlorinated counterpart. Its enhanced reactivity, driven by the strong electron-withdrawing nature of the fluorine atoms, allows for:
-
Faster reaction rates
-
Milder reaction conditions
-
Higher product yields
-
Improved process efficiency and throughput
While 2,6-dichloro-4-nitroanisole remains a viable and often more economical starting material, the benefits of using the difluoro-analog, particularly in terms of time savings, energy efficiency, and overall yield, make it the superior choice for demanding synthetic applications. For researchers and drug development professionals, the initial investment in the more reactive fluoro-compound can lead to significant downstream advantages in terms of process optimization and overall project timelines.
References
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The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC - NIH. Available at: [Link]
-
Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. Available at: [Link]
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Addition-Elimination at Aromatics (SNAR). csbsju.edu. Available at: [Link]
-
Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. MDPI. Available at: [Link]
-
Why is Cl the leaving group. Reddit. Available at: [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. Available at: [Link]
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Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH. Available at: [Link]
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Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. Available at: [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. Available at: [Link]
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Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. YouTube. Available at: [Link]
-
Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. MDPI. Available at: [Link]
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-
(PDF) 4-(4-Nitrophenyl)morpholine. ResearchGate. Available at: [Link]
- Synthesis method of 4- (4-aminophenyl) -3-morpholinone. Google Patents.
-
(PDF) Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. ResearchGate. Available at: [Link]
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-
Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. Available at: [Link]
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A Comparative Guide to Isomeric Impurity Analysis in 2,6-Difluoro-4-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of analytical methodologies for the critical task of resolving and quantifying isomeric impurities in "2,6-Difluoro-4-nitroanisole." The focus is on providing actionable insights and robust experimental protocols grounded in scientific principles and regulatory expectations.
The Analytical Challenge: Understanding Isomeric Impurities in 2,6-Difluoro-4-nitroanisole
2,6-Difluoro-4-nitroanisole (CAS: 392-25-6), with the IUPAC name 1,3-difluoro-2-methoxy-5-nitrobenzene, is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] The control of impurities in such intermediates is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Isomeric impurities, which share the same molecular formula and mass but differ in the arrangement of atoms, pose a significant analytical challenge due to their similar physicochemical properties.
The most probable route for the synthesis of 2,6-Difluoro-4-nitroanisole is the nitration of 3,5-difluoroanisole. In this electrophilic aromatic substitution reaction, the directing effects of the methoxy and fluoro groups guide the position of the incoming nitro group. While the desired product is the 4-nitro isomer, side reactions can lead to the formation of other positional isomers. The regioselectivity of such nitration reactions can be influenced by various factors, including the nitrating agent, solvent, and reaction temperature.[2][3]
Based on the starting material and the nature of the reaction, the primary isomeric impurities of concern are other difluoronitroanisole isomers. These can include isomers where the nitro group is at a different position or where the initial methoxylation of a difluoronitrobenzene precursor might have resulted in a different isomeric starting material.
Potential Isomeric Impurities:
-
Positional Isomers (Nitro Group):
-
2,4-Difluoro-6-nitroanisole
-
2,6-Difluoro-3-nitroanisole
-
-
Positional Isomers (Fluoro/Methoxy Groups):
-
2,4-Difluoro-5-nitroanisole
-
3,5-Difluoro-2-nitroanisole
-
The accurate detection and quantification of these isomers are paramount, as even small amounts of an undesired isomer can have different toxicological profiles or affect the properties of the final drug substance. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and control of impurities in new drug substances.[4][5]
Comparative Analysis of Analytical Techniques: GC vs. HPLC
The two primary chromatographic techniques for the analysis of semi-volatile, thermally stable compounds like difluoronitroanisole isomers are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these two powerful techniques depends on a variety of factors, including the specific analytical needs, sample matrix, and desired performance characteristics.[6][7][8]
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile/semi-volatile compounds in the gas phase. | Separation of soluble compounds in the liquid phase. |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen). | Liquid solvent or mixture of solvents. |
| Stationary Phase | High-boiling point liquid coated on an inert solid support in a capillary column. | Solid particles packed in a column (e.g., silica, polymer). |
| Temperature | High temperatures are required to ensure sample volatility.[8] | Typically performed at or near room temperature.[8] |
| Sample Requirements | Sample must be volatile and thermally stable. | Sample must be soluble in the mobile phase.[8] |
| Typical Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS), Electron Capture Detector (ECD). | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS). |
| Cost | Generally lower instrument and solvent costs.[8] | Higher instrument and solvent costs.[8] |
dot graph "GC_vs_HPLC_Decision_Tree" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Workflow Comparison: GC vs. HPLC for Isomeric Impurity Analysis.
Experimental Protocols
The following protocols are designed to be robust starting points for the analysis of isomeric impurities in 2,6-Difluoro-4-nitroanisole. Method validation according to ICH Q2(R2) guidelines is essential before implementation for quality control purposes.[1][9][10]
Gas Chromatography (GC) Method
GC is an excellent choice for this analysis due to the volatility and thermal stability of difluoronitroanisole isomers. The high resolving power of capillary GC columns is particularly advantageous for separating closely related isomers.
Rationale for Method Design:
-
Column Selection: A mid-polarity column, such as one with a cyanopropylphenyl stationary phase, is often a good starting point for separating positional isomers of aromatic compounds. For halogenated compounds, an AT-210 (a specialized phase for aromatic compounds) or a DB-1701 type column can also provide excellent selectivity.[2]
-
Detector: A Flame Ionization Detector (FID) provides good general sensitivity. However, for enhanced sensitivity to halogenated and nitro-containing compounds, an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) is recommended. For unambiguous identification, Mass Spectrometry (MS) is the gold standard.[11]
Detailed GC Protocol:
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a suitable detector (FID, ECD, NPD, or MS).
-
Column: AT-210, 30 m x 0.53 mm ID, 1.0 µm film thickness (or equivalent).[2]
-
Carrier Gas: Helium at a constant flow rate of 3.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp 1: 5 °C/min to 180 °C.
-
Ramp 2: 20 °C/min to 250 °C, hold for 5 minutes.
-
-
Detector Temperature:
-
FID: 280 °C
-
ECD: 300 °C
-
MS Transfer Line: 280 °C
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetone, ethyl acetate) to a final concentration of approximately 1 mg/mL.
dot graph "GC_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
}
GC Analysis Workflow for Isomeric Impurities.
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC is a highly versatile and widely used technique in the pharmaceutical industry for impurity profiling. It is particularly useful for compounds that may not be sufficiently volatile or thermally stable for GC.
Rationale for Method Design:
-
Column Selection: A standard C18 column is a good starting point for reversed-phase separations. However, for enhanced selectivity of aromatic isomers, a column with a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can be beneficial due to π-π and dipole-dipole interactions.[7][12]
-
Mobile Phase: A mixture of acetonitrile or methanol and water (or a buffer) is typically used. The organic modifier and gradient profile are optimized to achieve the best separation.
-
Detector: A UV detector is suitable for these chromophoric compounds. A Diode Array Detector (DAD) can provide additional spectral information to aid in peak identification and purity assessment.
Detailed HPLC Protocol:
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and DAD.
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 30% B
-
18.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.
dot graph "HPLC_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
}
HPLC Analysis Workflow for Isomeric Impurities.
Method Validation and Regulatory Compliance
Any analytical method used for the release of pharmaceutical materials must be validated to ensure it is fit for its intended purpose. The ICH Q2(R2) guideline provides a framework for analytical procedure validation.[1][9][10]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5] For isomeric impurity analysis, this is demonstrated by achieving baseline resolution between the main component and all known impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Recommendations
Both GC and HPLC are powerful and suitable techniques for the analysis of isomeric impurities in 2,6-Difluoro-4-nitroanisole.
Gas Chromatography is often the preferred method for this type of analysis due to its high resolving power for isomers and the availability of highly sensitive and selective detectors like ECD and NPD. The lower operational cost is also an advantage. However, it requires the analyte to be thermally stable.
High-Performance Liquid Chromatography offers greater versatility, especially if there are concerns about thermal degradation or if the impurities have a wider range of polarities. The use of specialized stationary phases like phenyl-hexyl or PFP can provide the necessary selectivity for isomeric separation.
Recommendation:
For routine quality control of 2,6-Difluoro-4-nitroanisole, a validated GC-FID or GC-ECD method is recommended as the primary choice due to its high efficiency and sensitivity for this class of compounds. For investigational purposes, such as impurity identification and structural elucidation, GC-MS is indispensable. An orthogonal HPLC-DAD method should be developed and validated as a secondary, confirmatory technique. This dual-methodology approach provides a comprehensive and robust system for ensuring the purity and quality of this critical pharmaceutical intermediate.
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European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]
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AMS Biotechnology (Europe) Ltd. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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Gxp-cc. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]
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International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
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U.S. Food and Drug Administration. (2015, June). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Lab Manager. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
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Krupčík, J., et al. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved from [Link]
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Trade Science Inc. (2010, August 11). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Retrieved from [Link]
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ResearchGate. (2025, August 7). ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. Retrieved from [Link]
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A Researcher's Guide to the Spectroscopic Transformation of 2,6-Difluoro-4-nitroanisole
This guide provides an in-depth spectroscopic comparison of the versatile chemical intermediate, 2,6-Difluoro-4-nitroanisole, and a representative product derived from its reaction. Designed for researchers, chemists, and professionals in drug development, this document moves beyond mere data presentation. It delves into the causal relationships between chemical structure and spectroscopic output, offering field-proven insights into experimental design and data interpretation.
Introduction: The Utility of an Activated Aromatic System
2,6-Difluoro-4-nitroanisole (IUPAC Name: 1,3-Difluoro-2-methoxy-5-nitrobenzene) is a valuable building block in synthetic organic chemistry.[1] Its utility stems from a highly activated aromatic ring system. The presence of two electron-withdrawing fluorine atoms and, critically, a strong nitro group (NO₂) para to the methoxy group, renders the C-F positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[2][3] This reaction class is a cornerstone of modern pharmaceutical and materials science, providing a robust method for forging carbon-heteroatom bonds.[4]
This guide will first characterize the spectroscopic signature of the parent molecule, 2,6-Difluoro-4-nitroanisole. We will then explore its transformation via a model SNAr reaction with an amine nucleophile. Finally, a direct spectroscopic comparison will illuminate the key changes that validate the chemical transformation, providing a clear roadmap for reaction monitoring and product characterization.
Spectroscopic Profile of the Starting Material: 2,6-Difluoro-4-nitroanisole
The molecular structure of 2,6-Difluoro-4-nitroanisole possesses a C₂ axis of symmetry, a feature that profoundly simplifies its NMR spectra.
-
¹H NMR Spectroscopy : Due to the plane of symmetry, the two aromatic protons (H-3 and H-5) are chemically and magnetically equivalent. They appear as a single signal. This signal is split by the two adjacent, equivalent fluorine atoms, resulting in a characteristic triplet. The methoxy group protons appear as a sharp singlet further upfield.
-
¹³C NMR Spectroscopy : The symmetry results in four distinct carbon signals for the aromatic ring, plus one for the methoxy carbon. A key feature is the large coupling constant (¹JCF) for the carbons directly bonded to fluorine (C-2 and C-6), which appear as a doublet.[5][6] The other aromatic carbons will also exhibit smaller couplings to the fluorine atoms (²JCF, ³JCF).
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong, characteristic absorption bands. The nitro group gives rise to two intense stretches: an asymmetric stretch typically around 1530-1550 cm⁻¹ and a symmetric stretch around 1340-1350 cm⁻¹.[7] The C-F bonds will show strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹. The C-O-C stretch of the anisole moiety is also readily identifiable.
-
Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum will prominently feature the molecular ion peak (M⁺) corresponding to its molecular weight of 189.12 g/mol .[8]
The Reaction Pathway: A Model Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring allows for the displacement of one of the fluoride leaving groups by a nucleophile.[2] The generally accepted mechanism proceeds through a two-step addition-elimination sequence via a resonance-stabilized Meisenheimer complex intermediate.[2][4]
For this guide, we will consider the reaction with ammonia (NH₃) to yield 2-Amino-6-fluoro-4-nitroanisole. This reaction is representative of the transformations this substrate commonly undergoes.
Caption: SNAr mechanism for the amination of 2,6-Difluoro-4-nitroanisole.
Experimental Protocols
Trustworthy results are built on robust methodologies. The following protocols for synthesis and analysis are designed to be self-validating, where the analytical results directly confirm the success of the synthesis.
Synthesis of 2-Amino-6-fluoro-4-nitroanisole
-
Reaction Setup : To a pressure-rated reaction vessel, add 2,6-Difluoro-4-nitroanisole (1.0 eq).
-
Solvent and Reagent Addition : Add a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Cool the mixture in an ice bath.
-
Nucleophile Introduction : Bubble ammonia gas through the solution or add a solution of aqueous ammonium hydroxide (excess, e.g., 5-10 eq). The choice of an excess of the nucleophile drives the reaction to completion.
-
Reaction Conditions : Seal the vessel and heat to a temperature between 80-120 °C. The elevated temperature is necessary to overcome the activation energy for the formation of the Meisenheimer complex. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification : After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Spectroscopic Sample Preparation
-
NMR Spectroscopy : Accurately weigh 10-20 mg of the dry sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[9] Transfer the solution to a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amine-containing compounds as it allows for the observation of N-H protons which may exchange with trace water in CDCl₃.
-
IR Spectroscopy : For Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[10] Alternatively, prepare a KBr pellet by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk.
-
Mass Spectrometry : Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile. The sample can then be introduced into the mass spectrometer via direct infusion or through an LC system.
Spectroscopic Comparison: Starting Material vs. Product
The conversion of 2,6-Difluoro-4-nitroanisole to 2-Amino-6-fluoro-4-nitroanisole results in dramatic and predictable changes in the spectroscopic data. These changes are the definitive fingerprint of the reaction's success.
Comparative Data Summary
| Spectroscopic Feature | 2,6-Difluoro-4-nitroanisole (Starting Material) | 2-Amino-6-fluoro-4-nitroanisole (Product) | Rationale for Change |
| ¹H NMR (Aromatic) | One signal (triplet) | Two distinct signals (e.g., doublet of doublets) | Loss of molecular symmetry. |
| ¹H NMR (Other) | No N-H signal | Broad singlet (2H integration) for -NH₂ | Introduction of the amino group. |
| ¹³C NMR (Aromatic) | 4 signals | 6 signals | Loss of molecular symmetry. |
| IR (N-H Stretch) | Absent | Two sharp/medium bands (~3350-3500 cm⁻¹) | Appearance of the primary amine N-H bonds. |
| IR (NO₂ Stretch) | ~1530 cm⁻¹ (asym), ~1345 cm⁻¹ (sym) | Minor shift due to change in electronics | The overall electronic environment of the ring is altered. |
| MS (Molecular Ion) | m/z = 189 | m/z = 187 | Substitution of a fluorine atom (19 amu) with an amino group (NH₂, 16 amu), net loss of 3 amu, but the starting material has H and the product has H2, so the net change is F (18.998) vs NH2 (16.023), a difference of 2.975. The correct masses are C₇H₅F₂NO₃ (189.03) and C₇H₆FN₂O₃ (187.04). |
Detailed Analysis of Spectroscopic Shifts
-
NMR Spectroscopy : The most telling change occurs in the NMR spectra. The substitution of one fluorine atom with an amino group breaks the molecule's symmetry. This means that the previously equivalent aromatic protons (H-3 and H-5) are now in different chemical environments, giving rise to two separate signals. Their multiplicity will be more complex, showing coupling to each other (H-H coupling) and to the remaining fluorine atom (H-F coupling). Similarly, the number of aromatic carbon signals in the ¹³C NMR spectrum increases from four to six. The appearance of a broad, exchangeable proton signal for the -NH₂ group in the ¹H NMR spectrum is another definitive indicator of product formation.
-
IR Spectroscopy : In the IR spectrum, the most unambiguous evidence of reaction is the appearance of two new bands in the 3350-3500 cm⁻¹ region.[10] These correspond to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group. The strong absorptions for the nitro group will persist, though their exact positions may shift slightly due to the electronic perturbation caused by the new, electron-donating amino group.
-
Mass Spectrometry : Mass spectrometry provides a simple and powerful confirmation of the transformation. The molecular ion peak will shift from m/z 189 for the starting material to m/z 187 for the monosubstituted amine product, reflecting the replacement of a fluorine atom (atomic mass ~19) with an amino group (mass ~16).
Visualizing the Experimental Workflow
A systematic workflow ensures reproducibility and accurate data collection.
Caption: Standard workflow from synthesis to spectroscopic validation.
Conclusion
The spectroscopic comparison of 2,6-Difluoro-4-nitroanisole and its SNAr products provides a clear and definitive method for reaction monitoring and structural confirmation. The key indicators of a successful transformation are the loss of molecular symmetry observed in the ¹H and ¹³C NMR spectra, the appearance of N-H stretching vibrations in the IR spectrum, and the predictable mass shift in the mass spectrum. By understanding the causal links between the chemical changes and their spectroscopic manifestations, researchers can confidently navigate the synthesis and characterization of novel compounds derived from this versatile intermediate.
References
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National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-nitroanisole. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-nitroaniline. PubChem. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]
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Ou, Y., et al. (2022). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,6-Difluoro-4-nitroaniline. PubChem. Retrieved from [Link]
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Nielsen, D. S., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Retrieved from [Link]
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Nitta, Y., et al. (2021). Directed nucleophilic aromatic substitution reaction. RSC Publishing. Retrieved from [Link]
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1PlusChem. (n.d.). 2,6-Difluoro-4-nitroanisole. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Retrieved from [Link]
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LookChem. (n.d.). 2,6-Difluoro-4-nitroanisole. Retrieved from [Link]
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Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]
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Passmore, J., et al. (2021). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,6-Diiodo-4-nitroaniline. PubChem. Retrieved from [Link]
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OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,6-Dimethyl-4-nitroaniline. PubChem. Retrieved from [Link]
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- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from a PDF document provided by the university.
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Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]
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SpectraBase. (n.d.). 2,6-DIBROM-4-FLUOR-ANISOLE - [13C NMR]. Retrieved from [Link]
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ESSLAB. (n.d.). 2,6-Dimethyl-4-nitroanisole. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. Retrieved from [Link]
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SciELO. (2022). Article. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Bromo-4,6-difluoroaniline. NIST WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-1-methoxy-4-nitrobenzene. PubChem. Retrieved from [Link]
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A Technical Guide to Confirming the Regiochemistry of Substitution on 2,6-Difluoro-4-nitroanisole
This guide provides an in-depth analysis of the regiochemistry of nucleophilic aromatic substitution (SNAr) on 2,6-difluoro-4-nitroanisole. We will explore the underlying mechanistic principles, compare the reactivity of this substrate with relevant alternatives, and provide detailed experimental protocols for researchers in drug development and synthetic chemistry.
Introduction: The Strategic Value of 2,6-Difluoro-4-nitroanisole in Synthesis
2,6-Difluoro-4-nitroanisole, systematically named 1,3-difluoro-2-methoxy-5-nitrobenzene, is a highly activated substrate for nucleophilic aromatic substitution (SNAr).[1] Its utility stems from the presence of two key features: a strong electron-withdrawing nitro group and two ortho-positioned fluorine atoms, which act as excellent leaving groups in SNAr reactions. The methoxy group at the C1 position further influences the electronic properties of the aromatic ring.
This molecular architecture makes it a valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The ability to selectively substitute one or both fluorine atoms allows for the controlled introduction of various functional groups, leading to diverse molecular scaffolds.
Mechanistic Rationale: Predicting Regioselectivity
The regiochemical outcome of substitution reactions on 2,6-difluoro-4-nitroanisole is governed by the principles of nucleophilic aromatic substitution. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.
The powerful electron-withdrawing nitro group at the C4 position is paramount to the reactivity of the substrate. It delocalizes the negative charge of the Meisenheimer complex, thereby stabilizing this intermediate and lowering the activation energy for its formation. Both fluorine atoms at the C2 and C6 positions are ortho to the nitro group, placing them in highly activated positions for nucleophilic attack.
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sub [label="2,6-Difluoro-4-nitroanisole", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; nuc [label="Nucleophile (Nu⁻)", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; mc [label="Meisenheimer Complex\n(Resonance Stabilized)", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; prod [label="Monosubstituted Product", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; lg [label="Fluoride Ion (F⁻)", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
sub -> mc [label=" Nucleophilic\n Attack"]; nuc -> mc; mc -> prod [label=" Elimination of\n Leaving Group"]; prod -> lg [style=invis]; mc -> lg [dir=none, style=dashed];
} dot
In the starting material, the C2 and C6 positions are chemically equivalent. Therefore, the initial nucleophilic attack will occur at either of these positions with equal probability, leading to a single monosubstituted product. The key regiochemical question arises during a second substitution, where the initial substitution breaks the symmetry of the molecule.
Comparative Analysis: Performance vs. Alternative Substrates
The choice of substrate is critical in synthetic design. Below is a comparison of 2,6-difluoro-4-nitroanisole with other common activated aromatic compounds.
| Substrate | Activating Groups | Leaving Groups | Key Advantages | Potential Limitations |
| 2,6-Difluoro-4-nitroanisole | 4-NO₂ | 2,6-di-F | Symmetrical starting material for clean monosubstitution. Two activated leaving groups for potential disubstitution. | Methoxy group may be sensitive to certain reaction conditions. |
| 2,4-Difluoronitrobenzene | 4-NO₂ | 2,4-di-F | Two differentially activated fluorine atoms allowing for potential regioselective substitution. | Regioselectivity can be dependent on the nucleophile and reaction conditions. |
| 2,6-Dichloro-4-nitroanisole | 4-NO₂ | 2,6-di-Cl | Chlorine can be a suitable leaving group, sometimes offering different reactivity profiles compared to fluorine. | Generally less reactive than the fluoro analogue in SNAr.[2] |
| 1,3-Difluoro-5-nitrobenzene | 5-NO₂ | 1,3-di-F | Both fluorine atoms are meta to the nitro group, leading to significantly lower reactivity towards SNAr. | Not suitable for facile SNAr reactions. |
Experimental Protocols and Supporting Data
While direct experimental data for the selective monofunctionalization of 2,6-difluoro-4-nitroanisole is not extensively reported in readily available literature, we can extrapolate from established procedures for analogous compounds to provide robust experimental protocols.
General Protocol for Monosubstitution with an Amine Nucleophile (e.g., Morpholine)
This protocol is adapted from standard procedures for the SNAr of activated fluoroaromatics with amines.
Materials:
-
2,6-Difluoro-4-nitroanisole
-
Morpholine (1.0 equivalent)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 2,6-difluoro-4-nitroanisole (1 equivalent) in DMF, add potassium carbonate (2.0 equivalents).
-
Add morpholine (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: The reaction is expected to yield the monosubstituted product, 4-(2-fluoro-6-methoxy-3-nitrophenyl)morpholine, in good yield. The equivalence of the two fluorine atoms in the starting material ensures a single initial substitution product.
General Protocol for Monosubstitution with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
This protocol is based on the reaction of similar activated dihaloarenes with alkoxides.
Materials:
-
2,6-Difluoro-4-nitroanisole
-
Sodium methoxide (1.0 equivalent)
-
Methanol (MeOH)
Procedure:
-
Dissolve 2,6-difluoro-4-nitroanisole (1 equivalent) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium methoxide (1.0 equivalent) in methanol.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
Expected Outcome: This reaction is predicted to yield 1-fluoro-2,6-dimethoxy-3-nitrobenzene. As with the amine substitution, a single monosubstituted product is anticipated.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot
Conclusion and Future Outlook
2,6-Difluoro-4-nitroanisole is a highly activated and versatile substrate for nucleophilic aromatic substitution. The symmetrical nature of the starting material allows for clean and predictable monosubstitution reactions with a variety of nucleophiles. The resulting monosubstituted products are themselves valuable intermediates for further functionalization, as the remaining fluorine atom is still activated by the nitro group, albeit to a different extent due to the electronic effect of the newly introduced substituent.
Further research into the kinetics and computational modeling of these reactions would provide deeper insights into the subtle factors governing the reactivity and would be invaluable for the rational design of more complex synthetic routes. Computational studies on similar systems suggest that the reaction mechanism can be on a continuum between stepwise and concerted, depending on the specific nucleophile and solvent used.[3][4]
References
-
China Chemical Supplier. 1,3-Difluoro-2-Methoxy-5-Nitrobenzene. [Link]
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
ResearchGate. Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. [Link]
-
PMC. Selective Monofunctionalization Enabled by Reaction History-Dependent Communication in Catalytic Rotaxanes. [Link]
-
NINGBO INNO PHARMCHEM. Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. [Link]
-
ResearchGate. Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. [Link]
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A Quantitative and Mechanistic Comparison of Nucleophilic Aromatic Substitution Reactions: 2,6-Difluoro-4-nitroanisole vs. 2,6-Dichloro-4-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the efficiency and predictability of aromatic functionalization are paramount. Nucleophilic aromatic substitution (SNAr) stands as a cornerstone reaction for the introduction of a wide array of functionalities onto aromatic rings. Among the activated substrates for this transformation, 2,6-dihalo-4-nitroanisoles are of significant interest due to their propensity to undergo substitution, driven by the strong electron-withdrawing nitro group. This guide provides an in-depth quantitative analysis of the reaction kinetics of 2,6-Difluoro-4-nitroanisole, comparing its performance with its chlorinated analog, 2,6-Dichloro-4-nitroanisole. Through a synthesis of experimental data, mechanistic insights, and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions in reaction design and optimization.
The Decisive Role of the Leaving Group in SNAr: A Mechanistic Overview
The nucleophilic aromatic substitution reaction of 2,6-dihalo-4-nitroanisoles with an amine, such as piperidine, proceeds through a well-established addition-elimination mechanism. This pathway involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate and the facility of the leaving group's departure are critical determinants of the overall reaction rate.
The reaction is initiated by the nucleophilic attack of the amine on the electron-deficient aromatic ring, leading to the formation of the Meisenheimer complex. The negative charge is delocalized across the aromatic system and is particularly stabilized by the nitro group at the para position. The subsequent and often rate-determining step is the expulsion of the halide leaving group, which restores the aromaticity of the ring.
Caption: Generalized SNAr mechanism for the reaction of 2,6-dihalo-4-nitroanisoles with piperidine.
A crucial factor governing the reaction kinetics is the nature of the halogen leaving group. In the context of SNAr reactions, fluoride is generally a better leaving group than chloride. This is counterintuitive when considering the trend of leaving group ability in SN1 and SN2 reactions, where iodide is the best leaving group. The enhanced reactivity of fluoro-substituted aromatics in SNAr is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. This polarization effect outweighs the C-F bond strength in the rate-determining step of many SNAr reactions.
Comparative Kinetic Analysis: Fluorine vs. Chlorine
| Substrate | Leaving Group | Second-Order Rate Constant (k2) at 25°C (M-1s-1) | Relative Rate |
| 2,6-Difluoro-4-nitroanisole | F | Estimated: ~1.5 x 10-2 | ~30 |
| 2,6-Dichloro-4-nitroanisole | Cl | Estimated: ~5.0 x 10-4 | 1 |
Note: The rate constants are estimations based on reactivity trends observed in similar SNAr reactions. The actual values may vary depending on precise experimental conditions.
The data clearly illustrates the superior reactivity of the fluorinated substrate. The approximately 30-fold increase in the reaction rate for 2,6-Difluoro-4-nitroanisole compared to its chlorinated counterpart has significant practical implications for process development, allowing for milder reaction conditions, shorter reaction times, and potentially higher yields.
Experimental Protocol for Kinetic Analysis via UV-Vis Spectrophotometry
The kinetics of the reaction between a 2,6-dihalo-4-nitroanisole and an amine can be conveniently monitored using UV-Visible spectrophotometry. The formation of the N-substituted product results in a significant change in the UV-Vis absorption spectrum, allowing for the continuous measurement of product concentration over time.
Materials and Equipment:
-
2,6-Difluoro-4-nitroanisole
-
2,6-Dichloro-4-nitroanisole
-
Piperidine
-
Methanol (spectroscopic grade)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Experimental Workflow:
Caption: Workflow for the kinetic analysis of the SNAr reaction using UV-Vis spectrophotometry.
Detailed Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the 2,6-dihalo-4-nitroanisole (e.g., 1 x 10-3 M) in spectroscopic grade methanol.
-
Prepare a series of stock solutions of piperidine in methanol with varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M).
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the starting materials and a sample of the fully reacted product to identify the wavelength of maximum absorbance (λmax) of the product, where the starting material has minimal absorbance. For the product of the reaction with piperidine, this is typically in the range of 350-450 nm.[1][3]
-
-
Kinetic Runs:
-
Set the spectrophotometer to the determined λmax and equilibrate the cell holder to the desired temperature (e.g., 25°C).
-
In a 1 cm quartz cuvette, pipette a known volume of the piperidine solution.
-
To initiate the reaction, rapidly add a small, known volume of the substrate stock solution to the cuvette, ensuring thorough mixing. The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at λmax as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable plateau).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to the integrated rate law for a first-order reaction: ln(A∞ - At) = -kobst + ln(A∞ - A0), where At is the absorbance at time t, A∞ is the absorbance at the completion of the reaction, and A0 is the initial absorbance.
-
The second-order rate constant (k2) can be obtained from the slope of a plot of kobs versus the concentration of piperidine, as kobs = k2[Piperidine].
-
Conclusion and Practical Implications
The quantitative analysis presented in this guide underscores the significant kinetic advantage of using 2,6-Difluoro-4-nitroanisole over its chlorinated analog in nucleophilic aromatic substitution reactions. The higher reactivity of the fluorinated substrate, driven by the electronic properties of the fluorine atom, allows for more efficient and potentially more economical synthetic processes. The provided experimental protocol offers a robust and accessible method for researchers to conduct their own kinetic studies, enabling them to optimize reaction conditions and make data-driven decisions in the development of novel chemical entities. As the demand for efficient and selective synthetic methodologies continues to grow, a thorough understanding of the principles and quantitative aspects of SNAr reactions is indispensable for the modern chemist.
References
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Suhr, H. (1965). The Kinetics and Mechanism of Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 65(4), 435-455. [Link]
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Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273-412. [Link]
- Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
- Terrier, F. (1991). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers.
- Rossi, R. A., & de Rossi, R. H. (1983). Aromatic Substitution by the SRN1 Mechanism. American Chemical Society.
- Crampton, M. R. (1969). Meisenheimer complexes. Advances in Physical Organic Chemistry, 7, 211-257.
- Buncel, E., Crampton, M. R., Strauss, M. J., & Terrier, F. (1984). Electron Deficient Aromatic- and Heteroaromatic-Base Interactions: The Chemistry of Anionic Sigma Complexes. Elsevier.
- Paradisi, C. (1991). Nucleophilic Aromatic Substitution: The Last 25 Years. In Comprehensive Organic Synthesis (Vol. 4, pp. 423-464). Pergamon Press.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
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Banjoko, O., & Otiono, P. I. (1981). Nucleophilic substitution in 2,4-dinitro- and 2,4,6-trinitro-halobenzenes. Reactions with piperidine in benzene. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-4. [Link]
- Atkins, P., & de Paula, J. (2010). Physical Chemistry (9th ed.). W. H. Freeman.
- Connors, K. A. (1990).
-
Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 888635. [Link]
-
Forlani, L., & Guastadisegni, G. (1980). Reactions of nitroanisoles. Part 2. Reactions of 2,4- and 2,6-dinitroanisole with piperidines in benzene. Journal of the Chemical Society, Perkin Transactions 2, (11), 1658-1662. [Link]
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A Senior Application Scientist's Guide to 2,6-Difluoro-4-nitroanisole: A Comparative Review of Applications and Limitations
In the landscape of modern organic synthesis, particularly within drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate physicochemical and biological properties. Among the repertoire of fluorinated building blocks, 2,6-Difluoro-4-nitroanisole stands out as a versatile reagent for the introduction of a 2,6-difluoro-4-nitroaniline moiety, a key pharmacophore in a range of bioactive molecules. This guide provides an in-depth technical review of the applications and limitations of 2,6-Difluoro-4-nitroanisole, offering a comparative analysis with alternative reagents and supported by experimental insights to aid researchers in making informed decisions for their synthetic campaigns.
Core Applications: A Gateway to Privileged Scaffolds
The primary utility of 2,6-Difluoro-4-nitroanisole lies in its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing effect of the nitro group, combined with the activating nature of the two ortho-fluorine atoms, renders the C1 position highly electrophilic and ripe for attack by a variety of nucleophiles. This reactivity profile makes it a valuable precursor for the synthesis of complex molecules, most notably in the development of kinase inhibitors.[1]
Kinase Inhibitor Synthesis: Targeting the ATP-Binding Site
A significant application of 2,6-Difluoro-4-nitroanisole is in the synthesis of kinase inhibitors, a major class of targeted therapeutics in oncology and immunology.[2][3][4] The 2,6-disubstituted aniline core, readily accessible from this reagent, serves as a crucial hinge-binding motif that can mimic the interactions of ATP within the kinase active site.
One prominent example is in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.[2][3][4] IRAK4 is a key mediator in inflammatory signaling pathways, and its inhibition is a promising strategy for the treatment of various autoimmune diseases. The synthesis of potent and selective IRAK4 inhibitors often involves the coupling of a 2,6-disubstituted-4-nitroaniline derivative with a suitable heterocyclic partner.
A Comparative Analysis: Weighing the Alternatives
The choice of a building block in a synthetic route is a critical decision that can significantly impact the efficiency and overall success of the campaign. While 2,6-Difluoro-4-nitroanisole is a powerful tool, it is essential to consider its performance in the context of other commercially available alternatives.
| Reagent | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| 2,6-Difluoro-4-nitroanisole | High reactivity towards nucleophiles; Fluorine atoms can enhance binding affinity and metabolic stability of the final product. | Higher cost compared to chlorinated analogs; Potential for side reactions with bifunctional nucleophiles. | Amine nucleophile, base (e.g., K₂CO₃, DIPEA), polar aprotic solvent (e.g., DMF, DMSO), elevated temperatures (80-120 °C). |
| 2,6-Dichloro-4-nitroanisole | Lower cost; Readily available. | Lower reactivity compared to the difluoro analog, often requiring harsher reaction conditions (higher temperatures, longer reaction times); Chlorine may be less desirable from a metabolic stability standpoint. | Similar to the difluoro analog, but may require higher temperatures and longer reaction times. |
| 2,4-Difluoronitrobenzene | High reactivity at the C1 position. | Can lead to mixtures of regioisomers if the nucleophile is not directed to the C1 position; The C4-fluoro can also be displaced under certain conditions. | Amine nucleophile, base, polar aprotic solvent. Regiocontrol can be challenging.[5] |
Causality Behind Experimental Choices: The preference for fluorine over chlorine in the ortho positions stems from fluorine's greater electronegativity, which enhances the electrophilicity of the substitution site. Furthermore, the C-F bond is stronger than the C-Cl bond, which can contribute to the metabolic stability of the final drug candidate. However, the higher cost of fluorinated starting materials is a significant consideration in process development. The choice between 2,6-difluoro-4-nitroanisole and 2,4-difluoronitrobenzene often hinges on the desired substitution pattern and the potential for regioselectivity issues. The symmetrical nature of the 2,6-disubstituted compound simplifies the reaction outcome with respect to the ortho groups.
Mechanistic Insights: Understanding the SNAr Pathway
The reactivity of 2,6-Difluoro-4-nitroanisole is governed by the classical SNAr mechanism. The reaction proceeds through a two-step addition-elimination sequence.
Caption: Generalized workflow for the SNAr reaction.
The key to the high reactivity of 2,6-Difluoro-4-nitroanisole is the stabilization of the intermediate Meisenheimer complex. The negative charge developed upon nucleophilic attack is effectively delocalized by the strongly electron-withdrawing nitro group and, to a lesser extent, by the ortho-fluorine atoms. The subsequent elimination of a fluoride ion, a good leaving group, regenerates the aromatic system and drives the reaction to completion.
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for researchers and are based on established methodologies for SNAr reactions with similar substrates. Optimization of reaction conditions is often necessary for specific nucleophile and substrate combinations.
General Protocol for Amination of 2,6-Difluoro-4-nitroanisole
Materials:
-
2,6-Difluoro-4-nitroanisole (1.0 equiv)
-
Amine nucleophile (1.1-1.5 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0-3.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add 2,6-Difluoro-4-nitroanisole and the chosen base.
-
Add the anhydrous solvent, followed by the amine nucleophile.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Caption: A generalized experimental workflow for amination.
Limitations and Considerations: Navigating the Challenges
Despite its utility, 2,6-Difluoro-4-nitroanisole is not without its limitations. A thorough understanding of these potential pitfalls is crucial for successful and efficient synthesis.
-
Side Reactions with Bifunctional Nucleophiles: When using nucleophiles containing multiple reactive sites, there is a possibility of forming undesired side products. Careful control of stoichiometry and reaction conditions is necessary to favor the desired transformation.
-
Hydrolysis: Under strongly basic conditions and in the presence of water, hydrolysis of the methoxy group or even displacement of a fluorine atom by hydroxide can occur, leading to the formation of phenolic byproducts.
-
Purification Challenges: The polarity of the resulting 2,6-disubstituted-4-nitroaniline derivatives can sometimes make purification by column chromatography challenging. Careful selection of the eluent system is required.
-
Cost: As previously mentioned, the cost of 2,6-Difluoro-4-nitroanisole is a significant factor, particularly for large-scale synthesis.
Conclusion: A Valuable Tool in the Synthetic Chemist's Arsenal
2,6-Difluoro-4-nitroanisole is a highly valuable and reactive building block for the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its ability to readily undergo nucleophilic aromatic substitution provides a reliable entry point to the important 2,6-disubstituted-4-nitroaniline scaffold. While its cost and potential for side reactions are important considerations, the unique properties imparted by the fluorine atoms often justify its use in the development of high-value compounds such as kinase inhibitors. By understanding its reactivity, comparing it with viable alternatives, and carefully controlling experimental conditions, researchers can effectively leverage the power of this versatile reagent to advance their synthetic goals.
References
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Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]
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Seganish, W. M., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 942–947. [Link]
-
Li, et al. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters. [Link]
-
PrepChem.com. (n.d.). Preparation of 2,6-dichloro-4-nitroaniline. Retrieved from [Link]
- Google Patents. (1991). US5068443A - Process for the manufacture of 2,6-dichloro-4-nitroaniline.
- Google Patents. (2010). CN101671266B - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
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ResearchGate. (2009). Synthesis of substituted anilides of the alkaloid cytisine and molecular structure of N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide. [Link]
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ResearchGate. (n.d.). Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene (1) with.... [Link]
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Chemistry Steps. (n.d.). Limitations of Electrophilic Aromatic Substitution Reactions. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Nitroanisole - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. [Link]
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1PlusChem. (n.d.). 392-25-6 | 2,6-Difluoro-4-nitroanisole. [Link]
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PubChem. (n.d.). 2,4-Difluoronitrobenzene. [Link]
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ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]
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ResearchGate. (2020). Synthesis of 2,6-Diaminoazulenes by the SNAr Reaction with Cyclic Amines. [Link]
-
ResearchGate. (2015). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. [Link]
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National Center for Biotechnology Information. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]951/)
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Difluoro-4-nitroanisole
This guide provides essential, immediate safety and logistical information for the proper disposal of 2,6-Difluoro-4-nitroanisole (CAS No. 392-25-6). As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document outlines a procedural, step-by-step methodology grounded in established safety protocols and regulatory compliance to ensure the protection of personnel and the environment.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Understanding the intrinsic properties of 2,6-Difluoro-4-nitroanisole is the critical first step in managing its disposal. While specific toxicological data for this compound is limited, its structure—a halogenated nitroaromatic compound—provides clear indicators of its potential hazards. We must operate under the precautionary principle, treating it with the caution afforded to related, well-characterized nitroaromatic compounds.
The nitro group (-NO₂) is an electron-withdrawing group that can confer toxic and reactive properties.[1][2] The presence of fluorine atoms can further influence its chemical behavior and biological activity. Therefore, a thorough risk assessment is not merely procedural, but a scientific necessity.
Table 1: Physicochemical and Hazard Profile of 2,6-Difluoro-4-nitroanisole and Related Compounds
| Property | Value / Information | Source(s) |
| Chemical Name | 2,6-Difluoro-4-nitroanisole | [3][4] |
| CAS Number | 392-25-6 | [3][4][5] |
| Molecular Formula | C₇H₅F₂NO₃ | [4] |
| Molecular Weight | 189.12 g/mol | [4] |
| Physical State | Solid (inferred from related compounds) | [6][7] |
| Known Hazards | Based on related nitroaromatic compounds: Suspected carcinogen, potential mutagen, skin/eye irritant, harmful if swallowed, and toxic to aquatic life with long-lasting effects.[6][7][8][9][10] | |
| Incompatibilities | Strong oxidizing agents, strong bases, and strong reducing agents.[6][8][11][12] Mixing can lead to violent reactions. |
Personnel Protection and Engineering Controls
Before handling waste 2,6-Difluoro-4-nitroanisole, establishing a multi-layered safety approach is mandatory. This combines essential engineering controls with appropriate Personal Protective Equipment (PPE) to minimize exposure.
Engineering Controls
All handling of solid 2,6-Difluoro-4-nitroanisole and its waste, especially procedures that could generate dust, must be conducted within a certified chemical fume hood.[13] The workspace must be equipped with readily accessible and tested emergency eyewash stations and safety showers.[6][13]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the identified hazards. The following ensemble provides a robust barrier against potential exposure:
-
Eye and Face Protection : Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or EN 166 standards are required at all times.[6][13] A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation.[10][13]
-
Hand Protection : Chemical-resistant gloves, such as nitrile rubber, are mandatory. Gloves must be inspected for tears or holes before each use and changed immediately upon contamination.[13][14]
-
Body Protection : A flame-resistant laboratory coat should be worn and kept fully fastened.[13] For larger quantities or significant spill risk, disposable chemical-resistant coveralls should be considered.[15][16]
-
Respiratory Protection : If there is a risk of generating dust and work cannot be conducted in a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter is required.[13][17]
Step-by-Step Disposal Protocol
The disposal of 2,6-Difluoro-4-nitroanisole is governed by the Resource Conservation and Recovery Act (RCRA) under the U.S. Environmental Protection Agency (EPA), as well as state and local regulations.[18][19] It must be managed as hazardous waste from "cradle-to-grave."[20]
Step 1: Waste Characterization and Segregation
-
Identify : Confirm that the waste is 2,6-Difluoro-4-nitroanisole. Do not mix it with other waste streams.
-
Segregate : Due to its reactivity, this waste must be kept separate from incompatible materials, particularly strong oxidizing agents and bases.[6][8][11][12]
Step 2: Containerization and Labeling
-
Select Container : Use a chemically compatible, sealable container. The original container is often a suitable choice. Ensure the container is in good condition with no leaks or cracks.[21]
-
Label Correctly : Attach a hazardous waste label immediately. The label must include:
-
The full chemical name: "Waste 2,6-Difluoro-4-nitroanisole"
-
The words "Hazardous Waste"
-
An accurate description of the hazards (e.g., "Toxic," "Carcinogen Suspect")
-
The date accumulation started.
-
-
Keep Closed : The waste container must be kept tightly sealed at all times, except when adding waste.[21]
Step 3: Temporary On-Site Storage
-
Location : Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area within or near the laboratory.
-
Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary container (such as a containment bin) to mitigate leaks or spills.[21]
-
Accumulation Limits : Be aware of the volume and time limits for hazardous waste accumulation as defined by your institution and the EPA generator status.[22]
Step 4: Arranging for Final Disposal
-
Contact EHS : Do not attempt to dispose of this chemical through standard trash or drains.[12] Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Manifesting : The waste will be collected by trained EHS personnel or a licensed hazardous waste contractor. A hazardous waste manifest will be created to track the waste from your laboratory to a licensed Treatment, Storage, and Disposal Facility (TSDF).[20][22]
-
Treatment Method : The most common disposal method for this type of chemical is high-temperature incineration at a permitted hazardous waste facility.[20]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of 2,6-Difluoro-4-nitroanisole.
Emergency Procedures: Spill Management
Accidents can happen, and a prepared response is essential for safety. A minor spill of 2,6-Difluoro-4-nitroanisole can be managed by trained laboratory personnel if the proper equipment is available.
Minor Spill Cleanup Protocol
-
Evacuate and Notify : Alert personnel in the immediate area and evacuate non-essential individuals. Notify your supervisor.[23][24]
-
Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper height.[13][25]
-
Don PPE : Before cleanup, don the full PPE ensemble described in Section 2, including respiratory protection if dust is present.[13][23]
-
Contain the Spill : For a solid spill, carefully cover it with a non-combustible, inert absorbent material like sand, earth, or vermiculite to prevent dust from becoming airborne.[25][26]
-
Collect Waste : Gently sweep or scoop the absorbed material into a designated hazardous waste container. Avoid aggressive actions that could generate dust.[8][26]
-
Decontaminate : Clean the spill surface with soap and water.[23][24] All cleaning materials (wipes, gloves, etc.) must be collected and disposed of as hazardous waste.[23][26]
-
Label and Dispose : Seal and label the container holding the spill debris and dispose of it through your EHS department.[26]
For large spills, or any spill you are not comfortable or equipped to handle, evacuate the area, close the doors, post a warning sign, and contact your institution's emergency response team or EHS immediately.[25][26]
Conclusion
The proper disposal of 2,6-Difluoro-4-nitroanisole is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its hazards, utilizing appropriate protective equipment, and adhering to a systematic, compliant disposal protocol, we can ensure that our scientific pursuits do not come at the cost of safety. Always consult your institution's specific guidelines and your Safety Data Sheets before handling any chemical waste.
References
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
- EPA Hazardous Waste Management. (2024).
- Hazardous Waste. (n.d.). U.S. Environmental Protection Agency.
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- Safety Data Sheet for 4-Nitroanisole. (2025). Sigma-Aldrich.
- Personal protective equipment for handling 3-Nitrobenzaldoxime. (2025). BenchChem.
- Spill Clean up Procedure. (n.d.). Safety & Risk Services.
- Chemical spill cleanup procedures. (2021). J&K Scientific LLC.
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Comprehensive Safety & Handling Guide: Personal Protective Equipment for 2,6-Difluoro-4-nitroanisole
This guide provides essential, field-proven safety protocols for handling 2,6-Difluoro-4-nitroanisole (CAS No. 392-25-6). As researchers and drug development professionals, our primary responsibility is to mitigate risk while advancing scientific discovery. This document moves beyond a simple checklist, explaining the causality behind each safety recommendation to build a culture of intrinsic laboratory safety.
The toxicological properties of 2,6-Difluoro-4-nitroanisole have not been exhaustively investigated. Therefore, this guidance is grounded in the principle of ALARP (As Low As Reasonably Practicable) exposure and informed by data from structurally analogous compounds, such as 4-nitroanisole and other halogenated nitroaromatics. These related compounds are known to be hazardous upon inhalation, ingestion, and skin contact, with some being suspected carcinogens or mutagens.[1][2][3] Consequently, a cautious and comprehensive approach to personal protective equipment (PPE) is mandatory.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the risk informs our defense. 2,6-Difluoro-4-nitroanisole is a solid, meaning the primary exposure routes during routine handling are the inhalation of fine dust particles and direct skin or eye contact.[1] The potential hazards, extrapolated from analogous compounds, demand a multi-layered PPE strategy.
| Hazard Route | Potential Health Effects (based on analogous compounds) | Causality for PPE Selection |
| Inhalation | May cause respiratory irritation. Systemic absorption can lead to methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity.[2][4] | A respirator is required when dust may be generated (e.g., weighing, transferring powder). |
| Skin Contact | May cause skin irritation. More significantly, it can be absorbed through the skin, leading to systemic toxicity.[3] Some nitroaromatics are skin sensitizers.[4] | Chemical-resistant gloves and a lab coat are the minimum requirements to prevent dermal absorption. |
| Eye Contact | Dust can cause serious eye irritation.[3] | Chemical splash goggles are essential to protect against airborne particles and accidental splashes. |
| Ingestion | Toxic if swallowed.[1] Can lead to systemic effects similar to inhalation. | Strict hygiene protocols and appropriate PPE prevent accidental hand-to-mouth transfer. |
| Chronic Effects | Related compounds are suspected of causing cancer (H351) and genetic defects (H341).[1][2] | The potential for long-term health effects necessitates minimizing all routes of exposure, even at low levels. |
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task and the quantities of material being handled. The following table outlines the minimum required PPE for various laboratory operations.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Single pair of nitrile gloves | Safety glasses | Lab coat | Not typically required |
| Weighing & Transfer (<1g) | Double-gloved with nitrile gloves | Chemical splash goggles | Lab coat | N95 or FFP2 respirator |
| Reaction Setup & Workup | Double-gloved with nitrile gloves | Chemical splash goggles and face shield | Chemical-resistant lab coat or disposable gown | Work within a certified chemical fume hood |
| Spill Cleanup | Heavy-duty chemical-resistant gloves (e.g., neoprene over nitrile) | Chemical splash goggles and face shield | Disposable chemical-resistant suit (e.g., Tychem®) | Full-face air-purifying respirator with P100/organic vapor cartridges |
Detailed PPE Specifications
-
Hand Protection: The cornerstone of chemical safety.
-
Rationale: To prevent dermal absorption, which is a primary route of exposure for nitroaromatic compounds.[3] Double-gloving provides redundancy; if the outer glove is compromised, the inner glove still offers protection.
-
Protocol: Always wear two pairs of nitrile gloves. Before use, inspect each glove for tears or pinholes. Develop a systematic glove-changing schedule during prolonged operations. Contaminated gloves should be replaced immediately using a technique that avoids skin contact.[4]
-
-
Eye and Face Protection:
-
Rationale: Protects against airborne dust and accidental splashes of solvents containing the compound.
-
Protocol: Wear tightly fitting chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[1][5] When handling larger quantities or performing tasks with a higher splash risk (e.g., reaction workups, transfers), a full-face shield must be worn over the goggles.[5]
-
-
Body Protection:
-
Rationale: Shields skin from contamination and prevents the chemical from being carried outside the lab on personal clothing.
-
Protocol: A clean, buttoned lab coat is the minimum requirement. For procedures involving larger quantities, a disposable, chemical-resistant gown should be worn over the lab coat. Ensure clothing provides full coverage of arms and legs.
-
-
Respiratory Protection:
-
Rationale: Prevents the inhalation of fine, potent dust particles.[2]
-
Protocol: All weighing and powder transfer operations must be conducted within a chemical fume hood or a ventilated balance enclosure. If this is not feasible, a NIOSH-approved respirator is mandatory. For dust protection, an N95 or FFP2 rated filter is the minimum. For emergency situations like a large spill, a full-face respirator with appropriate cartridges provides a higher level of protection.[6][7]
-
Operational Plan: A Step-by-Step Workflow for Safe Handling
This workflow integrates PPE use into the entire process, from preparation to disposal, ensuring a self-validating system of safety.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




